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Core Science & Biosynthesis

Foundational

Technical Guide: Chemical Properties and Synthetic Utility of 4-(4-Piperidinylmethoxy)pyridine

The following technical guide details the chemical properties, synthetic pathways, and medicinal utility of 4-(4-Piperidinylmethoxy)pyridine , a privileged scaffold in modern drug discovery. Executive Summary 4-(4-Piperi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical properties, synthetic pathways, and medicinal utility of 4-(4-Piperidinylmethoxy)pyridine , a privileged scaffold in modern drug discovery.

Executive Summary

4-(4-Piperidinylmethoxy)pyridine (CAS: 1261350-00-8) is a bifunctional heterocyclic building block characterized by a pyridine ring linked to a piperidine moiety via a hydroxymethyl ether bridge.[1][2] This scaffold acts as a critical pharmacophore in epigenetics, specifically in the development of Lysine-Specific Demethylase 1 (LSD1/KDM1A) inhibitors . Its structural value lies in the distinct basicity differentiation between the aromatic pyridine nitrogen and the aliphatic piperidine nitrogen, allowing for highly selective derivatization strategies in combinatorial chemistry.

Physicochemical Profile

Understanding the ionization states and solubility profile of this compound is prerequisite for its application in biochemical assays and synthetic workflows.

Key Chemical Data
PropertySpecification
IUPAC Name 4-(piperidin-4-ylmethoxy)pyridine
CAS Number 1261350-00-8
Molecular Formula C₁₁H₁₆N₂O
Molecular Weight 192.26 g/mol
Exact Mass 192.1263
LogP (Calc) ~1.46 (Lipophilic, amenable to membrane permeability)
TPSA 34.15 Ų
Appearance Off-white to pale yellow solid (low melting point)
Ionization and Basicity Analysis

The molecule possesses two distinct basic centers, dictating its behavior in solution and reactivity.

  • Piperidine Nitrogen (

    
    ):  Secondary aliphatic amine.
    
    • pKa: ~10.8 – 11.2.

    • Implication: Protonated at physiological pH (7.4). Acts as the primary nucleophile in derivatization reactions.

  • Pyridine Nitrogen (

    
    ):  Aromatic amine.
    
    • pKa: ~5.2.

    • Implication: Unprotonated at physiological pH. Remains available for hydrogen bonding (acceptor) or coordination with metal cofactors in metalloenzymes.

Synthetic Architecture

The synthesis of 4-(4-Piperidinylmethoxy)pyridine relies on constructing the ether linkage between the electron-deficient pyridine ring and the hydroxymethyl piperidine.[2] The most robust industrial route utilizes a Nucleophilic Aromatic Substitution (


) .
Retrosynthetic Logic (Graphviz)

G cluster_0 Synthetic Strategy Target Target: 4-(4-Piperidinylmethoxy)pyridine Inter Intermediate: N-Boc-4-(pyridin-4-yloxy)methylpiperidine Inter->Target Acidic Deprotection (TFA or HCl) SM1 SM 1: 4-Chloropyridine HCl SM1->Inter SNAr Coupling (NaH, DMF, 80°C) SM2 SM 2: N-Boc-4-hydroxymethylpiperidine SM2->Inter

Figure 1: Retrosynthetic pathway utilizing N-Boc protection strategy to ensure regioselectivity.

Detailed Experimental Protocol

Objective: Synthesis of 4-(4-Piperidinylmethoxy)pyridine from 4-chloropyridine.

Step 1: Nucleophilic Coupling (


) 
  • Activation: Charge a reaction vessel with N-Boc-4-hydroxymethylpiperidine (1.0 equiv) and anhydrous DMF (Dimethylformamide).

  • Deprotonation: Cool to 0°C. Slowly add Sodium Hydride (NaH) (60% dispersion in oil, 2.2 equiv). Stir for 30 minutes to generate the alkoxide anion. Note: Excess base is required to neutralize the HCl salt of the pyridine starting material.

  • Addition: Add 4-Chloropyridine Hydrochloride (1.0 equiv) portion-wise.

  • Reaction: Heat the mixture to 80–90°C for 4–6 hours. Monitor by LC-MS for the formation of the N-Boc protected ether intermediate.

  • Workup: Quench with ice water. Extract with Ethyl Acetate (EtOAc). Wash organics with brine, dry over

    
    , and concentrate. Purify via silica gel chromatography (Hexane/EtOAc gradient).
    

Step 2: Deprotection

  • Dissolve the N-Boc intermediate in Dichloromethane (DCM) .

  • Add Trifluoroacetic acid (TFA) (10–20% v/v) or 4M HCl in Dioxane.

  • Stir at Room Temperature (RT) for 1–2 hours until Boc removal is complete.

  • Neutralization: Concentrate the solvent. Basify with saturated

    
     or 1N NaOH to pH > 12.
    
  • Isolation: Extract the free base into DCM/Isopropanol (3:1) or Chloroform. Dry and concentrate to yield the title compound.

Chemical Reactivity & Derivatization

The scaffold serves as a "branching point" in library synthesis. The reactivity profile is dominated by the secondary amine.

Selective Functionalization Logic
  • N-Alkylation/Acylation: The piperidine nitrogen is highly nucleophilic. It reacts readily with acid chlorides, sulfonyl chlorides, and alkyl halides to generate diverse libraries.

  • Pyridine Modification: The pyridine ring is electron-deficient. It is resistant to electrophilic aromatic substitution but susceptible to:

    • N-Oxidation: Reaction with m-CPBA yields the N-oxide, altering polarity and metabolic stability.

    • Reduction: Catalytic hydrogenation (

      
      , Pd/C) can reduce the pyridine to a piperidine, yielding a bis-piperidine system (though this destroys the aromaticity required for many kinase interactions).
      
Derivatization Workflow (Graphviz)

Reactivity Core 4-(4-Piperidinylmethoxy)pyridine (Core Scaffold) Rxn1 Amide Coupling (R-COOH, HATU) Core->Rxn1 Rxn2 Reductive Amination (R-CHO, NaBH(OAc)3) Core->Rxn2 Rxn3 Sulfonylation (R-SO2Cl, TEA) Core->Rxn3 Prod1 LSD1 Inhibitor Analogs (Amide Linker) Rxn1->Prod1 Prod2 N-Alkyl Derivatives (Lipophilic Tuning) Rxn2->Prod2 Prod3 Sulfonamides (Metabolic Stability) Rxn3->Prod3

Figure 2: Divergent synthesis strategies for library generation utilizing the piperidine nitrogen.

Biological Applications & Mechanism

The 4-(4-Piperidinylmethoxy)pyridine moiety is a validated pharmacophore in oncology and epigenetics.[2]

LSD1 Inhibition Mechanism

Lysine-Specific Demethylase 1 (LSD1) demethylates Histone H3 Lysine 4 (H3K4), repressing tumor suppressor genes.

  • Binding Mode: The piperidine ring (protonated at physiological pH) mimics the methylated lysine side chain of the histone substrate. It forms a critical salt bridge with Asp555 in the LSD1 active site.

  • Pyridine Role: The pyridine ring occupies the hydrophobic pocket near the FAD cofactor, engaging in

    
    -stacking or hydrophobic interactions with Tyr761 .
    
  • Linker Importance: The oxymethyl (-OCH2-) linker provides the optimal distance and flexibility to position the two rings into their respective sub-pockets.

Kinase Inhibition

Beyond epigenetics, this scaffold appears in inhibitors of Rho-associated protein kinase (ROCK) and Protein Kinase B (Akt) . The pyridine nitrogen often serves as a hydrogen bond acceptor for the kinase hinge region.

Handling and Safety

  • Hazards: Classified as an irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3). Avoid inhalation of dust.[3]

  • Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2–8°C .

  • Stability: Stable in solution for 24-48 hours at RT. Long-term storage in solution (DMSO) should be at -20°C to prevent slow oxidation or hydrolysis of the ether linkage (though the ether is generally robust).

References

  • ChemScene. "4-(Piperidin-4-ylmethoxy)pyridine Product Data."[1] ChemScene.com. Link

  • BenchChem. "4-(4-Piperidinylmethoxy)pyridine: Medicinal Chemistry and Epigenetics Applications." BenchChem Technical Repository. Link

  • Liang, Y., et al. "Design, synthesis and structure-activity relationships of 3-(piperidin-4-ylmethoxy)pyridine derivatives as potent LSD1 inhibitors." Journal of Medicinal Chemistry (Contextual citation based on scaffold utility in LSD1 research).
  • PubChem. "Compound Summary: 4-(4-Piperidyl)pyridine and related substructures."[4] National Library of Medicine. Link (Note: Used for physicochemical property validation of the pyridine-piperidine class).

  • Sigma-Aldrich. "Safety Data Sheet: Pyridine and Piperidine Derivatives." Merck KGaA. Link

Sources

Exploratory

Solubility Profiling of 4-(4-Piperidinylmethoxy)pyridine in Organic Solvents: A Technical Guide for Preclinical Development

Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The compound 4-(4-Piperidinylmethoxy)pyridine is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The compound 4-(4-Piperidinylmethoxy)pyridine is a highly versatile chemical scaffold, predominantly utilized in medicinal chemistry for the development of potent Lysine-Specific Demethylase 1 (LSD1) inhibitors 1. Because LSD1 is a validated epigenetic target in oncology—particularly for acute leukemias and prostate malignancies—optimizing the synthesis, purification, and formulation of its inhibitors is critical 1.

A fundamental bottleneck in translating this scaffold from discovery to development is understanding its solvation thermodynamics. This whitepaper provides an in-depth mechanistic analysis of the solubility profile of 4-(4-Piperidinylmethoxy)pyridine in various organic solvents, contrasting the free base with its hydrochloride salt variant (CAS 1261233-53-7) [[2]](). Furthermore, we outline a self-validating experimental protocol for determining thermodynamic solubility, ensuring high-fidelity data for downstream formulation.

Physicochemical Profiling & Structural Causality

To predict how 4-(4-Piperidinylmethoxy)pyridine interacts with organic solvents, we must deconstruct its structural motifs:

  • Pyridine Ring: An aromatic heterocycle that acts as a moderate hydrogen-bond acceptor. It readily participates in

    
     stacking and dipole-induced dipole interactions.
    
  • Ether Linkage: Provides conformational flexibility and serves as a strong hydrogen-bond acceptor, highly responsive to protic solvents.

  • Piperidine Ring: An aliphatic secondary amine. In its free base form, the nitrogen acts as both a hydrogen-bond donor and acceptor. Its pKa (

    
    ) dictates that it will readily protonate in acidic environments, drastically altering its solubility sphere.
    
Thermodynamics of Solvation: The Hansen Solubility Parameter (HSP) Approach

Rather than relying on empirical trial-and-error, modern solvation science utilizes Hansen Solubility Parameters (HSPs) to predict miscibility 3. The HSP framework breaks cohesive energy into three quantifiable forces: Dispersion (


), Polarity (

), and Hydrogen-bonding (

) 4.
  • Free Base Solvation: The free base exhibits a balanced HSP profile (estimated

    
    , 
    
    
    
    ,
    
    
    MPa
    
    
    ). It dissolves exceptionally well in solvents with matching parameters, such as Dichloromethane (DCM) and Methanol. The causality here is driven by the solvent's ability to disrupt the relatively weak intermolecular hydrogen bonds between the piperidine NH and the pyridine nitrogen of adjacent molecules in the crystal lattice.
  • Hydrochloride Salt Solvation: Protonation of the piperidine nitrogen (CAS 1261233-53-7) introduces a formal positive charge, skyrocketing the lattice energy. The polar parameter (

    
    ) required to solvate this salt shifts dramatically. Consequently, low-dielectric solvents like DCM fail to overcome the ion-pair lattice energy, rendering the salt insoluble, whereas highly polar aprotic (DMSO) or protic (Water, Methanol) solvents succeed.
    

Quantitative Solubility Matrix

The following table synthesizes the thermodynamic solubility profiles across standard organic solvent classes. Note: Values are empirical estimations based on structural HSP profiling and analog data.

Solvent ClassSpecific SolventDielectric Constant (

)
Free Base Solubility (mg/mL)HCl Salt Solubility (mg/mL)Dominant Solvation Mechanism
Polar Protic Methanol32.7> 30 (High)> 30 (High)H-bond donor/acceptor, dipole-dipole
Polar Protic Water (pH 7.0)80.1< 0.1 (Poor)> 50 (High)Ion-dipole (Salt) / Hydrophobic effect (Base)
Polar Aprotic DMSO46.7> 50 (High)> 50 (High)Strong polar aprotic disruption of lattice
Polar Aprotic Ethyl Acetate6.05 - 15 (Moderate)< 0.1 (Poor)Moderate dipole, ester H-bond acceptance
Non-Polar Dichloromethane8.9> 30 (High)< 1 (Poor)Dispersion forces, London interactions
Non-Polar Hexane1.9< 1 (Poor)< 0.01 (Poor)Lack of polarizability and H-bonding

Self-Validating Experimental Protocol

To generate high-fidelity solubility data for formulation, kinetic solubility methods (e.g., solvent-shift turbidimetry) are insufficient as they often capture metastable supersaturated states. We mandate the Isothermal Shake-Flask Method coupled with HPLC-UV , designed as a self-validating system.

Step-by-Step Methodology
  • Preparation of Solid Matrix: Add an excess amount (e.g., 50 mg) of 4-(4-Piperidinylmethoxy)pyridine to a 2 mL glass HPLC vial.

    • Causality: An excess solid matrix ensures that the solvent reaches absolute thermodynamic saturation without depleting the solid phase.

  • Solvent Addition: Introduce 1.0 mL of the target organic solvent (e.g., anhydrous methanol).

  • Isothermal Equilibration: Seal the vial and place it in a thermostatic shaker at 25.0 ± 0.1 °C. Shake at 500 RPM.

    • Causality: Solubility is an enthalpy-driven thermodynamic parameter governed by the Van 't Hoff equation. Even a 1 °C fluctuation can cause >5% variance in solubility. Strict isothermal control is non-negotiable.

  • Self-Validating Time-Point Sampling: Extract 50 µL aliquots at exactly 24 hours and 48 hours.

    • Causality: This is the core of the self-validation. If the API concentration at 48h exceeds the 24h concentration by >5%, the system was still kinetically dissolving and had not reached thermodynamic equilibrium. The experiment must be extended.

  • Phase Separation: Centrifuge the aliquots at 10,000 x g for 10 minutes to pellet undissolved microcrystals.

    • Causality: Standard syringe filtration (e.g., PTFE or Nylon) is prohibited for basic amines like piperidine derivatives, as they frequently adsorb to the filter membrane, artificially lowering the measured concentration. Centrifugation eliminates this matrix loss.

  • Quantification: Dilute the supernatant with the mobile phase and inject it into an HPLC-UV system. Quantify against a validated 5-point standard calibration curve.

Workflow Visualization

The following diagram maps the logical progression and self-validating feedback loop of the thermodynamic solubility protocol.

G A Solid Compound 4-(4-Piperidinylmethoxy)pyridine B Solvent Addition (Organic Matrix) A->B Excess Solid C Isothermal Equilibration (Shake-Flask, 24-48h) B->C Kinetic Mixing D Phase Separation (Centrifugation at 10,000g) C->D Saturation E HPLC-UV Quantification (Self-Validating Assay) D->E Supernatant E->C Variance > 5%? Re-equilibrate F Thermodynamic Solubility (mg/mL Output) E->F Data Output

Fig 1. Self-validating thermodynamic solubility workflow for 4-(4-Piperidinylmethoxy)pyridine.

Conclusion

The solubility of 4-(4-Piperidinylmethoxy)pyridine in organic solvents is strictly dictated by the protonation state of its piperidine nitrogen and the hydrogen-bond accepting capacity of its ether and pyridine moieties. By leveraging Hansen Solubility Parameters and employing a rigorous, self-validating isothermal shake-flask methodology, development teams can accurately map the solvation landscape of this critical LSD1 inhibitor scaffold, thereby derisking downstream purification and formulation workflows.

References

  • Title: 4-(4-Piperidinylmethoxy)
  • Title: 4-(Piperidin-4-ylmethoxy)
  • Title: HSP Basics | Practical Solubility Science Source: Prof Steven Abbott URL
  • Source: PMC (National Institutes of Health)

Sources

Foundational

An In-depth Technical Guide to the pKa Values of 4-(4-Piperidinylmethoxy)pyridine

Abstract This technical guide provides a comprehensive analysis of the acid dissociation constants (pKa) of 4-(4-Piperidinylmethoxy)pyridine, a key structural motif in medicinal chemistry.[1] Understanding the pKa values...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the acid dissociation constants (pKa) of 4-(4-Piperidinylmethoxy)pyridine, a key structural motif in medicinal chemistry.[1] Understanding the pKa values of this compound is critical for drug development professionals, as these values dictate the ionization state of the molecule under physiological conditions, which in turn influences its solubility, absorption, distribution, metabolism, and excretion (ADME) properties. This guide will delve into the theoretical underpinnings of the pKa values associated with the distinct nitrogen atoms within the pyridine and piperidine rings. Furthermore, it will present detailed, field-proven experimental protocols for the accurate determination of these pKa values, including potentiometric titration and UV-Vis spectrophotometry. A computational approach for pKa prediction will also be discussed, offering a valuable tool for early-stage drug discovery. This guide is intended to be a definitive resource for researchers and scientists, providing both the foundational knowledge and the practical methodologies required for a thorough understanding and characterization of the pKa of 4-(4-Piperidinylmethoxy)pyridine and its analogs.

Introduction: The Significance of pKa in Drug Development

The acid dissociation constant, or pKa, is a fundamental physicochemical parameter that quantifies the strength of an acid in a solution.[2] In the context of drug development, the pKa values of an active pharmaceutical ingredient (API) are of paramount importance.[2][3] They determine the degree of ionization of the molecule at a given pH, which has profound implications for its pharmacokinetic and pharmacodynamic properties.[3] A molecule's charge state affects its ability to cross biological membranes, bind to its target receptor, and its overall solubility.[4]

4-(4-Piperidinylmethoxy)pyridine is a bicyclic heteroaromatic compound that incorporates two basic nitrogen centers: one within the aromatic pyridine ring and the other in the saturated piperidine ring. This structural motif is found in numerous compounds of medicinal interest, including potent and selective inhibitors of Lysine-Specific Demethylase 1 (LSD1), a validated target in oncology.[1] The distinct chemical environments of these two nitrogen atoms result in different pKa values, and understanding these differences is crucial for optimizing the drug-like properties of molecules containing this scaffold.

This guide will provide a detailed exploration of the factors influencing the pKa of each nitrogen atom in 4-(4-Piperidinylmethoxy)pyridine, followed by practical, step-by-step protocols for their experimental determination and computational prediction.

Theoretical Framework: Understanding the Basicity of Pyridine and Piperidine Moieties

The basicity of the nitrogen atoms in 4-(4-Piperidinylmethoxy)pyridine is governed by the hybridization of their lone pair of electrons and the electronic effects of the surrounding molecular structure.

The Piperidine Nitrogen: An sp³-Hybridized Amine

The nitrogen atom in the piperidine ring is sp³-hybridized, and its lone pair of electrons resides in an sp³ orbital.[5][6] This is characteristic of a secondary aliphatic amine. The pKa of the conjugate acid of piperidine is approximately 11.2. This relatively high pKa indicates that piperidine is a moderately strong base.

The Pyridine Nitrogen: An sp²-Hybridized Imine

In contrast, the nitrogen atom in the pyridine ring is sp²-hybridized.[5] Its lone pair of electrons occupies an sp² orbital and is not part of the aromatic π-system. The greater s-character of an sp² orbital compared to an sp³ orbital means that the lone pair electrons are held more tightly to the nitrogen nucleus, making them less available for donation to a proton.[5] Consequently, pyridine is significantly less basic than piperidine, with a pKa of its conjugate acid around 5.2.[7]

Inductive and Resonance Effects

Substituents on the pyridine ring can further influence its basicity through inductive and resonance effects.[5][8] Electron-donating groups increase the electron density on the nitrogen atom, making it more basic, while electron-withdrawing groups have the opposite effect.[5][8] In 4-(4-Piperidinylmethoxy)pyridine, the methoxy-like ether linkage at the 4-position of the pyridine ring is an electron-donating group, which would be expected to slightly increase the basicity of the pyridine nitrogen compared to unsubstituted pyridine.

Based on these theoretical principles, we can predict that 4-(4-Piperidinylmethoxy)pyridine will have two distinct pKa values: a higher pKa associated with the more basic piperidine nitrogen and a lower pKa corresponding to the less basic pyridine nitrogen.

Experimental Determination of pKa Values

Accurate experimental determination of pKa values is essential for drug development.[9] Several methods are available, with potentiometric titration and UV-Vis spectrophotometry being the most common and reliable.[2][10]

Potentiometric Titration

Potentiometric titration is a widely used and straightforward method for pKa determination.[3][10] It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH with a calibrated pH meter.[3][11] The pKa is determined from the midpoint of the buffer region in the resulting titration curve, where the pH is equal to the pKa.[11]

Detailed Protocol for Potentiometric Titration:
  • Instrument Calibration: Calibrate the pH meter using standard aqueous buffers of at least three different pH values (e.g., 4, 7, and 10).[11]

  • Sample Preparation: Accurately weigh and dissolve a sample of 4-(4-Piperidinylmethoxy)pyridine in a suitable solvent (e.g., water or a water-cosolvent mixture) to a known concentration, typically around 1-10 mM.[11] To maintain a constant ionic strength throughout the titration, add a background electrolyte such as 0.15 M potassium chloride (KCl).[11]

  • Titrant Preparation: Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).[11]

  • Titration Procedure:

    • Place a known volume of the sample solution in a titration vessel equipped with a magnetic stirrer.

    • Immerse the calibrated pH electrode into the solution.

    • To remove dissolved CO₂, which can interfere with the titration, purge the solution with an inert gas like nitrogen or argon before and during the titration.[11]

    • Add the titrant (HCl, since the analyte is basic) in small, precise increments using a calibrated burette.

    • After each addition, allow the pH reading to stabilize before recording the value and the volume of titrant added.

    • Continue the titration well past the equivalence points to obtain a complete titration curve.

  • Data Analysis:

    • Plot the measured pH values against the volume of titrant added.

    • The titration curve for 4-(4-Piperidinylmethoxy)pyridine will exhibit two inflection points, corresponding to the protonation of the two nitrogen atoms.

    • The pKa values are determined from the pH at the half-equivalence points. The first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve can be used to accurately locate the equivalence points.[12]

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is another powerful technique for pKa determination, particularly for compounds that exhibit a change in their UV-Vis absorbance spectrum upon protonation or deprotonation.[13][14][15]

Detailed Protocol for UV-Vis Spectrophotometry:
  • Wavelength Selection: Record the UV-Vis spectra of 4-(4-Piperidinylmethoxy)pyridine in highly acidic (e.g., pH 1-2) and highly basic (e.g., pH 12-13) solutions to identify the wavelengths of maximum absorbance for the fully protonated and neutral species, respectively.[15] Select analytical wavelengths where the difference in absorbance between the two forms is maximal.

  • Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa ranges of the compound.

  • Sample Preparation: Prepare solutions of 4-(4-Piperidinylmethoxy)pyridine at a constant concentration in each of the buffer solutions.

  • Absorbance Measurement: Measure the absorbance of each solution at the pre-selected analytical wavelengths.

  • Data Analysis:

    • Plot the absorbance at a given wavelength against the pH of the buffer solutions.[2] This will generate a sigmoidal curve.

    • The inflection point of this curve corresponds to the pKa value.[2][15]

    • Alternatively, the pKa can be determined using the following equation: pKa = pH + log[(A - A_B) / (A_A - A)] where A is the absorbance at a given pH, A_A is the absorbance of the fully protonated species, and A_B is the absorbance of the neutral species. A plot of log[(A - A_B) / (A_A - A)] versus pH will yield a straight line with a y-intercept equal to the pKa.[15]

Experimental Workflow Diagram

G cluster_prep Sample & Reagent Preparation cluster_potentiometric Potentiometric Titration cluster_uv_vis UV-Vis Spectrophotometry cluster_results Results prep_sample Prepare Analyte Solution (4-(4-Piperidinylmethoxy)pyridine) calibrate_ph Calibrate pH Meter prep_sample->calibrate_ph scan_spectra Scan Spectra in Acidic & Basic Media prep_sample->scan_spectra prep_titrant Prepare Standardized Titrant (e.g., 0.1M HCl) titrate Perform Titration: Add titrant in increments, record pH prep_titrant->titrate prep_buffers Prepare Buffer Series (for UV-Vis) measure_abs Measure Absorbance in Buffer Series prep_buffers->measure_abs calibrate_ph->titrate analyze_pot Analyze Titration Curve: Identify inflection points and half-equivalence points titrate->analyze_pot pka_values Determine pKa1 and pKa2 analyze_pot->pka_values scan_spectra->measure_abs analyze_uv Analyze Absorbance vs. pH Data: Determine inflection point measure_abs->analyze_uv analyze_uv->pka_values

Caption: Experimental workflow for the determination of pKa values.

Computational pKa Prediction

In addition to experimental methods, computational approaches can provide valuable estimates of pKa values, especially in the early stages of drug discovery when large numbers of compounds need to be screened.[9][16][17] These methods are based on quantum mechanics (QM) or a combination of QM and machine learning (ML).[17][18]

Quantum mechanical methods calculate the Gibbs free energy change of the protonation/deprotonation reaction to predict the pKa.[9] These calculations often employ density functional theory (DFT) and a solvation model to account for the effect of the solvent.[17] While computationally intensive, these methods can provide accurate predictions.[17]

Machine learning-based approaches utilize quantitative structure-property relationship (QSPR) models trained on large datasets of experimentally determined pKa values to predict the pKa of new molecules based on their structural features.[18] These methods are generally faster than QM calculations.

General Computational Workflow:
  • Structure Preparation: Generate 3D structures of the neutral and protonated forms of 4-(4-Piperidinylmethoxy)pyridine.

  • Conformational Search: Perform a conformational search to identify the lowest energy conformers for each species.

  • Quantum Mechanical Calculations: For each conformer, perform geometry optimization and frequency calculations using a suitable level of theory (e.g., B3LYP with a 6-31G* basis set) and a continuum solvation model (e.g., IEFPCM).[19]

  • Free Energy Calculation: Calculate the Gibbs free energy of each species in the gas phase and the solvation free energy.

  • pKa Calculation: Calculate the pKa using the following equation: pKa = (ΔG_solv - ΔG_gas) / (2.303 * RT) where ΔG is the difference in Gibbs free energy between the protonated and neutral forms, R is the gas constant, and T is the temperature.

Expected pKa Values and Discussion

Based on the theoretical considerations and data for similar compounds, the expected pKa values for 4-(4-Piperidinylmethoxy)pyridine are summarized in the table below.

Ionizable GroupPredicted pKaRationale
Piperidine Nitrogen~10.5 - 11.0The piperidine nitrogen is a secondary aliphatic amine with sp³ hybridization, making it a relatively strong base. Its basicity is expected to be similar to that of piperidine itself.[20]
Pyridine Nitrogen~5.5 - 6.0The pyridine nitrogen is sp² hybridized, resulting in lower basicity compared to the piperidine nitrogen.[5] The electron-donating effect of the 4-methoxy-like substituent is expected to slightly increase its basicity compared to unsubstituted pyridine (pKa ~5.2).[5][8]

The significant difference between the two pKa values means that at physiological pH (~7.4), the more basic piperidine nitrogen will be predominantly protonated (positively charged), while the less basic pyridine nitrogen will be largely in its neutral form. This has important implications for the molecule's interactions with biological targets and its overall physicochemical properties. For instance, the protonated piperidine group is hypothesized to form a critical hydrogen bond in the active site of LSD1.[1]

Conclusion

This in-depth technical guide has provided a comprehensive overview of the theoretical and practical aspects of determining the pKa values of 4-(4-Piperidinylmethoxy)pyridine. A thorough understanding of the distinct basicities of the piperidine and pyridine nitrogens is crucial for medicinal chemists and drug development professionals. The detailed experimental protocols for potentiometric titration and UV-Vis spectrophotometry, along with the outline of a computational prediction workflow, offer a robust toolkit for the accurate characterization of this important molecular scaffold. The insights gained from pKa determination are invaluable for the rational design and optimization of novel therapeutics.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • MDPI. (2021, December 10). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. Retrieved from [Link]

  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Retrieved from [Link]

  • Optibrium. (n.d.). Predicting pKa using a combination of quantum mechanical and machine learning methods. Retrieved from [Link]

  • ResearchGate. (n.d.). The final UV-Vis method for the pKa determination. Retrieved from [Link]

  • PMC. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

  • Rupp, M. (2011, January 29). Predicting the pKa of Small Molecules. Retrieved from [Link]

  • Tripod. (n.d.). pKa of a dye: UV-VIS Spectroscopy. Retrieved from [Link]

  • Bulgarian Chemical Communications. (2018, December 24). Determination of the pKa values of some pyridine derivatives by computational methods. Retrieved from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • Rowan. (2025, October 16). How to Predict pKa. Retrieved from [Link]

  • SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Determination of the pKa values of some pyridine derivatives by computational methods. Retrieved from [Link]

  • ACS Publications. (2021, September 10). Computer Prediction of pKa Values in Small Molecules and Proteins. Retrieved from [Link]

  • Yeast Metabolome Database. (n.d.). Piperidine (YMDB01338). Retrieved from [Link]

  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

  • Merck Index. (n.d.). Piperidine. Retrieved from [Link]

  • YouTube. (2011, September 5). Acid-base Properties of Heterocycles I. Retrieved from [Link]

  • Quora. (2017, November 26). Which is a stronger base, pyrrolidine or piperidine?. Retrieved from [Link]

  • PMC. (n.d.). Three-way analysis-based pH-UV-Vis spectroscopy for quantifying allura red in an energy drink and determining colorant's pKa. Retrieved from [Link]

  • ACS Publications. (2023, October 16). Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. Retrieved from [Link]

  • DergiPark. (n.d.). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Retrieved from [Link]

  • Eduncle. (2020, December 23). Pyrrolidines and piperidines which is more basic....??. Retrieved from [Link]

  • PeerJ. (n.d.). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Retrieved from [Link]

  • ResearchGate. (n.d.). The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents. Retrieved from [Link]

  • ACS Publications. (2023, October 13). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants | Analytical Chemistry. Retrieved from [Link]

  • Rowan. (n.d.). Running Rowan's pKa Prediction Workflow. Retrieved from [Link]

  • FULIR. (n.d.). On the basicity of conjugated nitrogen heterocycles in different media. Retrieved from [Link]

  • ACD/Labs. (n.d.). An Introduction to the Acid Dissociation Constant (pKa). Retrieved from [Link]

  • University of California, Irvine. (n.d.). Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. Retrieved from [Link]

  • Analytical Methods (RSC Publishing). (n.d.). Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). What are the p K a values of C–H bonds in aromatic heterocyclic compounds in DMSO?. Retrieved from [Link]

  • ACS Publications. (2025, October 29). Computational Determination of pK a Values for Weak C–H Acids/Lithiated Species. Retrieved from [Link]

  • YouTube. (2018, April 8). 33.05 Acid-base Properties of Heterocycles. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Piperidyl)pyridine | C10H14N2 | CID 1139597. Retrieved from [Link]

  • MolForge. (n.d.). 4-methoxy-N-(2-piperidin-1-ylethyl)-N-(pyridin-2-ylmethyl)aniline (CID 33933). Retrieved from [Link]

  • University of Tartu. (n.d.). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). Retrieved from [Link]

  • Chemchart. (n.d.). 4-(piperidin-4-yl)pyridine (581-45-3). Retrieved from [Link]

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Exploratory

Thermodynamic Profiling of the 4-(4-Piperidinylmethoxy)pyridine Scaffold in Epigenetic Drug Discovery

Abstract The rational design of targeted therapeutics relies heavily on understanding the thermodynamic and physicochemical properties of core molecular scaffolds. 4-(4-Piperidinylmethoxy)pyridine has emerged as a privil...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The rational design of targeted therapeutics relies heavily on understanding the thermodynamic and physicochemical properties of core molecular scaffolds. 4-(4-Piperidinylmethoxy)pyridine has emerged as a privileged structural motif in epigenetic drug discovery, particularly in the development of potent Lysine-Specific Demethylase 1 (LSD1) inhibitors[1]. This whitepaper provides an in-depth technical analysis of the thermodynamic properties of this scaffold. By examining acid-base equilibria, conformational dynamics, and binding thermodynamics, we elucidate the causal mechanisms that drive its high-affinity target engagement. Furthermore, we provide self-validating experimental protocols for quantifying these thermodynamic parameters.

Introduction: The Architecture of a Privileged Scaffold

LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme responsible for demethylating histone H3 lysine 4 (H3K4), making it a critical target in oncology [1]. The 4-(4-Piperidinylmethoxy)pyridine scaffold is engineered to exploit the specific electrostatic and hydrophobic topology of the LSD1 active site.

The molecule consists of three thermodynamically distinct functional zones:

  • The Piperidine Ring: A highly basic aliphatic heterocycle that serves as a proton donor under physiological conditions.

  • The Pyridine Ring: A weakly basic aromatic system that participates in

    
    -stacking and hydrophobic interactions.
    
  • The Ether Linkage: A flexible spacer that dictates the conformational entropy of the molecule, allowing for induced-fit binding.

Understanding the thermodynamic interplay between these zones is essential for optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) profile and the target residence time of derived inhibitors.

Physicochemical Thermodynamics: Acid-Base Equilibria and Solvation

The biological efficacy of 4-(4-Piperidinylmethoxy)pyridine is fundamentally governed by its ionization state in aqueous environments. The scaffold features a stark differential in the acid dissociation constants (


) of its two nitrogen atoms.
Causality of Ionization
  • Pyridine Nitrogen: The lone pair of electrons on the

    
    -hybridized pyridine nitrogen is held tightly to the nucleus, resulting in a lower thermodynamic drive to accept a proton. The conjugate acid of pyridine has a 
    
    
    
    of approximately 5.23 [2]. Consequently, at a physiological pH of 7.4, the pyridine ring remains unprotonated and neutral, optimizing its lipophilicity for membrane permeability and
    
    
    -stacking.
  • Piperidine Nitrogen: The

    
    -hybridized nitrogen in the piperidine ring is significantly more basic, with a conjugate acid 
    
    
    
    of approximately 11.12 to 11.24 [3]. At pH 7.4, the piperidine nitrogen is >99.9% protonated. This permanent positive charge is the primary enthalpic driver for target engagement, as it mimics the protonated state of the endogenous H3K4 substrate.
Quantitative Data Summary

The following table summarizes the core thermodynamic and physicochemical constants that dictate the scaffold's behavior in solution.

PropertyPyridine MoietyPiperidine MoietyComposite Scaffold Impact
Conjugate Acid

~5.23 [2]~11.12 [3]Zwitterionic-like behavior at extreme pH; Cationic at pH 7.4.
Ionization at pH 7.4 < 1% Protonated> 99.9% ProtonatedEnsures solubility while maintaining a lipophilic anchor.
Estimated LogP 0.65 [2]1.10Moderate lipophilicity (LogD ~1.5-2.0 at pH 7.4), ideal for ADME.
Solvation Enthalpy (

)
Low penaltyHigh penalty (due to charge)Desolvation of the piperidine ring requires significant energy, which must be offset by binding enthalpy.

Target Engagement: Thermodynamics of LSD1 Binding

The binding of 4-(4-Piperidinylmethoxy)pyridine derivatives to LSD1 is a classic example of enthalpy-entropy compensation. The thermodynamic signature of this interaction is characterized by a highly favorable enthalpy change (


) and a favorable entropy change (

) [4].
Enthalpic Drivers ( )

The primary enthalpic gain arises from the formation of a critical salt bridge between the protonated piperidine amine and the carboxylate side chain of Asp555 in the LSD1 catalytic pocket [1]. Secondary enthalpic contributions come from the pyridine ring, which engages in edge-to-face


-stacking with Tyr761 and favorable van der Waals interactions with the FAD cofactor.
Entropic Drivers ( )

The entropic penalty of freezing the rotatable bonds of the ether linkage is offset by the hydrophobic effect. As the lipophilic pyridine ring and the piperidine carbon skeleton enter the binding pocket, structured water molecules are displaced into the bulk solvent, resulting in a net increase in systemic entropy.

G A 4-(4-Piperidinylmethoxy)pyridine B Piperidine Ring (pKa ~11.2) Protonated at pH 7.4 A->B C Pyridine Ring (pKa ~5.2) Neutral at pH 7.4 A->C D Salt Bridge with Asp555 B->D G Entropic Gain (ΔS > 0) Water Displacement B->G Desolvation E π-Stacking with FAD & Tyr761 C->E C->G Desolvation F Enthalpic Gain (ΔH < 0) D->F E->F H High-Affinity LSD1 Complex (ΔG < 0) F->H G->H

Thermodynamic drivers of 4-(4-Piperidinylmethoxy)pyridine binding to LSD1.

Experimental Methodologies for Thermodynamic Profiling

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for measuring the thermodynamic parameters of the scaffold.

Protocol A: Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

ITC is the gold standard for directly measuring the heat released or absorbed during biomolecular binding events [4].

Self-Validation Checkpoint: A control titration of the ligand into the buffer must be performed to calculate the heat of dilution. This value is subtracted from the raw data to ensure the measured


 is exclusively derived from the protein-ligand interaction.

Step-by-Step Workflow:

  • Sample Preparation: Dialyze recombinant LSD1 protein against the assay buffer (e.g., 25 mM

    
    , pH 7.2, 5% glycerol) overnight to ensure exact buffer matching.
    
  • Degassing: Vacuum-degas both the protein solution (cell) and the 4-(4-Piperidinylmethoxy)pyridine ligand solution (syringe) for 15 minutes to prevent air bubbles, which cause severe thermal artifacts.

  • Equilibration: Load 20-30

    
     of LSD1 into the sample cell and 300-500 
    
    
    
    of the ligand into the injection syringe. Equilibrate the system at 25°C until a stable thermal baseline is achieved (< 10 ncal/s variance).
  • Titration: Execute 20 sequential injections of 2

    
     of ligand, with a 120-second spacing between injections to allow the heat signal to return to baseline.
    
  • Data Integration: Integrate the area under each injection peak to determine the heat (

    
    ) per injection. Fit the data to a one-site binding model to extract the stoichiometry (
    
    
    
    ), binding constant (
    
    
    ), and enthalpy (
    
    
    ). Calculate entropy (
    
    
    ) using the Gibbs free energy equation:
    
    
    .

ITC N1 1. Sample Prep Dialysis & Degassing N2 2. Thermal Equilibration 25°C Baseline N1->N2 N3 3. Titration Ligand into LSD1 N2->N3 N4 4. Heat Measurement Integration of Peaks N3->N4 N5 5. Thermodynamic Extraction ΔH, ΔS, ΔG, Kd N4->N5

Step-by-step Isothermal Titration Calorimetry (ITC) workflow for LSD1 inhibitors.
Protocol B: Potentiometric Titration for Determination

Accurate


 determination is critical for predicting the physiological speciation of the scaffold.

Self-Validation Checkpoint: The system must be calibrated using three NIST-traceable standard buffers (pH 4.01, 7.00, 10.01). A blank titration of the solvent background (0.15 M KCl) must be performed to account for dissolved


.

Step-by-Step Workflow:

  • Solution Preparation: Dissolve the scaffold in a 0.15 M KCl solution (to maintain constant ionic strength) at a concentration of 1-2 mM.

  • Acidification: Lower the pH of the solution to ~2.5 using standardized 0.1 M HCl to ensure both the piperidine and pyridine nitrogens are fully protonated.

  • Titration: Titrate the solution with standardized 0.1 M KOH under an inert argon atmosphere (to prevent

    
     absorption) at a constant temperature of 25.0 ± 0.1°C.
    
  • Data Analysis: Plot the volume of titrant added against the measured pH. The

    
     values correspond to the pH at the half-equivalence points, calculated using the first derivative of the titration curve.
    

Conclusion

The 4-(4-Piperidinylmethoxy)pyridine scaffold is a masterclass in thermodynamic design. By combining a highly basic piperidine ring capable of forming strong enthalpic salt bridges with a neutral, lipophilic pyridine ring that drives entropic desolvation and


-stacking, this motif achieves exceptional affinity for LSD1. Rigorous thermodynamic profiling using methodologies like ITC and potentiometry is not just an analytical exercise; it is a fundamental requirement for translating this chemical scaffold into viable, selective clinical candidates.

References

  • Benchchem. "4-(4-Piperidinylmethoxy)pyridine | Research Chemical".
  • PubChem. "Pyridine | C5H5N | CID 1049".
  • Alfa Chemistry. "pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds".
  • National Institutes of Health (NIH) / PMC. "Polymyxins and quinazolines are LSD1/KDM1A inhibitors with unusual structural features".
Foundational

Executive Summary: The Analytical Challenge of Basic Polar Scaffolds

An in-depth technical guide designed for researchers, analytical scientists, and drug development professionals. In modern Fragment-Based Drug Discovery (FBDD) and high-throughput screening (HTS), the identification and...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide designed for researchers, analytical scientists, and drug development professionals.

In modern Fragment-Based Drug Discovery (FBDD) and high-throughput screening (HTS), the identification and validation of low-molecular-weight, highly polar scaffolds present unique analytical challenges. 4-(4-Piperidinylmethoxy)pyridine (Chemical Formula: C11H16N2O; Exact Mass: 192.1263 Da) is a privileged chemical scaffold of significant interest in medicinal chemistry, particularly in the development of potent Lysine-Specific Demethylase 1 (LSD1) inhibitors[1].

The molecule features two basic nitrogen centers: a piperidine ring and a pyridine ring connected via a methoxy linker. Under physiological conditions, the protonated piperidine amino group forms critical hydrogen bonds (e.g., with Asp555 in the LSD1 active site), while the pyridine ring engages in favorable interactions with FAD cofactors[1]. However, this dual-basic nature renders the compound highly polar, making it notoriously difficult to retain on standard Reversed-Phase (RP) chromatographic columns and prone to complex ionization dynamics in mass spectrometry[2][3].

This whitepaper establishes a self-validating, orthogonal analytical framework utilizing Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS) and 15N-HSQC Nuclear Magnetic Resonance (NMR) spectroscopy to accurately identify and validate this scaffold within complex chemical libraries.

Physicochemical Profiling & Analytical Causality

To design a robust detection method, we must first understand the causality behind the molecule's behavior. The presence of two basic nitrogens dictates the analytical strategy:

  • Chromatographic Voiding in RP-HPLC: In standard C18 reversed-phase chromatography utilizing acidic mobile phases (e.g., 0.1% Formic Acid), both nitrogen atoms are protonated. The resulting high polarity causes the compound to elute in the void volume, leading to severe ion suppression from unretained matrix components[2][3].

  • The HILIC Imperative: To counteract this, Hydrophilic Interaction Liquid Chromatography (HILIC) is employed. HILIC utilizes a polar stationary phase and a highly organic mobile phase. This not only successfully retains polar compounds but also improves electrospray ionization (ESI) desolvation efficiency, significantly boosting mass spectrometric sensitivity[3].

  • Low-Affinity Binding Detection: As a fragment (MW < 300 Da), this scaffold typically exhibits weak initial binding affinities (high µM to mM Kd)[4][5]. Biochemical assays often yield false positives at these concentrations due to aggregation. Therefore, target-observed NMR is required for structural validation[5].

Table 1: Quantitative Physicochemical & MS Parameters
ParameterValue / DescriptionAnalytical Implication
Molecular Weight 192.26 g/mol Ideal for fragment libraries (<300 Da)[4].
Exact Mass 192.1263 DaHigh-resolution MS target mass.
ESI(+) Precursor Ion m/z 193.1 [M+H]+Readily ionizes in positive mode due to basic nitrogens.
Primary MRM Transition m/z 193.1 → 98.1Cleavage of ether bond yielding piperidinyl cation.
Secondary MRM Transition m/z 193.1 → 96.0Cleavage yielding protonated hydroxypyridine.

Chromatographic Isolation and MS/MS Detection Workflow

To ensure a self-validating system, the LC-MS/MS protocol incorporates a stable isotope-labeled internal standard (SIL-IS) to monitor retention time stability and matrix effects continuously. High purity nitrogen is utilized in the collision cell to ensure reproducible fragmentation of the analyte ions[6].

LC_MS_Workflow Lib Chemical Library (Basic Polar Fragments) Prep Sample Preparation (ACN/H2O + 0.1% FA) Lib->Prep Chrom HILIC Separation (Retains Basic Nitrogens) Prep->Chrom Ion ESI(+) Ionization ([M+H]+ m/z 193.1) Chrom->Ion MS Triple Quad MS/MS (CID Fragmentation) Ion->MS Data Hit Identification (MRM Transitions) MS->Data

LC-MS/MS workflow for identifying basic polar fragments.
Step-by-Step HILIC-MS/MS Methodology

Step 1: Sample Preparation & Equilibration

  • Dilute the chemical library pool in a sample solvent matching the initial HILIC conditions (e.g., 95% Acetonitrile / 5% Water with 0.1% Formic Acid) to prevent solvent-mismatch peak distortion.

  • Spike the sample with 10 nM of a structurally analogous SIL-IS (e.g., D4-piperidine derivative).

Step 2: HILIC Chromatographic Separation

  • Column: Amide-bonded HILIC column (2.1 × 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 15 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid (ensures consistent protonation)[3].

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient: Start at 95% B, hold for 1 minute. Ramp down to 60% B over 4 minutes (increasing polarity to elute the strongly retained basic nitrogens). Re-equilibrate at 95% B for 3 minutes.

Step 3: Triple Quadrupole MS/MS Acquisition

  • Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode.

  • Set the drying gas (nitrogen) temperature to 250 °C to aid in the desolvation of the highly aqueous eluent at the end of the gradient.

  • Utilize Multiple Reaction Monitoring (MRM) targeting the m/z 193.1 precursor. Apply Collision-Induced Dissociation (CID) using high-purity nitrogen as the collision gas[6] to monitor the 98.1 and 96.0 m/z product ions.

Table 2: HILIC Gradient Elution Profile
Time (min)% Mobile Phase A (Aq)% Mobile Phase B (Org)Curve Type
0.0595Initial
1.0595Isocratic Hold
5.04060Linear Ramp
5.1595Step Return
8.0595Re-equilibration

Orthogonal Validation via NMR Fragment Screening

While LC-MS/MS confirms the presence of 4-(4-Piperidinylmethoxy)pyridine in a library pool, it does not confirm biological engagement. Because fragment libraries comprise low molecular weight compounds that often bind weakly[4], we must employ target-observed NMR to validate the hit. 15N-Heteronuclear Single Quantum Coherence (HSQC) NMR provides a self-validating system by mapping Chemical Shift Perturbations (CSPs) directly to the protein backbone[5].

NMR_Screening Target 15N-Labeled Target (e.g., LSD1 Enzyme) Mix Equilibration (Buffer + 2% DMSO) Target->Mix Frag Fragment Pool (Includes Target Scaffold) Frag->Mix HSQC 15N-HSQC NMR Acquisition Mix->HSQC Shift Chemical Shift Perturbation (CSP) HSQC->Shift Hit Binding Validation (Asp555 Interaction) Shift->Hit

15N-HSQC NMR screening logic for fragment-protein binding.
Step-by-Step 15N-HSQC NMR Methodology

Step 1: Library Quality Control (Self-Validation Phase)

  • Before screening, acquire a 1D 1H-NMR spectrum of the 4-(4-Piperidinylmethoxy)pyridine fragment alone in the screening buffer (e.g., 20 mM NaH2PO4, 100 mM NaCl, 2% DMSO, pH 7.4).

  • Causality: This ensures the fragment is fully soluble at the screening concentration (typically 500 µM to 1 mM) and is not forming nano-aggregates, which cause false positives[4].

Step 2: Protein-Fragment Incubation

  • Prepare a 50 µM solution of uniformly 15N-labeled target protein (e.g., LSD1 catalytic domain) in the screening buffer containing 10% D2O (for the NMR lock signal).

  • Add the fragment pool to achieve a final fragment concentration of 1 mM. Incubate at 25 °C for 30 minutes to reach binding equilibrium.

Step 3: Data Acquisition and CSP Analysis

  • Acquire the 2D 15N-HSQC spectrum using a high-field NMR spectrometer (e.g., 600 MHz or higher equipped with a cryoprobe for sensitivity).

  • Overlay the spectrum of the apo-protein (protein alone) with the holo-protein (protein + fragment).

  • Causality: Active site hits are identified by the chemical shift changes of specific active site residues[5]. For 4-(4-Piperidinylmethoxy)pyridine, look for significant CSPs corresponding to the Asp555 residue and the FAD binding pocket, confirming the hypothesized binding mode[1].

Conclusion

The successful identification and validation of 4-(4-Piperidinylmethoxy)pyridine within chemical libraries require a departure from standard analytical templates. By understanding the causality of its dual-basic, highly polar nature, scientists can implement HILIC-MS/MS to bypass the pitfalls of reversed-phase voiding and ion suppression. Coupling this with the structurally rigorous, self-validating nature of 15N-HSQC NMR ensures that hits advanced from fragment libraries are not only chemically present but biologically relevant.

References

  • "NMR quality control of fragment libraries for screening - PMC - NIH", National Institutes of Health. Available at:[Link]

  • "Application of Fragment-Based NMR Screening, X-ray Crystallography, Structure-Based Design, and Focused Chemical Library Design to Identify Novel μM Leads for the Development of nM BACE-1 (β-Site APP Cleaving Enzyme 1) Inhibitors", Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • "Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC", National Institutes of Health. Available at:[Link]

  • "Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites", Oxford Academic. Available at:[Link]

  • "Nitrogen for LC-MS", Chromalytic. Available at:[Link]

Sources

Exploratory

Physicochemical Profiling and Structural Dynamics of 4-(4-Piperidinylmethoxy)pyridine: A Core Scaffold in Epigenetic Drug Discovery

Executive Summary As a Senior Application Scientist navigating the complexities of epigenetic drug design, I frequently encounter privileged scaffolds that serve as the foundational architecture for novel therapeutics. 4...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of epigenetic drug design, I frequently encounter privileged scaffolds that serve as the foundational architecture for novel therapeutics. 4-(4-Piperidinylmethoxy)pyridine is one such critical building block. It is of significant interest in medicinal chemistry, particularly in the development of potent, reversible inhibitors targeting Lysine-Specific Demethylase 1 (LSD1/KDM1A)[1].

LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme responsible for regulating gene expression by demethylating histone H3 lysine 4 (H3K4); it is a highly validated drug target in acute leukemias and solid tumors[1]. This technical guide dissects the basic physical characteristics of the 4-(4-piperidinylmethoxy)pyridine scaffold, explaining the causality behind its physical properties and detailing the self-validating experimental workflows required to characterize it before advancing into complex biological assays.

Fundamental Physicochemical Properties

Understanding the base physical characteristics of a scaffold is non-negotiable. The physical properties of 4-(4-piperidinylmethoxy)pyridine dictate its solubility, membrane permeability, and ultimate target engagement.

Below is a quantitative summary of its core physical characteristics:

PropertyQuantitative Value / DescriptionCausality & Structural Significance
Molecular Weight 192.26 g/mol (Free Base)[2]Highly ligand-efficient. Its low molecular weight leaves an ample "size budget" for the addition of functional groups (e.g., cyanophenyl, p-tolyl) during lead optimization without violating Lipinski's Rule of 5.
Chemical Formula C11H16N2O[2]Comprises an aromatic core, a flexible linker, and a basic saturated heterocycle.
CAS Number 1261233-53-7 (HCl Salt)[3]The free base is prone to oxidation. Synthesizing and handling the compound as a hydrochloride salt drastically improves aqueous solubility and bench stability.
Appearance White to off-white solid[4]Indicates high purity of the crystalline salt form, which is essential for accurate gravimetric preparation of in vitro assay stocks.
Storage Conditions 2-8°C, sealed, away from moisture[4]The protonated salt is hygroscopic. Cold, desiccated storage prevents moisture uptake, which would otherwise skew molarity calculations during assay preparation.

Structural Logic & Target Engagement (LSD1 Pathway)

The physical architecture of 4-(4-piperidinylmethoxy)pyridine is not arbitrary; it is perfectly tuned to exploit the catalytic pocket of LSD1. Compounds featuring this structure act as competitive inhibitors against the dimethylated H3K4 peptide substrate, achieving high selectivity over related enzymes like monoamine oxidase A and B (MAO-A/B)[1].

  • The Piperidine Ring (Basicity): The piperidine nitrogen is highly basic. At a physiological pH of 7.4, it exists almost entirely in its protonated (cationic) state. This physical state is the primary driver of its pharmacodynamics, as the protonated amine forms a critical hydrogen bond/salt bridge with the negatively charged Asp555 residue in the LSD1 active site[1].

  • The Pyridine Ring (Aromaticity): The electron-deficient pyridine ring engages in favorable hydrophobic and pi-pi stacking interactions with the FAD cofactor and Tyr761[1].

  • The Ether Linkage (Flexibility): The oxygen linker provides rotational degrees of freedom, allowing the molecule to adopt a "bent" conformation to navigate the narrow substrate-binding cleft. In highly optimized derivatives, this allows appended groups (like a cyano group) to reach deep into the catalytic center and hydrogen bond with Lys661 (as observed in X-ray crystal structures, e.g., PDB: 5YJB)[5].

G cluster_scaffold 4-(4-Piperidinylmethoxy)pyridine Scaffold cluster_target LSD1 Catalytic Pocket Pip Piperidine Ring (Basic Amine) Ether Ether Linkage (Flexible Spacer) Pip->Ether Asp555 Asp555 Residue (Anionic) Pip->Asp555 Protonated State (pH 7.4) Salt Bridge / H-Bond Pyr Pyridine Ring (Aromatic Core) Ether->Pyr Cleft Substrate Cleft (Steric Constraint) Ether->Cleft Rotational Adaptation FAD FAD Cofactor (Electron Rich) Pyr->FAD Pi-Pi / Hydrophobic Interactions

Fig 1: Structural causality of the scaffold in LSD1 target engagement.

Analytical Characterization: Self-Validating Experimental Workflows

Before utilizing 4-(4-piperidinylmethoxy)pyridine as a building block for library synthesis, its exact ionization constants (pKa) and lipophilicity (LogD) must be empirically verified. Relying solely on in silico predictions for basic amines often leads to formulation failures. Below is the self-validating protocol I mandate for physicochemical profiling.

Protocol: Potentiometric pKa and Shake-Flask LogD Profiling

Phase 1: System Validation (The Self-Validating Step)

  • Step 1: Calibrate the potentiometric titrator using a primary standard of Potassium Hydrogen Phthalate (KHP).

  • Causality: Confirming the exact literature pKa of KHP (4.01) validates the glass electrode's Nernstian response and ensures the system is free of junction potential drift before introducing the precious research chemical.

Phase 2: pKa Determination

  • Step 2 (Sample Prep): Dissolve 2.0 mg of 4-(4-piperidinylmethoxy)pyridine hydrochloride[3] in 15 mL of 0.15 M KCl.

  • Causality: The 0.15 M KCl background matches physiological ionic strength, ensuring the measured pKa reflects in vivo conditions rather than an artificial state of infinite dilution.

  • Step 3 (Inert Atmosphere): Purge the titration vessel with Nitrogen gas (N2) for 5 minutes prior to and continuously during the titration.

  • Causality: This prevents atmospheric CO2 from dissolving to form carbonic acid. Carbonic acid would artificially buffer the solution and severely skew the measurement of the highly basic piperidine nitrogen.

  • Step 4 (Titration): Titrate with standardized 0.1 M NaOH. Record the first derivative of the pH-volume curve to identify the two inflection points (corresponding to the pyridine and piperidine nitrogens).

Phase 3: Shake-Flask LogD (pH 7.4) Determination

  • Step 5 (Buffer Saturation): Pre-saturate 1-octanol with Phosphate Buffered Saline (PBS, pH 7.4) and vice versa by stirring vigorously for 24 hours.

  • Causality: Mutual saturation prevents volume changes during the actual partitioning experiment, ensuring mass-balance calculations remain accurate.

  • Step 6 (Partitioning): Add the compound to a 1:1 mixture of the saturated phases. Shake at 25°C for 60 minutes, then centrifuge at 3000 rpm for 15 minutes.

  • Causality: Centrifugation is critical to break micro-emulsions that form at the interface. Failure to do so results in sub-visible aqueous droplets remaining in the octanol phase, which falsely elevates the apparent hydrophilicity of the compound.

  • Step 7 (Quantification & Validation): Quantify both phases via LC-MS/MS. Include Propranolol as a reference standard in a parallel flask. If the Propranolol LogD deviates from its known literature value (LogD ~1.2 at pH 7.4), the entire assay run is rejected, ensuring absolute data trustworthiness.

G Prep 1. Sample Preparation Prepare HCl salt in 0.15M KCl Titration 2. Potentiometric Titration Titrate with 0.1M NaOH under N2 Prep->Titration pKa 3. pKa Derivation Calculate inflection points Titration->pKa LogDPrep 4. LogD Shake-Flask Partition in Octanol/PBS (pH 7.4) pKa->LogDPrep Informs pH selection LCMS 5. LC-MS/MS Analysis Quantify phase concentrations LogDPrep->LCMS LogD 6. Lipophilicity Profile Calculate LogD7.4 LCMS->LogD

Fig 2: Self-validating experimental workflow for pKa and LogD profiling.

References

  • Title: 4-(4-Piperidinylmethoxy)
  • Title: 4-(4-Piperidinylmethoxy)
  • Title: 1261233-53-7 | 4-(Piperidin-4-ylmethoxy)
  • Title: 4-(Piperidin-4-ylmethoxy)
  • Source: researchgate.

Sources

Foundational

literature review of 4-(4-Piperidinylmethoxy)pyridine synthesis

Executive Summary & Strategic Analysis The synthesis of 4-(4-Piperidinylmethoxy)pyridine (Structure: Pyridine-4-O-CH₂-Piperidine-4) presents a classic challenge in heterocyclic chemistry: constructing an ether linkage be...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The synthesis of 4-(4-Piperidinylmethoxy)pyridine (Structure: Pyridine-4-O-CH₂-Piperidine-4) presents a classic challenge in heterocyclic chemistry: constructing an ether linkage between two basic nitrogen-containing heterocycles while managing regioselectivity and preventing polymerization.

This molecule is a critical pharmacophore in kinase inhibitors and GPCR ligands. Its structural integrity relies on the ether bond stability, which is robust under physiological conditions but requires specific synthetic conditions to form efficiently.

Retrosynthetic Disconnection

The most reliable disconnection is at the ether oxygen, leading to two primary strategies:

  • Route A (

    
     - Recommended):  Displacement of a leaving group on the pyridine ring by a piperidinyl-methanol alkoxide.
    
    • Nucleophile: 4-Hydroxymethylpiperidine (N-protected).[1]

    • Electrophile: 4-Chloropyridine (or 4-Nitropyridine).

    • Advantage:[2][3] High regioselectivity for O-alkylation; scalable.

    • Risk:[3][4] 4-Chloropyridine instability (self-polymerization).

  • Route B (Williamson Ether - Not Recommended): Alkylation of 4-hydroxypyridine.

    • Nucleophile: 4-Hydroxypyridine.[1][5][6]

    • Electrophile: 4-Halomethylpiperidine.

    • Disadvantage:[4][7] 4-Hydroxypyridine exists predominantly as the 4-pyridone tautomer, leading to competitive N-alkylation (formation of N-substituted pyridones) rather than the desired O-alkylation.

Decision: This guide details Route A , utilizing the Nucleophilic Aromatic Substitution (


) of 4-chloropyridine hydrochloride with N-Boc-4-hydroxymethylpiperidine. This pathway offers the highest reliability for O-alkylation.

Synthetic Pathway Visualization

The following diagram outlines the strategic workflow, highlighting the critical intermediate handling of the unstable free-base chloropyridine.

SynthesisRoute Start1 4-Chloropyridine HCl (Stable Salt) FreeBase 4-Chloropyridine (Free Base - Unstable!) Start1->FreeBase In-situ Neutralization Start2 N-Boc-4-hydroxymethyl piperidine Base NaH / DMF (Deprotonation) Start2->Base 0°C Intermediate Alkoxide Intermediate Base->Intermediate Alkoxide Formation FreeBase->Intermediate S_NAr Attack Coupled N-Boc-Protected Product Intermediate->Coupled Heat (60-90°C) Final 4-(4-Piperidinylmethoxy) pyridine Coupled->Final TFA/DCM (Deprotection)

Figure 1: Strategic workflow for the


 synthesis route. Note the in-situ generation of the electrophile to avoid polymerization.

Detailed Experimental Protocol

Step 1: Coupling via

Objective: Synthesis of tert-butyl 4-(pyridin-4-yloxymethyl)piperidine-1-carboxylate.

Reagents & Materials
ReagentEquiv.[3][4][5][6][7][8][9]RoleCritical Note
N-Boc-4-hydroxymethylpiperidine 1.0NucleophileDry thoroughly; trace water kills NaH.
4-Chloropyridine HCl 1.2ElectrophileHygroscopic; store in desiccator.
Sodium Hydride (60% in oil) 2.5Base1 eq for alcohol, 1 eq to free-base pyridine HCl.
DMF (Anhydrous) -SolventMust be <0.05% water.
Procedure
  • Preparation of Nucleophile (Alkoxide Formation):

    • Charge an oven-dried 3-neck Round Bottom Flask (RBF) with N-Boc-4-hydroxymethylpiperidine (1.0 equiv) and anhydrous DMF (0.5 M concentration).

    • Cool the solution to 0°C under an inert atmosphere (

      
       or Ar).
      
    • Add Sodium Hydride (2.5 equiv) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.

    • Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation. The solution should turn slightly yellow/turbid.

  • Introduction of Electrophile:

    • Cool the reaction mixture back to 0°C .

    • Add solid 4-Chloropyridine Hydrochloride (1.2 equiv) slowly.

    • Mechanistic Insight: The excess NaH neutralizes the HCl salt in situ, releasing the free base 4-chloropyridine directly into the presence of the nucleophile. This minimizes the concentration of free chloropyridine, reducing the risk of self-polymerization (tars).

  • Reaction:

    • Heat the mixture to 80–90°C .

    • Monitor by TLC (5% MeOH in DCM) or LC-MS. Reaction typically completes in 4–6 hours .

    • Checkpoint: If the reaction stalls, add a catalytic amount of 15-Crown-5 or TBAI (tetrabutylammonium iodide) to activate the anion.

  • Workup:

    • Cool to RT. Carefully quench with ice-water (excess).

    • Extract with Ethyl Acetate (EtOAc) (3x).[3]

    • Wash combined organics with Water (2x) and Brine (1x) to remove DMF.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Purify via flash column chromatography (Silica gel; Gradient: 0-5% MeOH in DCM).

    • Yield Target: 65–80% (White to off-white solid).

Step 2: Deprotection (Boc Removal)

Objective: Isolation of 4-(4-Piperidinylmethoxy)pyridine.

Procedure
  • Dissolve the N-Boc intermediate in DCM (0.2 M).

  • Add Trifluoroacetic acid (TFA) (10–20 equiv) dropwise at 0°C.

  • Stir at RT for 2–4 hours. Monitor for disappearance of starting material.[5]

  • Workup (Critical for Free Base Isolation):

    • Concentrate the reaction mixture to remove excess TFA.

    • Resuspend the residue in DCM.

    • Slowly add saturated

      
        or 1M NaOH  until pH > 10.
      
    • Separate the organic layer.[2][3][5][8][9] Extract the aqueous layer with DCM/Isopropanol (3:1) (this mixture helps extract polar amines).

    • Dry over

      
       and concentrate.
      
  • Final Product: The free amine is typically an oil or low-melting solid. For storage, conversion to the dihydrochloride salt (using HCl/Ether) is recommended.

Process Optimization & Troubleshooting

Solvent Effects on Rate

The choice of solvent dramatically impacts the reaction rate due to the stabilization of the transition state.

SolventRateComment
DMF HighStandard choice. Good solubility for reagents. Difficult to remove completely.
DMSO Very HighAccelerates

significantly but high boiling point makes workup tedious.
THF LowGenerally too non-polar for efficient

on unactivated pyridines; requires reflux.
NMP HighExcellent alternative to DMF if thermal stability is an issue.
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (<40%) Polymerization of 4-Cl-PyridineEnsure 4-Cl-Pyridine is added last and slowly to the alkoxide solution. Do not premix free base.
Incomplete Reaction Moisture in solventRe-dry DMF over molecular sieves (4Å). Water quenches the alkoxide.
N-Alkylation Byproduct Wrong IsomerConfirm structure by NMR. If N-alkylation is observed, ensure the starting material is 4-hydroxymethylpiperidine, not 4-hydroxypyridine.
Dark/Black Mixture Thermal decompositionReduce temperature to 60°C and extend reaction time. Degas solvents to remove oxygen.

Mechanistic Insight: The Pathway

Understanding the mechanism is key to troubleshooting. The reaction proceeds through a Meisenheimer-type intermediate .

  • Addition: The alkoxide attacks the C4 position of the pyridine. The nitrogen of the pyridine ring acts as an electron sink, stabilizing the negative charge.

  • Elimination: The chloride ion is expelled, restoring aromaticity.

Why 4-Chloropyridine? The 4-position of pyridine is highly electrophilic (similar to the para-position of nitrobenzene) because the electronegative nitrogen withdraws density via induction and resonance.

Mechanism Step1 Reagents: Alkoxide + 4-Cl-Py TS Transition State (Meisenheimer Complex) Step1->TS Nucleophilic Attack Product Product: Ether Linkage TS->Product Cl- Elimination

Figure 2: Simplified mechanistic flow of the substitution reaction.

Safety & Handling

  • 4-Chloropyridine HCl: Severe skin and eye irritant.[10] If free-based, it can polymerize exothermically. Always handle the salt until the moment of reaction.

  • Sodium Hydride: Water-reactive pyrophoric. Quench all glassware and waste with isopropanol before water disposal.

  • DMF: Hepatotoxic and readily absorbed through skin. Use double-gloving and work in a fume hood.

References

  • Fundamental Heterocyclic Chemistry

    • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text on pyridine reactivity and mechanisms).
    • Reaction of 4-chloropyridine with nucleophiles:

  • Synthetic Methodology (Analogous Ether Synthesis)

    • Synthesis of pyridine ethers via : Klapars, A., et al. "Synthesis of 4-alkoxypyridines." Journal of Organic Chemistry. (General methodology for coupling alcohols to 4-chloropyridine).
    • Patent Reference for similar kinase inhibitors: US Patent 2005/0137203 A1. "Pyridine derivatives as kinase inhibitors." (Describes the coupling of N-protected piperidinyl alcohols to chloropyridines).

  • Reagent Handling

    • Safety Data Sheet (SDS): 4-Chloropyridine Hydrochloride.[2] Sigma-Aldrich.[11]

(Note: While specific academic papers for this exact intermediate are often buried within broader medicinal chemistry patents, the protocol above is the industry-standard "best practice" derived from the reactivity profiles of 4-chloropyridine and primary alcohols.)

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Optimization of Type-II Kinase Inhibitors Utilizing the 4-(4-Piperidinylmethoxy)pyridine Scaffold

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol Introduction & Strategic Rationale The development of highly selective kinase inh...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol

Introduction & Strategic Rationale

The development of highly selective kinase inhibitors requires precise spatial orientation within the ATP-binding pocket. The 4-(4-Piperidinylmethoxy)pyridine scaffold has emerged as a privileged "linchpin" in medicinal chemistry[1]. While initially popularized in the development of Lysine-Specific Demethylase 1 (LSD1) inhibitors[2], this biaryl ether motif is highly effective for designing Type-II kinase inhibitors, such as those targeting Maternal Embryonic Leucine Zipper Kinase (MELK) and Rho-associated protein kinases (ROCK)[3].

By acting as a versatile building block, the piperidinylmethoxy-pyridine core allows researchers to construct complex molecules that target specific biological pathways while maintaining a favorable pharmacokinetic profile[1].

Mechanistic Insights: The "Addition and Subtraction" Strategy

In kinase inhibitor design, achieving selectivity against the kinome is paramount. The incorporation of the piperidinylmethoxy-pyridine moiety operates on a dual mechanistic principle, often referred to as the "addition and subtraction" strategy[3]:

  • Hinge Binding (The Pyridine Core): The nitrogen atom of the pyridine ring acts as a potent hydrogen bond acceptor, interacting directly with the backbone amides of the kinase hinge region. Transitioning from a pyrimidine to a more basic pyridine core significantly enhances hinge-binding affinity[3].

  • Solvent Channel Engagement (The Piperidine Moiety): The piperidine ring, which is protonated at physiological pH, extends outward into the solvent-exposed region or interacts with the DFG-out motif. The basic amine forms critical electrostatic interactions or salt bridges with aspartic acid residues, anchoring the inhibitor and enhancing residence time[1][3].

  • Conformational Flexibility: The ether linkage provides the necessary rotational freedom to navigate the steric constraints of the ribose pocket, allowing the inhibitor to adopt an optimal bioactive conformation[4].

Pathway Stimulus Extracellular Stimulus Receptor Receptor Tyrosine Kinase Stimulus->Receptor Kinase Target Kinase (e.g., MELK/ROCK) Receptor->Kinase Downstream Downstream Effectors (Proliferation/Migration) Kinase->Downstream Inhibitor Piperidinylmethoxy-pyridine Inhibitor Inhibitor->Kinase ATP-Competitive Inhibition

Kinase signaling pathway and targeted ATP-competitive inhibition mechanism.

Quantitative Structure-Activity Relationship (SAR) Data

To illustrate the causality of structural choices, the following table summarizes the impact of scaffold variations on kinase inhibition and kinome selectivity. Replacing a phenylaminopyrimidine core with a piperidinylmethoxy-pyridine core drastically reduces off-target kinase hits[3].

Core ScaffoldSolvent-Exposed MoietyTarget Kinase IC₅₀ (nM)Off-Target Kinase Hits (< 1 µM)Selectivity Profile
PhenylaminopyrimidineMethylamine15.08Poor
PyridineMethylamine12.04Moderate
Pyridine Piperidin-4-ylmethoxy 5.0 0 Excellent

Data summarized from kinome screening panels emphasizing the selectivity driven by the piperidinylmethoxy substitution[3].

Experimental Workflow & Protocols

The following protocol details the synthesis of a representative Type-II kinase inhibitor utilizing a halogenated derivative, 4-bromo-2-(piperidin-4-ylmethoxy)pyridine, as the starting building block[4].

Workflow SM Halogenated Pyridine Core Coupling Suzuki-Miyaura Cross-Coupling SM->Coupling Intermediate Boc-Protected Intermediate Coupling->Intermediate Deprotection Acidic Boc Deprotection Intermediate->Deprotection Product Active Kinase Inhibitor Salt Deprotection->Product

Step-by-step synthetic workflow for piperidinylmethoxy-pyridine inhibitors.

Phase 1: Suzuki-Miyaura Cross-Coupling

Objective: Couple the brominated pyridine core with a boronic acid derivative of the desired allosteric motif. Causality Insight: The N-Boc protecting group on the piperidine is mandatory during this phase. Without it, the free secondary amine would coordinate with the Palladium(0) species, poisoning the catalyst and arresting the catalytic cycle.

  • Preparation: In an oven-dried Schlenk flask, combine 4-bromo-2-(N-Boc-piperidin-4-ylmethoxy)pyridine (1.0 eq), the corresponding aryl boronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

  • Solvent System: Add a degassed solvent mixture of 1,4-Dioxane and H₂O (4:1 v/v).

    • Rationale: Dioxane solubilizes the organic precursors, while water dissolves the inorganic base. This creates a biphasic, homogenous reaction environment crucial for base-mediated transmetalation.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) under a strict nitrogen atmosphere.

  • Reaction: Heat the mixture to 90 °C for 12 hours. Monitor the reaction via LC-MS to ensure the self-validating consumption of the starting material.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography to yield the Boc-protected intermediate.

Phase 2: Boc Deprotection and Salt Formation

Objective: Remove the Boc group to unmask the basic piperidine amine, generating the active pharmacophore. Causality Insight: The free amine is required for physiological activity. At pH 7.4, the amine becomes protonated, allowing it to form critical hydrogen bonds and salt bridges with aspartic acid residues in the kinase active site[1].

  • Preparation: Dissolve the Boc-protected intermediate in anhydrous Dichloromethane (DCM).

  • Acidic Cleavage: Add Trifluoroacetic Acid (TFA) dropwise at 0 °C to achieve a DCM:TFA ratio of 4:1.

    • Rationale: Performing the addition at 0 °C prevents unwanted side reactions, such as the cleavage of the critical ether linkage.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Isolation: Concentrate under reduced pressure to remove excess TFA. To isolate the active compound, precipitate the product by triturating with cold diethyl ether.

  • Validation: The resulting TFA salt is highly water-soluble, making it a self-validating, assay-ready compound ideal for immediate in vitro kinase profiling.

References

  • 4-(4-Piperidinylmethoxy)pyridine | Research Chemical Benchchem
  • 3-(Piperidin-4-ylmethoxy)
  • “Addition” and “Subtraction”: Selectivity Design for Type-II Maternal Embryonic Leucine Zipper Kinase Inhibitors OSTI.gov
  • Development of protein kinase-responsive competitive inhibitors DSpace - UT.ee
  • 4-Bromo-2-(pyridin-4-ylmethoxy)pyridine Benchchem

Sources

Application

Application Note: Optimized Reductive Amination of 4-(4-Piperidinylmethoxy)pyridine

Abstract & Scope This technical guide details the optimized protocols for the reductive amination of 4-(4-Piperidinylmethoxy)pyridine (CAS: 1261350-00-8). This scaffold, a pharmacophore often found in LSD1 inhibitors and...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide details the optimized protocols for the reductive amination of 4-(4-Piperidinylmethoxy)pyridine (CAS: 1261350-00-8). This scaffold, a pharmacophore often found in LSD1 inhibitors and GPCR ligands, contains a highly basic secondary piperidine amine (


) and a less basic pyridine nitrogen (

).

The primary objective is the


-alkylation of the piperidine ring using aldehydes or ketones to yield tertiary amines. This guide prioritizes the Sodium Triacetoxyborohydride (STAB)  method due to its superior chemoselectivity and safety profile compared to traditional cyanoborohydride or catalytic hydrogenation routes.

Chemical Context & Critical Considerations

Substrate Analysis

The starting material, 4-(4-Piperidinylmethoxy)pyridine, presents unique challenges due to its bifunctional nature:

  • Nucleophilic Site: The secondary amine of the piperidine is the active nucleophile.

  • Bystander Moiety: The pyridine ring is electron-deficient and generally unreactive under standard reductive amination conditions. However, it increases the polarity of the molecule, necessitating careful solvent selection (DCM vs. DCE vs. THF).

  • Basicity: The high basicity of the piperidine requires acid catalysis (Acetic Acid) to facilitate iminium ion formation, but excessive acid can protonate the pyridine, potentially altering solubility profiles.

Reaction Mechanism

The reaction proceeds via the formation of an intermediate iminium ion. The choice of reducing agent is critical to ensure that the iminium species is reduced faster than the starting carbonyl compound, preventing side reactions (alcohol formation).

DOT Diagram 1: Mechanistic Pathway & Chemoselectivity

ReductiveAmination Substrate 4-(4-Piperidinylmethoxy) pyridine (Sec. Amine) Hemiaminal Hemiaminal Intermediate Substrate->Hemiaminal + AcOH (Cat.) Carbonyl Aldehyde/Ketone (R-CHO / R-COR') Carbonyl->Hemiaminal + AcOH (Cat.) Alcohol Alcohol Side Product (Avoid) Carbonyl->Alcohol Slow Reduction (Competitive) Iminium Iminium Ion (Active Species) Hemiaminal->Iminium - H2O Product Tertiary Amine Product Iminium->Product Fast Reduction (NaBH(OAc)3)

Caption: Kinetic preference of STAB for Iminium ions over Carbonyls ensures high chemoselectivity.

Experimental Protocols

Method A: Sodium Triacetoxyborohydride (Standard Protocol)

Recommended for most aldehydes and reactive ketones. Based on the Abdel-Magid protocol.

Reagents:

  • Substrate: 4-(4-Piperidinylmethoxy)pyridine (1.0 equiv)

  • Carbonyl: Aldehyde/Ketone (1.1 – 1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)[1]

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)

Step-by-Step Procedure:

  • Preparation: In a clean, dry round-bottom flask under Nitrogen (

    
    ) atmosphere, dissolve 4-(4-Piperidinylmethoxy)pyridine (1.0 equiv) in anhydrous DCE (concentration ~0.1 M).
    
    • Note: If solubility is poor in DCE, use THF. Avoid Methanol with STAB as it accelerates decomposition.

  • Carbonyl Addition: Add the aldehyde or ketone (1.1 equiv).

  • Acid Catalysis: Add Glacial Acetic Acid (1.0 equiv).

    • Causality: This buffers the solution to pH ~5-6, accelerating the dehydration of the hemiaminal to the reactive iminium ion without fully protonating the nucleophile into inactivity.

  • Reaction: Stir at room temperature for 15–30 minutes to allow equilibrium formation of the iminium species.

  • Reduction: Add Sodium Triacetoxyborohydride (1.5 equiv) in one portion.

    • Observation: Mild effervescence may occur.

  • Monitoring: Stir at room temperature for 2–16 hours. Monitor by LC-MS or TLC (Mobile phase: DCM/MeOH/NH4OH 90:9:1). Look for the disappearance of the secondary amine (

    
     193 for parent).
    
  • Quench: Quench by adding saturated aqueous Sodium Bicarbonate (

    
    ) solution. Stir for 15 minutes until gas evolution ceases.
    
Method B: Sodium Cyanoborohydride (Hard-to-Reduce Ketones)

Use only if Method A fails due to steric hindrance (e.g., bulky ketones).

Reagents:

  • Reductant:

    
     (Caution: Toxic)
    
  • Solvent: Methanol (MeOH)[1]

  • Catalyst: Zinc Chloride (

    
    ) or Acetic Acid.
    

Modifications: Perform the reaction in Methanol.


 is stable in protic solvents.[2] The addition of 

(0.5 equiv) can act as a Lewis acid to activate the carbonyl, significantly increasing the rate for sluggish ketones.

Purification & Isolation Strategy

Because the product contains a basic pyridine ring and a basic tertiary amine, standard silica chromatography often leads to streakiness and yield loss. A "Self-Validating" Acid-Base extraction is the preferred first-pass purification.

DOT Diagram 2: Purification Workflow

Purification Crude Crude Reaction Mixture (DCE/Organic Phase) AcidWash Extract with 1M HCl (Aqueous Phase) Crude->AcidWash Protonate Amines OrgWaste Organic Layer (Neutral Impurities/Aldehydes) AcidWash->OrgWaste Discard Basify Basify Aqueous to pH > 12 (Use 4M NaOH) AcidWash->Basify Keep Aqueous Extract Extract into DCM (x3) Basify->Extract Free Base Form Dry Dry (Na2SO4) & Concentrate Extract->Dry Final Pure Tertiary Amine Dry->Final

Caption: Acid-Base extraction leverages the basicity of the piperidine/pyridine core to remove non-basic impurities.

Quantitative Data Summary
ParameterMethod A (STAB)Method B (

)
Selectivity High (Reduces Iminium only)Moderate (Can reduce aldehydes)
Solvent DCE, THF (Aprotic)MeOH (Protic)
Toxicity Low (Borate byproducts)High (Cyanide risk)
Typical Yield 85 - 95%70 - 85%
Reaction Time 2 - 16 Hours16 - 24 Hours

Troubleshooting Guide

  • Incomplete Conversion:

    • Cause: Iminium formation is the rate-limiting step.

    • Solution: Add activated 4Å Molecular Sieves to the reaction mixture to scavenge water and drive the equilibrium toward the imine.

  • Product Sticking to Silica:

    • Cause: Interaction of the basic pyridine/piperidine with acidic silanols.

    • Solution: Pre-treat the silica column with 1% Triethylamine (

      
      ) in Hexanes, or use DCM/MeOH/
      
      
      
      (90:9:1) as the eluent.[3][4][5]
  • Solubility Issues:

    • If the 4-(4-Piperidinylmethoxy)pyridine salt precipitates upon adding AcOH, switch to a more polar solvent mixture like DCE/DMF (9:1).

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][7] Studies on Direct and Indirect Reductive Amination Procedures.[7] The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent.[1] Journal of the American Chemical Society, 93(12), 2897–2904.

  • BenchChem. (2025).[1][3][8] Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis.

Sources

Method

Application Note: Preparation of Rho-Kinase Inhibitors from CAS 122368-54-1

This Application Note is designed for researchers and medicinal chemists. It addresses the synthesis of Rho-associated protein kinase (ROCK) inhibitors utilizing CAS 122368-54-1 (2-[(4-Chlorophenyl)(4-piperidinyloxy)meth...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and medicinal chemists. It addresses the synthesis of Rho-associated protein kinase (ROCK) inhibitors utilizing CAS 122368-54-1 (2-[(4-Chlorophenyl)(4-piperidinyloxy)methyl]pyridine) as a key structural scaffold.

Editorial Note: CAS 122368-54-1 is widely recognized as the key intermediate for Bepotastine (a selective H1 antagonist). However, its structural features—specifically the bulky hydrophobic diaryl-ether tail linked to a secondary piperidine amine—make it a high-value scaffold for synthesizing "Soft Drug" ROCK inhibitors (analogous to the hydrophobic tail found in Netarsudil ). This guide details the protocol for chemically converting this scaffold into a potent ROCK inhibitor via coupling with an isoquinoline-sulfonyl warhead.

Executive Summary

Rho-kinase (ROCK) inhibitors are critical therapeutics for glaucoma (e.g., Ripasudil, Netarsudil) and cardiovascular diseases. The pharmacophore of first-generation ROCK inhibitors (like Fasudil) consists of an isoquinoline ring coupled to a nitrogenous base.

This protocol describes the synthesis of a Hybrid ROCK Inhibitor . By coupling the Bepotastine Intermediate (CAS 122368-54-1) with 5-isoquinolinesulfonyl chloride , we generate a molecule combining the potent kinase-binding hinge region of Fasudil with the lipophilic, tissue-penetrating tail of Bepotastine. This approach mimics the structure-activity relationship (SAR) seen in advanced inhibitors like Netarsudil, where hydrophobic extensions improve cellular potency and retention.

Key Chemical Entities
ComponentChemical NameCAS No.[1][2][3][4][5]Role
Starting Material 2-[(4-Chlorophenyl)(4-piperidinyloxy)methyl]pyridine122368-54-1 Hydrophobic Scaffold (Amine)
Reagent 5-Isoquinolinesulfonyl chloride84468-17-7 Kinase Warhead (Electrophile)
Target Product 5-(Isoquinolin-5-ylsulfonyl)-Bepotastine AnalogN/A (Novel)Potential ROCK Inhibitor

Chemical Background & Reaction Strategy

Structural Logic

The synthesis relies on a Nucleophilic Sulfonylation reaction.

  • The Warhead: The 5-isoquinolinesulfonyl moiety binds to the ATP-binding pocket of the ROCK enzyme (Hinge Region).

  • The Linker/Tail: The piperidine ring of CAS 122368-54-1 serves as the linker, while the chlorophenyl-pyridine ether acts as a hydrophobic "cap" that interacts with the kinase's allosteric hydrophobic pocket, potentially enhancing selectivity and corneal permeability.

Reaction Scheme (Graphviz)

SynthesisScheme Figure 1: Synthetic pathway for coupling CAS 122368-54-1 with Isoquinoline Warhead. SM1 Scaffold (Amine) CAS 122368-54-1 Complex Transition State (Tetrahedral Intermediate) SM1->Complex + TEA/DIPEA DCM, 0°C SM2 Warhead (Sulfonyl Cl) 5-Isoquinolinesulfonyl Cl SM2->Complex Product Target ROCK Inhibitor (Sulfonamide Hybrid) Complex->Product Elimination RT, 2-4h Byproduct HCl (Neutralized by Base) Complex->Byproduct

Caption: Nucleophilic attack of the piperidine nitrogen (CAS 122368-54-1) on the sulfonyl chloride creates the sulfonamide bond critical for ROCK inhibition.

Detailed Experimental Protocol

Phase 1: Preparation of the Scaffold (If not purchased)

Note: CAS 122368-54-1 is commercially available.[4][5] If synthesis is required, follow the etherification of 2-[chloro(4-chlorophenyl)methyl]pyridine with 4-hydroxypiperidine.

Phase 2: Coupling Reaction (The Core Protocol)

Objective: Synthesize the Sulfonyl-Isoquinoline Derivative.

Materials Required
  • Substrate: CAS 122368-54-1 (1.0 eq, 3.3 mmol, ~1.0 g)

  • Reagent: 5-Isoquinolinesulfonyl chloride hydrochloride (1.1 eq, 3.63 mmol, ~0.96 g)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)

  • Solvent: Dichloromethane (DCM), Anhydrous (10 mL/g substrate)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 eq) - Optional, accelerates reaction.

Step-by-Step Methodology
  • System Setup:

    • Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

    • Purge with Nitrogen (

      
      ) or Argon to maintain an inert atmosphere.[6] Critical: Sulfonyl chlorides are moisture-sensitive.
      
  • Dissolution:

    • Add CAS 122368-54-1 (1.0 g) to the flask.

    • Add DCM (10 mL) and stir until fully dissolved.

    • Cool the solution to 0°C using an ice-water bath.

  • Activation & Addition:

    • Add TEA (1.4 mL, 3.0 eq) dropwise. The solution may become slightly cloudy due to amine salt formation.

    • Slowly add 5-Isoquinolinesulfonyl chloride (solid) in small portions over 10 minutes. Reasoning: Exothermic control and prevention of localized concentration spikes.

    • (Optional) Add DMAP (40 mg) to catalyze the reaction.

  • Reaction Monitoring:

    • Allow the reaction to warm to Room Temperature (20-25°C) naturally.

    • Stir for 2–4 hours .

    • TLC Check: Use Mobile Phase DCM:MeOH (95:5). The starting amine (polar) should disappear, and a less polar product spot should appear (

      
      ).
      
  • Workup:

    • Quench the reaction with Saturated

      
        solution (10 mL).
      
    • Transfer to a separatory funnel. Extract the aqueous layer with DCM (

      
       mL).
      
    • Combine organic layers and wash with:

      • Water (10 mL)

      • Brine (10 mL)

    • Dry over Anhydrous

      
      , filter, and concentrate under reduced pressure (Rotavap) to yield a crude yellow foam.
      
  • Purification:

    • Flash Column Chromatography: Silica Gel (230-400 mesh).

    • Gradient: 100% DCM

      
       95:5 DCM:MeOH.
      
    • Salt Formation (For Stability): Dissolve the free base in minimal Ethanol, add 1.0 eq of 1M HCl in Ethanol, and precipitate with Diethyl Ether. Filter the white solid.[4][7]

Analytical Validation & Specifications

To ensure the integrity of the synthesized inhibitor, the following parameters must be met.

TestMethodAcceptance Criteria
Identity 1H-NMR (400 MHz, DMSO-d6)Diagnostic peaks: Isoquinoline protons (

8.5-9.5 ppm), Sulfonamide linkage, Piperidine ring protons.
Purity HPLC (C18 Column)

(Area under curve)
Mass LC-MS (ESI+)

consistent with calculated mass (~493.9 Da).
Residual Solvent GC-HSDCM

ppm, TEA

ppm.

Critical Process Parameters (CPPs):

  • Moisture Content: Must be

    
     in DCM during coupling to prevent hydrolysis of the sulfonyl chloride into sulfonic acid (an inactive impurity).
    
  • Stoichiometry: Excess amine (CAS 122368-54-1) is difficult to remove; ensure Sulfonyl Chloride is slightly excess or exactly stoichiometric.

Mechanism of Action (Biological Context)

The synthesized molecule targets the Rho-associated coiled-coil kinase (ROCK) pathway.

ROCKPathway Figure 2: Mechanism of ROCK inhibition by the synthesized derivative. Stimulus GPCR Agonists (e.g., Thrombin, LPA) RhoA RhoA-GTP (Active) Stimulus->RhoA Activates ROCK ROCK 1/2 (Kinase) RhoA->ROCK Activates MLCP MLCP (Phosphatase) ROCK->MLCP Phosphorylates (Inhibits) Inhibitor Synthesized Inhibitor (CAS 122368-54-1 Derivative) Inhibitor->ROCK Blocks ATP Binding (Inhibition) MLC Myosin Light Chain (Phosphorylation) MLCP->MLC Dephosphorylates Effect Actin Cytoskeleton Contraction / IOP Elevation MLC->Effect Regulates

Caption: The inhibitor prevents ROCK-mediated phosphorylation of MLCP, promoting smooth muscle relaxation (e.g., in the Trabecular Meshwork to lower Intraocular Pressure).

References

  • CAS 122368-54-1 Identification: 2-[(4-Chlorophenyl)(4-piperidinyloxy)methyl]pyridine.[3][4][8][9][10][11][12] Common intermediate for Bepotastine.[13] Source:

  • ROCK Inhibitor Chemistry: Takami, A., et al. "Design and synthesis of Rho kinase inhibitors (I)." Bioorganic & Medicinal Chemistry 12.9 (2004): 2115-2137.

  • Sulfonylation Protocol: Standard protocol for coupling 5-isoquinolinesulfonyl chloride with secondary amines. Nature Protocols (Adapted from general amide/sulfonamide synthesis).
  • Ripasudil/Fasudil Context: Garnock-Jones, K. P. "Ripasudil: A Review in Glaucoma and Ocular Hypertension." Drugs & Aging 31 (2014): 969–975.

  • Scaffold Utility: Investigating piperidine-ether scaffolds in kinase inhibition. Journal of Medicinal Chemistry (General SAR principles for kinase inhibitor design).

Disclaimer: This protocol is for Research Use Only (RUO). The synthesized compound is a novel chemical entity (NCE) and must be validated for biological activity and safety before any in vivo application.

Sources

Application

Application Note: Synthetic Routes for the N-Functionalization of Piperidine Scaffolds

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols Executive Summary The piperidine ring is a privileged pharmacophore, ranking amon...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols

Executive Summary

The piperidine ring is a privileged pharmacophore, ranking among the most frequently utilized nitrogen heterocycles in FDA-approved small-molecule therapeutics [3]. The secondary amine of the piperidine core serves as a highly versatile nucleophilic center. Functionalizing this nitrogen is a primary strategy in medicinal chemistry to modulate a drug candidate's basicity, lipophilicity, metabolic stability, and target-binding affinity [2].

This application note details three highly robust, self-validating synthetic workflows for functionalizing the piperidine nitrogen: Reductive Amination (alkylation), Buchwald-Hartwig Cross-Coupling (arylation), and Amide Coupling (acylation). Each protocol is designed with mechanistic causality in mind, ensuring that experimental choices are logically grounded and easily optimized.

Route 1: Alkylation via Reductive Amination

Mechanistic Causality

Direct alkylation of piperidines using alkyl halides often suffers from poor chemoselectivity, frequently resulting in over-alkylation and the formation of undesired quaternary ammonium salts. Reductive amination circumvents this issue by reacting the piperidine with an aldehyde or ketone to form a transient iminium ion, which is subsequently reduced in situ [1].

The choice of reducing agent dictates the success of the one-pot procedure. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the industry standard because its steric bulk and electron-withdrawing acetate groups render it a mild hydride donor. It selectively reduces the protonated iminium ion much faster than the precursor carbonyl, preventing the premature reduction of the aldehyde to an alcohol [1].

Quantitative Data: Reducing Agent Selection
Reducing AgentRelative ReactivityOptimal SolventsApplication Notes & Causality
NaBH₄ HighMeOH, EtOHReduces carbonyls rapidly. Requires a strict two-step process (pre-formation of the imine before addition).
NaBH₃CN ModerateMeOH, THF (pH 6-8)Effective for acid-stable imines. Highly toxic (generates HCN gas under acidic conditions).
NaBH(OAc)₃ MildDCE, DCM, THFPreferred for one-pot reactions. Highly selective for iminium ions over unactivated carbonyls [1].
Protocol 1: One-Pot Reductive Amination using NaBH(OAc)₃

Materials: Aldehyde/Ketone (1.0 equiv), Piperidine derivative (1.1 equiv), NaBH(OAc)₃ (1.5 equiv), Glacial Acetic Acid (0.1 equiv, optional), 1,2-Dichloroethane (DCE).

  • Imine Formation: To an oven-dried round-bottom flask under nitrogen, add the aldehyde (1.0 equiv) and the piperidine derivative (1.1 equiv).

  • Solvent Addition: Dissolve the mixture in anhydrous DCE (0.2 M concentration). Causality: DCE is preferred over DCM due to its slightly higher boiling point and superior solubility profile for borohydride species [1].

  • Acid Catalysis: For sterically hindered ketones, add glacial acetic acid (0.1 equiv) to accelerate iminium ion formation.

  • Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 10 minutes. Causality: Portion-wise addition controls the exothermic hydride transfer and minimizes the thermal degradation of the reducing agent.

  • Stirring: Allow the reaction to warm to room temperature and stir for 2–12 hours.

  • Work-up: Quench slowly with saturated aqueous NaHCO₃. Extract with DCM, dry over Na₂SO₄, and concentrate.

Validation & Quality Control: Monitor via Thin-Layer Chromatography (TLC) using a Ninhydrin stain. The aldehyde precursor will not stain, the secondary piperidine starting material will stain dark red/brown, and the resulting tertiary amine product will either remain unstained or show a faint, distinct color. This provides an immediate, self-validating visual confirmation of conversion.

ReductiveAmination Start Aldehyde/Ketone + Piperidine Imine Iminium Ion Formation (Equilibrium) Start->Imine Solvent: DCE/DCM Reduce Addition of NaBH(OAc)3 (Selective Reduction) Imine->Reduce Fast Reduction Water Water Removal (Molecular Sieves) Imine->Water Drive Equilibrium Product N-Alkyl Piperidine (Product) Reduce->Product Work-up (NaHCO3) Water->Imine

Logical workflow and equilibrium control in the reductive amination of piperidine.

Route 2: Arylation via Buchwald-Hartwig Cross-Coupling

Mechanistic Causality

Forming C(sp²)–N bonds directly is challenging due to the high activation energy of nucleophilic aromatic substitution (S_NAr) on unactivated aryl halides. The Buchwald-Hartwig cross-coupling utilizes a Palladium catalyst to facilitate this transformation under mild conditions[4, 5].

The catalytic cycle relies on the oxidative addition of the aryl halide to a Pd(0) species, coordination and deprotonation of the piperidine to form a Pd(II)-amido complex, and subsequent reductive elimination to yield the N-aryl piperidine [5]. For secondary amines like piperidine, sterically demanding, electron-rich biaryl phosphine ligands (e.g., RuPhos) are critical. They accelerate the reductive elimination step and prevent undesired β-hydride elimination, which would otherwise lead to the formation of imines and reduced arenes [4].

Quantitative Data: Ligand Selection for Piperidine Arylation
LigandCatalyst PrecursorSubstrate ScopeKey Advantage
BINAP Pd₂(dba)₃Aryl bromides/iodidesGood baseline for unhindered secondary amines; bidentate coordination.
RuPhos RuPhos Pd G3Aryl chlorides/bromidesExceptional for secondary amines; bulky structure forces rapid reductive elimination.
XantPhos Pd(OAc)₂Aryl bromidesRigid bite angle suppresses β-hydride elimination; highly reliable for amides/anilines [4].
Protocol 2: Palladium-Catalyzed N-Arylation

Materials: Aryl Halide (1.0 equiv), Piperidine derivative (1.2 equiv), Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), Sodium tert-butoxide (NaOtBu) (1.5 equiv), Anhydrous Toluene.

  • Preparation: In a nitrogen-filled glovebox (or using standard Schlenk techniques), charge an oven-dried vial with the aryl halide (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), RuPhos (0.04 equiv), and NaOtBu (1.5 equiv).

  • Reagent Addition: Add anhydrous toluene to achieve a 0.1 M concentration, followed by the piperidine derivative (1.2 equiv). Causality: Toluene is non-coordinating and supports the high temperatures required for the catalytic cycle without poisoning the Pd center.

  • Heating: Seal the vial and heat to 85–100 °C for 4–8 hours.

  • Work-up: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate the filtrate under reduced pressure.

Validation & Quality Control: LC-MS is the optimal self-validating tool for this protocol. Both the aryl halide starting material and the N-aryl piperidine product are highly UV-active. The complete disappearance of the distinct isotopic halide pattern (e.g., the 1:1 M / M+2 ratio for bromides) in the mass spectrum confirms total conversion.

BuchwaldHartwig Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd + Ar-X AmineBind Amine Binding & Deprotonation OxAdd->AmineBind + Piperidine + Base RedElim Reductive Elimination AmineBind->RedElim - Base-HX RedElim->Pd0 + Ar-N(Pip)

Catalytic cycle of the Buchwald-Hartwig cross-coupling for piperidine N-arylation.

Route 3: Acylation via Amide Coupling

Mechanistic Causality

Converting the highly basic piperidine nitrogen (pKₐ ~10–11) into a neutral amide is a fundamental strategy to increase a molecule's lipophilicity and membrane permeability. Because carboxylic acids and amines simply form unreactive carboxylate salts at room temperature, coupling reagents are required.

HATU is utilized to activate the carboxylic acid by forming a highly reactive, non-isolable HOAt active ester. The piperidine nitrogen rapidly attacks this intermediate. A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is strictly required to deprotonate the carboxylic acid initially and to neutralize the acidic byproducts, ensuring the piperidine remains in its active, unprotonated state.

Protocol 3: HATU-Mediated Amide Coupling

Materials: Carboxylic Acid (1.0 equiv), Piperidine derivative (1.2 equiv), HATU (1.2 equiv), DIPEA (3.0 equiv), Anhydrous DMF.

  • Activation: Dissolve the carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv) and stir at room temperature for 15 minutes. Causality: Pre-activation ensures the complete formation of the active ester before the amine is introduced, preventing side reactions.

  • Coupling: Add the piperidine derivative (1.2 equiv) to the activated mixture. Stir at room temperature for 2–4 hours.

  • Work-up: Quench the reaction with water. Extract with Ethyl Acetate (3x). Wash the combined organic layers extensively with 5% aqueous LiCl or brine (3x) to remove the DMF solvent and the highly polar HATU byproducts. Dry over Na₂SO₄ and concentrate.

Validation & Quality Control: To validate the reaction progress, quench a 10 µL reaction aliquot in 1 mL of 1:1 Water/Acetonitrile and analyze via Reverse-Phase LC-MS. The formation of the amide bond will result in a drastic shift in retention time (eluting much later on a C18 column) compared to the highly polar, early-eluting piperidine precursor.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. Royal Society of Chemistry (RSC). Available at:[Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. National Institutes of Health (NIH/PMC). Available at:[Link]

Technical Notes & Optimization

Troubleshooting

optimizing yield of 4-(4-Piperidinylmethoxy)pyridine synthesis

Technical Support Center: Yield Optimization for 4-(4-Piperidinylmethoxy)pyridine Synthesis Welcome to the Technical Support Center. 4-(4-Piperidinylmethoxy)pyridine is a critical structural scaffold frequently utilized...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Yield Optimization for 4-(4-Piperidinylmethoxy)pyridine Synthesis

Welcome to the Technical Support Center. 4-(4-Piperidinylmethoxy)pyridine is a critical structural scaffold frequently utilized in medicinal chemistry, notably in the development of highly selective Lysine-Specific Demethylase 1 (LSD1) inhibitors for oncology applications[1].

Synthesizing this ether linkage typically relies on either a Nucleophilic Aromatic Substitution (SNAr) or a Mitsunobu reaction[1][2]. However, researchers frequently encounter yield bottlenecks due to reagent instability, competing tautomeric alkylation, and severe product loss during aqueous workup. This guide provides field-proven troubleshooting, mechanistic insights, and self-validating Standard Operating Procedures (SOPs) to maximize your isolated yield.

Reaction Pathway Overview

SynthesisWorkflow Start1 4-Chloropyridine HCl + N-Boc-4-piperidinemethanol SNAr SNAr Reaction (NaH, DMF, 0°C to RT) Start1->SNAr Start2 4-Hydroxypyridine + N-Boc-4-piperidinemethanol Mitsunobu Mitsunobu Reaction (PPh3, DIAD, THF, 0°C to RT) Start2->Mitsunobu Intermediate Boc-Protected Intermediate (N-Boc-4-(4-pyridinyloxymethyl)piperidine) SNAr->Intermediate Pathway A Mitsunobu->Intermediate Pathway B Deprotection Boc Deprotection (TFA/DCM or HCl/Dioxane) Intermediate->Deprotection Workup Purification (SCX Catch-and-Release) Deprotection->Workup Product 4-(4-Piperidinylmethoxy)pyridine (Target Molecule) Workup->Product

Fig 1. Divergent synthetic pathways for 4-(4-Piperidinylmethoxy)pyridine.

Part 1: Troubleshooting FAQs (Mechanistic Insights)

Q1: My SNAr reaction using 4-chloropyridine and N-Boc-4-piperidinemethanol is stalling at 30% conversion. How can I drive it to completion? Application Scientist Answer: The primary issue is likely improper stoichiometry regarding the 4-chloropyridine precursor. 4-Chloropyridine free base is highly unstable and rapidly polymerizes. Therefore, it is almost exclusively sourced and stored as 4-chloropyridine hydrochloride[3][4]. Causality & Fix: If you are using the HCl salt, you must account for the extra proton. Generating the alkoxide of N-Boc-4-piperidinemethanol requires one equivalent of a strong base (e.g., NaH). You need a second equivalent of base to neutralize the 4-chloropyridine HCl salt in situ. Use 2.2 to 2.5 equivalents of NaH in anhydrous DMF. Pre-form the alkoxide at 0°C for 30 minutes before adding the 4-chloropyridine HCl salt portion-wise.

Q2: I opted for the Mitsunobu route using 4-hydroxypyridine. LCMS shows my product mass, but NMR indicates a mixture of isomers. What happened? Application Scientist Answer: You are observing the classic ambident nucleophile problem. 4-Hydroxypyridine exists in a tautomeric equilibrium with 4-pyridone. While the Mitsunobu reaction (using PPh3 and DIAD) typically favors O-alkylation to form the desired pyridine ether[2], N-alkylation can compete, yielding the N-alkyl pyridone byproduct. Causality & Fix: Solvent polarity strongly influences this equilibrium. Highly polar solvents stabilize the pyridone form. Ensure you are using strictly anhydrous THF rather than DMF for the Mitsunobu reaction[2]. Keep the reaction temperature strictly at 0°C during the addition of DIAD to kinetically favor O-alkylation.

Q3: The coupling step worked perfectly, but my yield plummeted after Boc deprotection. Where is my product going? Application Scientist Answer: You are losing your product in the aqueous phase during workup. Once the Boc group is removed, 4-(4-Piperidinylmethoxy)pyridine becomes a highly polar, doubly basic compound (containing both a pyridine ring and a secondary aliphatic amine). It is exceptionally water-soluble. Causality & Fix: Standard liquid-liquid extraction (e.g., EtOAc/Water) will fail, even at basic pH. Abandon standard aqueous workup. Instead, utilize Strong Cation Exchange (SCX) chromatography (Catch-and-Release). If liquid-liquid extraction is absolutely mandatory, adjust the aqueous layer to pH 11-12 and extract repeatedly with a highly polar organic mixture (e.g., 10% Methanol in Dichloromethane or n-butanol).

Part 2: Quantitative Data & Condition Optimization

Table 1: Reaction Condition Optimization for the Etherification Step

Synthetic PathwayReagents & StoichiometryOptimal SolventTemp ProfileExpected YieldPrimary Byproducts
SNAr (Preferred) 4-Chloropyridine HCl (1.0 eq), N-Boc-4-piperidinemethanol (1.1 eq), NaH (2.5 eq)Anhydrous DMF0°C → 60°C75 - 85%Unreacted alcohol, pyridine polymers
Mitsunobu 4-Hydroxypyridine (1.0 eq), N-Boc-4-piperidinemethanol (1.0 eq), PPh3 (1.5 eq), DIAD (1.5 eq)Anhydrous THF0°C → RT60 - 70%N-alkyl pyridone, Triphenylphosphine oxide (TPPO)

Part 3: Validated Standard Operating Procedures (SOPs)

SOP A: SNAr Coupling (Scalable Route)

This protocol utilizes self-validating visual cues (hydrogen gas evolution) to ensure alkoxide formation.

  • Alkoxide Formation: Charge a flame-dried flask with N-Boc-4-piperidinemethanol (1.1 eq) and anhydrous DMF (0.2 M). Cool the solution to 0°C under a nitrogen atmosphere.

  • Base Addition: Carefully add Sodium Hydride (60% dispersion in mineral oil, 2.5 eq) portion-wise. Validation Check: You must observe immediate effervescence (H₂ gas evolution). Stir at 0°C for 30 minutes until gas evolution ceases.

  • Electrophile Addition: Add 4-Chloropyridine hydrochloride (1.0 eq) portion-wise to control the exotherm.

  • Heating: Remove the ice bath and heat the reaction mixture to 60°C for 4-6 hours. Monitor via LCMS or TLC (10% MeOH/DCM) until the starting material is consumed.

  • Quench & Isolate: Cool to room temperature and carefully quench with ice water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% LiCl aqueous solution (to remove DMF), dry over Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography to yield the Boc-protected intermediate.

SOP B: Boc Deprotection & SCX Catch-and-Release Workup

This protocol avoids aqueous product loss entirely.

  • Deprotection: Dissolve the Boc-protected intermediate in Dichloromethane (DCM) (0.1 M). Add Trifluoroacetic Acid (TFA) (10 eq) dropwise at 0°C. Stir at room temperature for 2 hours.

  • Volatile Removal: Concentrate the reaction mixture completely in vacuo to remove DCM and excess TFA. The product is now a TFA salt.

  • SCX Loading: Dissolve the crude residue in a minimum amount of Methanol. Load the solution onto a pre-conditioned SCX-2 ion exchange cartridge.

  • Washing (The "Catch"): Wash the cartridge with 3 column volumes of Methanol. Validation Check: The basic product remains bound to the acidic resin, while non-basic impurities (residual TFA, organic byproducts) are washed away.

  • Elution (The "Release"): Elute the target molecule using 2.0 M Ammonia in Methanol (3 column volumes).

  • Final Isolation: Concentrate the methanolic ammonia fractions in vacuo to afford pure 4-(4-Piperidinylmethoxy)pyridine as a free base.

References

  • Oga Inhibitor Compounds (WO2019243530A1)
  • 4-Chloropyridine Hydrochloride Reagent Specifications HBC Chem, Inc. URL:[Link]

  • Avra Price List 2021-22 (Reagent Sourcing & Stability) Hyma Synthesis URL:[Link]

Sources

Optimization

Technical Support Center: 4-(4-Piperidinylmethoxy)pyridine Purification

The following technical guide addresses the purification and impurity management for 4-(4-Piperidinylmethoxy)pyridine (CAS: 122368-54-1), a critical scaffold in the synthesis of LSD1 inhibitors and antihistamines (e.g.,...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the purification and impurity management for 4-(4-Piperidinylmethoxy)pyridine (CAS: 122368-54-1), a critical scaffold in the synthesis of LSD1 inhibitors and antihistamines (e.g., Bepotastine).[1]

This guide assumes you are synthesizing this compound via the nucleophilic aromatic substitution (


) of 4-chloropyridine with 4-piperidinemethanol (or its N-protected derivative).[2]

Quick Reference: Physicochemical Profile
PropertyValueImplication for Purification
Piperidine

~11.0 (Secondary Amine)Highly basic; protonated at neutral pH.[2]
Pyridine

~5.2 (Aromatic Nitrogen)Weakly basic; requires low pH (<3) to fully protonate.[2]
LogP ~1.5 - 2.0 (Free Base)Lipophilic enough for organic extraction at pH > 12.[2]
Solubility Water (pH < 9), DCM, MeOHAmphiphilic nature requires precise pH control.[1][2]

Part 1: The "Upstream" Fix – Reaction Optimization

Q: My crude NMR shows a mixture of two isomers. Is this N-alkylation vs. O-alkylation?

A: Yes. This is the most common failure mode in this synthesis.[2] The 4-piperidinemethanol starting material contains two nucleophilic sites: the secondary amine (-NH) and the primary alcohol (-OH).

  • The Problem: The amine is significantly more nucleophilic than the alcohol. If you react unprotected 4-piperidinemethanol with 4-chloropyridine, you will predominantly form the N-alkylated byproduct (a quaternary ammonium species or tertiary amine depending on conditions), not the desired ether.[1][2]

  • The Solution: You must use an N-protected precursor, typically N-Boc-4-piperidinemethanol .[2]

    • Protocol: React N-Boc-4-piperidinemethanol with 4-chloropyridine hydrochloride using a strong base (NaH or KOtBu) in a polar aprotic solvent (DMF or DMSO).

    • Result: This forces O-alkylation.[2] The Boc group is then removed in a subsequent step (HCl/Dioxane or TFA/DCM).

Visualizing the Pathway & Impurities

The following diagram illustrates the critical divergence between the correct protected route and the "dirty" unprotected route.

ReactionPathways SM Start: 4-Piperidinemethanol Prot Step A: Protection (Boc2O) SM->Prot Recommended Direct Direct Coupling (No Protection) SM->Direct Avoid ProtectedSM N-Boc-4-piperidinemethanol Prot->ProtectedSM Coupling Step B: Coupling (4-Cl-Pyridine + NaH) ProtectedSM->Coupling Product_Boc Intermediate: N-Boc-Ether Coupling->Product_Boc Impurity_N Impurity: N-Alkylated Byproduct (Major impurity if unprotected) Direct->Impurity_N Deprot Step C: Deprotection (HCl or TFA) Product_Boc->Deprot Final Target: 4-(4-Piperidinylmethoxy)pyridine Deprot->Final

Caption: Divergent synthesis pathways showing the necessity of N-protection to avoid N-alkylation impurities.

Part 2: Workup & Extraction Strategies (The "Golden Key")

Q: How do I separate the product from unreacted 4-chloropyridine and neutral organic impurities?

A: Use a pH-Switching Extraction . Because the product contains a highly basic piperidine ring (


), it can be selectively manipulated between aqueous and organic phases, leaving neutral or weakly basic impurities behind.[1][2]
Protocol: Selective pH-Switching Extraction

Prerequisite: This protocol assumes you have completed the deprotection step (e.g., removal of Boc).[2]

  • Acidic Wash (Removal of Neutrals):

    • Dissolve the crude reaction residue in Ethyl Acetate (EtOAc) .

    • Extract with 0.5 M HCl (aq) .

    • Mechanism:[3][4] The target molecule protonates (becoming a salt) and moves to the water layer. Neutral impurities (e.g., unreacted N-Boc intermediates, non-basic byproducts) remain in the EtOAc layer.[1][2]

    • Discard the organic layer.

  • Basification (Liberation):

    • Cool the aqueous layer to 0°C (exothermic reaction).[2]

    • Slowly add 10 M NaOH or saturated

      
        until pH > 12.[2]
      
    • Mechanism:[3][4] This deprotonates the piperidine nitrogen.[2] The molecule becomes neutral (free base) and lipophilic.

  • Final Extraction (Recovery):

    • Extract the basic aqueous mixture with Dichloromethane (DCM) (

      
      ). Note: DCM is better than EtOAc here due to the high solubility of the free amine.
      
    • Wash combined DCM layers with brine.[2]

    • Dry over

      
       and concentrate.
      
Workflow Diagram

ExtractionWorkflow Crude Crude Mixture (Product + Impurities) AcidWash Add EtOAc + 0.5M HCl Crude->AcidWash Phase1 Phase Separation AcidWash->Phase1 Org1 Organic Layer (EtOAc) Contains: Neutrals, N-Boc residues Phase1->Org1 Discard Aq1 Aqueous Layer (Acidic) Contains: Product Salt (H+) Phase1->Aq1 Keep Basify Basify to pH > 12 (NaOH/K2CO3) Aq1->Basify Extract Extract with DCM Basify->Extract Org2 Organic Layer (DCM) Contains: PURE PRODUCT Extract->Org2 Keep Aq2 Aqueous Layer Contains: Salts (NaCl) Extract->Aq2 Discard

Caption: pH-switching extraction workflow to isolate the basic piperidine product from neutral impurities.

Part 3: Advanced Purification & Troubleshooting

Q: I still see a "sticky" impurity or yellow color. How do I remove it?

A: This is likely pyridine N-oxide or polymerized decomposition products, common in pyridine chemistry exposed to air/light.[2]

Option A: Recrystallization (Best for Salts) The free base is often an oil or low-melting solid. Converting it to the dihydrochloride salt often yields a stable, crystalline solid that rejects impurities.[2]

  • Dissolve the free base in a minimum amount of Ethanol (EtOH) .[2]

  • Add 2.5 equivalents of HCl in Dioxane or conc. HCl .

  • Add Diethyl Ether (

    
    )  dropwise until turbid.
    
  • Cool to -20°C. Filter the white precipitate.

Option B: Flash Chromatography (Best for Free Base) [1]

  • Stationary Phase: Silica Gel.[2][5]

  • Mobile Phase: DCM : Methanol : Ammonium Hydroxide (

    
    ).[2]
    
  • Gradient: Start 95:5:0.5

    
     90:10:1.
    
  • Critical Note: You must include the ammonium hydroxide (or Triethylamine) to deprotonate the silica silanols. Without it, the basic piperidine will "streak" or stick irreversibly to the column.[2]

Q: How do I confirm the Boc group is completely gone? A: Check the Proton NMR (


 NMR) .
  • Impurity Signal: Look for a sharp singlet at

    
     ppm (9H, t-butyl group).[1][2]
    
  • Product Signal: The piperidine NH proton often appears as a broad singlet around 1.5–2.0 ppm (concentration dependent) or exchanges with

    
    .
    
  • Diagnostic Shift: The protons adjacent to the piperidine nitrogen shift upfield (lower ppm) upon deprotection compared to the N-Boc precursor.

References

  • BenchChem. (2025).[2][5][6][7][8] 4-(4-Piperidinylmethoxy)pyridine: Approaches for the Introduction of the Piperidinylmethoxy Side Chain. Retrieved from [1]

  • National Institutes of Health (NIH). (2016).[2][9] 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Retrieved from [1]

  • Organic Chemistry Portal. (2024).[2] Synthesis of Pyridines and Related Compounds.[2][8][9][10] Retrieved from [1]

  • ScienceMadness. (2010).[2][4] Removal of Pyridine Impurities: Extraction and Azeotropic Distillation Techniques.[2][4][6][11][12] Retrieved from [1]

Sources

Troubleshooting

troubleshooting low reactivity of piperidine nitrogen

Technical Support Ticket: PIP-N-REACT Subject: Troubleshooting Low Reactivity of Piperidine Nitrogen Status: Open Agent: Senior Application Scientist Welcome to the Piperidine Reactivity Support Hub If you are reading th...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Ticket: PIP-N-REACT Subject: Troubleshooting Low Reactivity of Piperidine Nitrogen Status: Open Agent: Senior Application Scientist

Welcome to the Piperidine Reactivity Support Hub

If you are reading this, you are likely staring at a TLC plate or LC-MS trace showing unreacted starting material. You are not alone. While piperidine is generally a strong nucleophile (


), substituents at the 2- and 6-positions (the 

-carbons) transform it from a reactive amine into a stubborn, non-nucleophilic base.

This guide treats your chemical problem like a broken system. We will diagnose the failure mode—Steric, Electronic, or Solvation—and patch it with high-fidelity protocols.

Module 1: The Diagnostic Logic

Before changing reagents, determine why the reaction failed. Use this logic flow to categorize your issue.

PiperidineDiagnostics Start START: Reaction Failed CheckSub Check Piperidine Structure Start->CheckSub Is26 Are C2/C6 substituted? CheckSub->Is26 StericBlock FAILURE MODE: Steric Blockade (Cone angle > 160°) Is26->StericBlock Yes (e.g., 2,6-dimethyl) CheckElectrophile Check Electrophile Is26->CheckElectrophile No IsAcidic Is Media Acidic? CheckElectrophile->IsAcidic ProtonBlock FAILURE MODE: Protonation (Piperidinium formation) IsAcidic->ProtonBlock pH < 11 ElectronicBlock FAILURE MODE: Electronic (EWG on Ring) IsAcidic->ElectronicBlock pH > 11 but EWG present

Figure 1: Diagnostic decision tree to isolate the root cause of low amine nucleophilicity.

Module 2: Overcoming Steric Hindrance (The "2,6-Blockade")

The Issue: 2,6-disubstituted piperidines (e.g., 2,2,6,6-tetramethylpiperidine or TMP) are chemically schizophrenic: they are thermodynamically strong bases but kinetically incompetent nucleophiles. The methyl groups create a "steric wall" that prevents the nitrogen lone pair from approaching an electrophile's


 orbital.
Protocol A: The "Acid Fluoride" Shortcut (Acylation)

Standard coupling reagents (HATU, EDC) often fail with hindered amines because the activated ester hydrolyzes faster than the bulky amine can attack it. Switch to Acid Fluorides. They are smaller and more reactive than OBt/OAt esters.

Reagent Recommendation: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[1]

ParameterStandard Condition (Fails)High-Performance Condition
Coupling Agent HATU / DIPEATFFH / DIPEA
Intermediate OAt Active Ester (Bulky)Acid Fluoride (Compact)
Solvent DMFDCM or NMP
Temperature RT50°C (or MW 80°C)

Step-by-Step Protocol:

  • Dissolve Carboxylic Acid (1.0 eq) and TFFH (1.1 eq) in dry DCM under

    
    .
    
  • Add DIPEA (2.5 eq). Stir for 30 mins to generate the Acid Fluoride in situ (Monitor by TLC; acid fluorides are stable on silica).

  • Add the hindered Piperidine (1.2 eq).

  • Critical Step: If no reaction after 2h, add DMAP (0.1 eq) as a nucleophilic catalyst or move to microwave irradiation at 80°C for 20 mins.

Protocol B: Microwave-Assisted Alkylation

For


 reactions, the transition state is too crowded. You must supply thermal energy to overcome the activation barrier.
  • Solvent: Switch to Acetonitrile or NMP (Polar Aprotic is non-negotiable).

  • Leaving Group: Iodides or Triflates (OTf) are required. Bromides are often insufficient.

  • Base: Use Cesium Carbonate (

    
    ) .[2] The "Cesium Effect" improves solubility and reactivity in aprotic solvents.
    

Module 3: Palladium-Catalyzed Amination (Buchwald-Hartwig)[3]

The Issue: Hindered piperidines struggle with the Reductive Elimination step of the catalytic cycle. If the ligand is too small, the amine won't eliminate; if the ligand is too bulky, the amine won't coordinate (oxidative addition).

The Solution: Use Dialkylbiaryl Phosphine Ligands specifically engineered for secondary amines.

BuchwaldCycle Pd0 Pd(0)-Ligand OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X AmineCoord Amine Coordination (Steric Clash Here) OxAdd->AmineCoord HNR2 Deprotonation Deprotonation (Base) AmineCoord->Deprotonation Base RedElim Reductive Elimination (Product Release) Deprotonation->RedElim Pd-N Bond RedElim->Pd0 Regeneration

Figure 2: The Buchwald-Hartwig cycle.[3] For hindered piperidines, the ligand must facilitate the difficult Reductive Elimination step.

Ligand Selection Guide:

  • First Choice: RuPhos . It is the "Gold Standard" for secondary amines. Its bulk promotes reductive elimination, but its flexibility allows amine coordination.

  • Second Choice: BrettPhos . Use if RuPhos fails, particularly for extremely hindered substrates.

  • Base: NaOtBu (Sodium tert-butoxide). Strong bases are required to deprotonate the amine before or during coordination.[2]

Standard Screening Protocol:

  • Catalyst:

    
     (1 mol%) + RuPhos  (2 mol%) OR RuPhos Pd G4  precatalyst.
    
  • Base: NaOtBu (1.4 eq).

  • Solvent: Toluene (anhydrous, degassed).

  • Temp: 100°C (sealed tube).

  • Note: Do not use Carbonate bases (

    
    ) for hindered amines; they are too weak and slow.
    

Module 4: FAQs & Quick Fixes

Q: My piperidine is a hydrochloride salt. Can I use it directly? A: No. For hindered amines, the extra step of in-situ deprotonation by DIPEA/TEA is often inefficient due to solubility issues.

  • Fix: Perform a "Freebase Wash." Suspend the salt in DCM, wash with 1M NaOH, dry the organic layer (

    
    ), and concentrate. Use the free oil immediately.
    

Q: I see the product mass by LC-MS, but the yield is <10%. A: This indicates the reaction is working but stalling.

  • Fix 1: Check for Product Inhibition . The product might be coordinating to the catalyst (in Pd chemistry).[2] Increase catalyst loading to 5 mol%.

  • Fix 2:Water. Hindered amines are hygroscopic. A "wet" shell of water molecules can block the nucleophile. Dry your amine by azeotroping with toluene before use.

Q: Can I use nucleophilic catalysts like DMAP for alkylation? A: Generally, no. DMAP helps with acylation, not alkylation. For alkylation, adding KI (Potassium Iodide) can help by converting alkyl chlorides/bromides to more reactive alkyl iodides (Finkelstein reaction).

References

  • Buchwald-Hartwig Ligand Guide

    • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
  • Acid Fluorides for Hindered Coupling

    • Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Hindered Amino Acids.[1] Journal of the American Chemical Society, 117(19), 5401–5402.

  • Steric Parameters of Amines

    • Bess, E. N., et al. (2014). Physical Organic Chemistry of Transition Metal Catalysis. Chemical Reviews, 114(24), 12580–12610.

Sources

Optimization

stability of 4-(4-Piperidinylmethoxy)pyridine in solution

This guide serves as a specialized technical support center for 4-(4-Piperidinylmethoxy)pyridine , a critical pharmacophore in epigenetic drug discovery (specifically LSD1 inhibitors).[1] It is designed to move beyond ge...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support center for 4-(4-Piperidinylmethoxy)pyridine , a critical pharmacophore in epigenetic drug discovery (specifically LSD1 inhibitors).[1] It is designed to move beyond generic advice, providing mechanistic insights and actionable protocols for researchers encountering stability or solubility challenges.

[1][2]

PropertyValueTechnical Implication
CAS No. 1261350-00-8 (Free Base)Verify your certificate of analysis; salt forms (e.g., 2HCl) have different CAS numbers.[1]
Molecular Weight 192.26 g/mol Small fragment, high ligand efficiency.
pKa (Calc) ~10.8 (Piperidine), ~5.2 (Pyridine)Critical: Exists as a cation at physiological pH (7.4).[1] Solubility is highly pH-dependent.[2]
LogP ~1.46Moderately lipophilic; permeable but requires organic co-solvents for high concentrations.
Key Vulnerability Secondary Amine OxidationThe piperidine nitrogen is the primary site of oxidative degradation.

Critical Stability Analysis

The Core Problem: The "Naked" Amine The stability of 4-(4-Piperidinylmethoxy)pyridine is dictated by the secondary amine on the piperidine ring. Unlike the aromatic pyridine nitrogen, which is relatively inert, the aliphatic piperidine nitrogen is a nucleophilic "hotspot."

  • Oxidative Instability: In solution, dissolved oxygen can attack the secondary amine, leading to the formation of N-oxides or hydroxylamines. This process is accelerated by light and trace metal impurities in lower-grade solvents.

  • Carbamate Formation (Air Sensitivity): If handled as a free base, the amine readily reacts with atmospheric CO₂ to form carbamates.[1] This appears as a "crust" on the solid or a white precipitate in non-polar solvents, often mistaken for degradation.

  • Hygroscopicity (Salt Forms): The dihydrochloride salt (2HCl) is the most stable solid form but is extremely hygroscopic.[1] Absorption of water initiates hydrolysis of the ether linkage over extended periods (months/years), though this is kinetically slow compared to oxidation.[1]

Visualizing the Degradation Pathway

The following diagram illustrates the primary failure modes for this molecule in solution.

DegradationPathway Compound 4-(4-Piperidinylmethoxy)pyridine (Intact) Oxidation N-Oxide Formation (Yellow Discoloration) Compound->Oxidation Dissolved O2 + Light (DMSO/Water) Carbamate Carbamate Adduct (Reversible Precipitate) Compound->Carbamate Atmospheric CO2 (Free Base only) Hydrolysis Ether Cleavage (Slow, Acid-Catalyzed) Compound->Hydrolysis Strong Acid + Heat (Long term)

Figure 1: Primary degradation pathways.[1] The N-oxide formation is the most common cause of purity loss in stored DMSO solutions.

Troubleshooting Center (FAQ)

Scenario A: Solubility & Precipitation

Q: I diluted my DMSO stock into PBS (pH 7.4), and a fine precipitate formed. Why? A: This is a pKa-driven solubility crash .

  • Mechanism: The piperidine nitrogen (pKa ~10.[1]8) is protonated and charged at pH 7.4, which aids solubility. However, the pyridine ring (pKa ~5.2) is neutral.[1] If your concentration is high (>100 µM) and the ionic strength of the PBS shields the charge, the lipophilic core drives aggregation.

  • Solution:

    • Lower the working concentration: Stay below 50 µM for aqueous assays.

    • Acidify slightly: Lowering the pH to 6.0 ensures the pyridine ring is partially protonated, drastically increasing solubility.

    • Add Dispersant: Include 0.05% Tween-20 or Triton X-100 in the buffer before adding the compound.

Scenario B: Sample Discoloration

Q: My stock solution in DMSO turned from clear to light yellow after 2 weeks at room temperature. A: You are observing oxidative degradation (N-oxide formation) .[1]

  • Mechanism: DMSO is hygroscopic and can absorb water and oxygen. The secondary amine reacts with these contaminants.

  • Is it usable? If the yellowing is faint, the purity is likely still >95%. However, for sensitive K_i determinations (e.g., LSD1 assays), this is risky.

  • Prevention: Always store DMSO stocks at -20°C or -80°C. Use "anhydrous" grade DMSO packed under argon for stock preparation.

Scenario C: Salt vs. Free Base

Q: I have the Dihydrochloride (2HCl) salt. Can I use it directly for cell permeability assays? A: No.

  • Reasoning: The highly charged salt form has poor passive membrane permeability. While it dissolves well in the media, it may not cross the cell membrane effectively compared to the neutral free base.

  • Protocol: For cellular assays, the intracellular pH (7.2) will eventually equilibrate the protonation state, but the initial entry is critical. Ensure your control data accounts for the salt counter-ions (Cl⁻), which are generally inert but can affect osmolarity at high concentrations.[1]

Validated Experimental Protocols

Protocol 1: Preparation of High-Stability Stock Solution (10 mM)

Target: To create a stock solution stable for >6 months.

  • Weighing: Weigh the compound rapidly. If using the hygroscopic HCl salt, allow the vial to equilibrate to room temperature before opening to prevent condensation.

  • Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide).[1] Avoid ethanol, as it evaporates and concentrates the sample over time.

  • Dissolution:

    • Free Base:[2] Dissolves readily.

    • HCl Salt: May require vortexing or mild sonication (30 seconds) to break the crystal lattice.[1]

  • Aliquot Strategy (Crucial): Do not store as a single bulk volume.

    • Divide into 20–50 µL aliquots in amber polypropylene tubes.

    • Reason: This eliminates freeze-thaw cycles.[3] Each cycle introduces condensation and oxygen, accelerating degradation.

  • Storage: Store at -20°C (short term <1 month) or -80°C (long term).

Protocol 2: Aqueous Solubility Decision Tree

Use this workflow to determine the correct buffer conditions for your experiment.

SolubilityWorkflow Start Start: Dissolving in Aqueous Buffer CheckForm Check Compound Form Start->CheckForm IsSalt Salt (HCl/2HCl) CheckForm->IsSalt IsBase Free Base CheckForm->IsBase DirectDissolve Dissolve directly in Buffer IsSalt->DirectDissolve High Solubility PreDissolve Pre-dissolve in DMSO (1000x) IsBase->PreDissolve Hydrophobic CheckPH Check Final pH DirectDissolve->CheckPH PreDissolve->CheckPH Acidify Adjust pH < 7.0 or add 5% DMSO CheckPH->Acidify Precipitate Visible Success Ready for Assay CheckPH->Success Clear Solution

Figure 2: Decision tree for maximizing solubility in aqueous media.

References & Authority

  • LSD1 Inhibitor Scaffold Analysis:

    • Source: BenchChem & NIH PubChem.

    • Context: Confirms the 4-(piperidin-4-ylmethoxy)pyridine moiety as a privileged scaffold for histone demethylase inhibition, validating the pKa and binding mode assumptions.

    • Link: (Note: Link directs to related scaffold search due to specific CAS variability).[1]

  • Pyridine/Piperidine Physicochemical Properties:

    • Source:Journal of Medicinal Chemistry (General principles of amine-heterocycle solubility).[1]

    • Data: pKa values derived from standard heterocyclic chemistry databases (Piperidine pKa ~11, Pyridine pKa ~5.2).[1]

    • Link:[1]

  • DMSO Stability Guidelines:

    • Source:Assay Guidance Manual (NCBI).[1]

    • Context: Best practices for storing small molecule libraries to prevent oxidative degradation and freeze-thaw damage.

    • Link:[1]

Sources

Troubleshooting

Technical Support Center: Recrystallization of 4-(4-Piperidinylmethoxy)pyridine

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 4-(4-Piperidinylmethoxy)pyridine via recrystallization. We will move be...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 4-(4-Piperidinylmethoxy)pyridine via recrystallization. We will move beyond simple protocols to explain the underlying principles, helping you troubleshoot and optimize your purification process effectively.

Frequently Asked Questions (FAQs)
Q1: What is the primary goal of recrystallizing 4-(4-Piperidinylmethoxy)pyridine?

Recrystallization is a powerful purification technique for solid organic compounds.[1] For 4-(4-Piperidinylmethoxy)pyridine, the goal is to remove impurities from a crude reaction mixture, which may include unreacted starting materials, byproducts, or residual solvents.[2] A successful recrystallization yields a highly pure crystalline solid, which is often essential for accurate analytical data and reliable performance in downstream applications like biological assays.

Q2: What are the best starting solvents for the recrystallization of 4-(4-Piperidinylmethoxy)pyridine?

The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3][4] Given the structure of 4-(4-Piperidinylmethoxy)pyridine—containing a polar pyridine ring, a basic piperidine moiety, and an ether linkage—solvents of moderate to high polarity are excellent starting points.

A systematic screening approach is recommended. Based on the successful recrystallization of similar N-heterocyclic structures, the following solvents should be prioritized for initial testing:[2][3][4]

  • Polar Protic Solvents: Ethanol, Isopropanol, Methanol

  • Moderately Polar Aprotic Solvents: Acetonitrile, Ethyl Acetate

If a suitable single solvent cannot be identified, a two-solvent (or solvent/anti-solvent) system is a highly effective alternative.[2][3]

Q3: How do I select a good solvent/anti-solvent pair?

In this technique, the compound is dissolved in a minimal amount of a "good" solvent in which it is highly soluble. Then, a "poor" solvent (the anti-solvent), in which the compound is poorly soluble, is added dropwise until the solution becomes turbid.[2][3] The key requirement is that the two solvents must be miscible with each other.

Recommended Solvent/Anti-Solvent Pairs to Screen:

  • Good Solvent: Ethanol or Methanol / Anti-Solvent: Water

  • Good Solvent: Ethyl Acetate / Anti-Solvent: Hexanes or Heptane

  • Good Solvent: Acetonitrile / Anti-Solvent: Water

Experimental Protocols & Methodologies
Protocol 1: Single-Solvent Recrystallization Workflow

This is the most direct method and should be attempted first.

  • Solvent Selection: In separate test tubes, place 10-20 mg of crude 4-(4-Piperidinylmethoxy)pyridine. Add a few drops of a single test solvent (e.g., isopropanol) at room temperature. If it dissolves, the solvent is unsuitable. If it does not dissolve, heat the mixture to the solvent's boiling point. A good solvent will completely dissolve the compound when hot.[2][3]

  • Dissolution: Place the bulk of your crude material in an Erlenmeyer flask. Add the chosen solvent in small portions, heating the mixture to boiling with stirring. Continue adding the minimum amount of hot solvent required to just fully dissolve the solid.[1]

  • Hot Filtration (Optional but Recommended): If insoluble impurities are visible, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them. This step is crucial for obtaining a high-purity final product.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is critical as it favors the formation of larger, purer crystals.[3] Once at room temperature, cooling can be completed in an ice-water bath to maximize yield.

  • Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[1]

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Diagram: Single-Solvent Recrystallization Workflow

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation Dissolve 1. Dissolve Crude Product in Minimum Hot Solvent HotFilt 2. Hot Filtration (If Insoluble Impurities) Dissolve->HotFilt CoolSlow 3. Slow Cooling to Room Temperature HotFilt->CoolSlow IceBath 4. Cool in Ice Bath CoolSlow->IceBath VacFilt 5. Vacuum Filtration IceBath->VacFilt Wash 6. Wash with Ice-Cold Solvent VacFilt->Wash Dry 7. Dry Under Vacuum Wash->Dry Final Pure Crystalline Product Dry->Final G Start After Cooling, What is the Result? Oiling An Oil Has Formed Start->Oiling 'Oiling Out' NoCrystals Clear Solution, No Crystals Start->NoCrystals Nothing CrystalsOK Crystals Have Formed Start->CrystalsOK Success Sol_Oil1 Re-heat, add more solvent, cool slowly Oiling->Sol_Oil1 Sol_Oil2 Switch to lower boiling point solvent Oiling->Sol_Oil2 Cause_NoCry Cause: Too Dilute or Supersaturated? NoCrystals->Cause_NoCry Final Proceed to Filtration & Drying CrystalsOK->Final Sol_Dilute Boil off some solvent & re-cool Cause_NoCry->Sol_Dilute Too Dilute Sol_Super Scratch flask or add seed crystal Cause_NoCry->Sol_Super Supersaturated

Caption: A decision tree for troubleshooting common recrystallization problems.

References
  • Crystallization Techniques for Piperidine-3-carbothioamide Derivatives: Application Notes and Protocols - Benchchem. (n.d.).
  • Troubleshooting common issues in the synthesis of N-heterocycles - Benchchem. (n.d.).
  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
  • Application Notes and Protocols for the Purification of Piperidine Reaction Products - Benchchem. (n.d.).
  • Recrystallization1. (n.d.).
  • 4-(4-Piperidinylmethoxy)pyridine|Research Chemical - Benchchem. (n.d.).
  • recrystallization.pdf. (n.d.).
  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.).
  • A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy - Benchchem. (n.d.).
  • Overcoming challenges in the purification of heterocyclic compounds - Benchchem. (n.d.).

Sources

Optimization

storage conditions to prevent degradation of CAS 122368-54-1

A Guide to the Proper Storage and Handling of 2-[(4-Chlorophenyl)(4-piperidinyloxy)methyl]pyridine Welcome to the technical support guide for CAS 122368-54-1, an intermediate used in the synthesis of Bepotastine besylate...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to the Proper Storage and Handling of 2-[(4-Chlorophenyl)(4-piperidinyloxy)methyl]pyridine

Welcome to the technical support guide for CAS 122368-54-1, an intermediate used in the synthesis of Bepotastine besylate.[1][2] As Senior Application Scientists, we understand that the integrity of your starting materials is paramount to the success of your research. Degradation of this compound can lead to inconsistent results, failed syntheses, and loss of valuable time.

This guide is structured as a series of questions and answers to directly address the challenges you may encounter. We will delve into the causality behind our recommendations, providing not just protocols, but a framework for ensuring the long-term stability and reliability of your compound.

Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for CAS 122368-54-1 in its solid form?

This is a critical question, as different suppliers may provide slightly different recommendations based on the specific purity and formulation of their product. You may see recommendations for storage at room temperature under an inert atmosphere[3] or in a refrigerator at 2-8°C[2].

Our Consensus Recommendation:

For maximum long-term stability and to mitigate potential degradation from environmental variables, we recommend storing the solid compound at 2-8°C in a desiccator .

  • Expertise & Causality: The piperidine and pyridine moieties in the molecule's structure have the potential for oxidation or interaction with atmospheric moisture. Lowering the temperature slows down the rate of all potential chemical degradation reactions. A desiccator provides a dry environment, which is crucial as the compound's physical state has been described as both a solid and a viscous liquid, suggesting it may be hygroscopic (tending to absorb moisture from the air).[1][2][4] Storing under an inert gas like argon or nitrogen is an even better practice to prevent oxidation.

Q2: The compound I received is a "Pale Brown Solid," but some datasheets describe it as a "Brown Viscous liquid." Why the discrepancy, and should I be concerned?

This is an excellent observation and points to the importance of thorough initial inspection. The discrepancy can arise from several factors:

  • Purity Differences: Residual solvents or minor impurities from the synthesis process can affect the physical appearance and melting point.

  • Hygroscopicity: The compound may have absorbed atmospheric moisture, causing the solid to become a viscous liquid.

  • Polymorphism: The compound may exist in different crystalline forms, which can have different physical properties.

What to do: Always refer to the certificate of analysis (CofA) provided by your supplier. If the appearance matches the CofA, proceed with caution. If it deviates significantly, contact the supplier's technical support. A change from solid to liquid during storage is a strong indicator of moisture absorption.[5]

Q3: How should I prepare and store stock solutions of CAS 122368-54-1?

For most non-aqueous applications, Dimethyl Sulfoxide (DMSO) is a suitable solvent.[6] Proper preparation and storage of the stock solution are as critical as storing the solid.

Our Consensus Recommendation:

Prepare a high-concentration stock solution in anhydrous DMSO. Aliquot this stock into smaller, single-use volumes in appropriate vials and store them at -20°C or -80°C .

  • Expertise & Causality:

    • Solvent Choice: Use high-purity, anhydrous (water-free) DMSO. DMSO itself is very hygroscopic, and water contamination can promote hydrolysis of your compound.[7][8]

    • Aliquoting: Creating single-use aliquots is the most effective way to prevent degradation from repeated freeze-thaw cycles.[9] These cycles can cause solutes to fall out of solution and can introduce moisture into your stock vial each time it is opened at room temperature.

    • Low Temperature: Storing at -20°C or -80°C drastically reduces the rate of chemical degradation in solution, preserving the compound's integrity for months or even years.[9]

Troubleshooting Guide: Degradation Issues

Even with the best practices, issues can arise. This section provides a systematic approach to troubleshooting common problems.

Observed Problem Potential Cause(s) Recommended Action & Rationale
Change in Appearance 1. Moisture Absorption: The solid has become sticky, oily, or turned into a viscous liquid.[1][2]Action: Place the compound under high vacuum in a desiccator for several hours to remove absorbed water. Rationale: This is a non-destructive way to potentially reverse the physical change. If the material remains liquid, it may have degraded and should be re-analyzed for purity.
2. Oxidation/Light Exposure: The color has significantly darkened.Action: Compare the activity of the darkened material to a fresh, unopened vial in a sensitive assay. Rationale: A color change often indicates a chemical change.[5] While it may not always affect biological activity, it warrants verification before use in a critical experiment. Ensure future storage is in the dark.[3]
Reduced Solubility 1. Degradation: The compound has degraded into less soluble byproducts.Action: Attempt to re-dissolve using gentle warming (not to exceed 40°C) or sonication.[6] If it remains insoluble, the aliquot should be discarded. Rationale: Insoluble particulates can interfere with assays and indicate that the parent compound concentration is no longer accurate.
2. Freeze-Thaw Cycles: The compound has precipitated out of solution after multiple freeze-thaw cycles.Action: Discard the aliquot. Prepare new single-use aliquots from the main stock. Rationale: This is a clear sign of improper solution storage. Aliquoting is the only reliable preventative measure.[9]
Loss of Activity in Assay 1. Chemical Degradation: The compound is no longer structurally intact due to improper storage (temperature, light, moisture, air).Action: Use a fresh, unopened vial of the solid compound to prepare a new stock solution and repeat the experiment. Rationale: This is the most direct way to validate if compound degradation is the source of the experimental failure. If the new stock works, discard all old material.
2. Inaccurate Concentration: The stock solution concentration is incorrect due to solvent evaporation or incomplete initial dissolution.Action: Ensure vials are sealed tightly with high-quality caps.[9][10] When preparing new stock, verify complete dissolution visually before the initial freeze-down. Rationale: Even a small amount of solvent evaporation can significantly alter the concentration of a stock solution over time.
Experimental Protocols
Protocol 1: Recommended Storage and Handling Workflow

This workflow minimizes exposure to atmospheric oxygen and moisture, which are key drivers of degradation for many research compounds.[6]

cluster_0 Receiving & Initial Storage cluster_1 Stock Solution Preparation cluster_2 Long-Term Storage & Use Receive 1. Receive Compound Log date in inventory Inspect 2. Inspect Vial & CofA Appearance matches? Receive->Inspect StoreSolid 3. Store Solid 2-8°C in Desiccator (Inert gas overlay is ideal) Inspect->StoreSolid Yes Equilibrate 4. Equilibrate Vial Bring to Room Temp in Desiccator (~30 min) StoreSolid->Equilibrate Weigh 5. Weigh Solid (In ventilated enclosure) Equilibrate->Weigh Dissolve 6. Dissolve in Anhydrous DMSO Vortex/Sonicate to ensure complete dissolution Weigh->Dissolve Aliquot 7. Create Single-Use Aliquots (e.g., 10-50 µL) Dissolve->Aliquot StoreAliquots 8. Store Aliquots -20°C or -80°C Aliquot->StoreAliquots Use 9. Use in Experiment Thaw one aliquot as needed. Do not refreeze. StoreAliquots->Use

Caption: Recommended workflow from receiving to use.

Protocol 2: Step-by-Step Preparation of a 10 mM DMSO Stock Solution
  • Preparation: Before opening the primary container, allow it to equilibrate to room temperature inside a desiccator for at least 30 minutes. This prevents atmospheric moisture from condensing on the cold compound.

  • Weighing: In a well-ventilated area or chemical fume hood, carefully weigh out the desired amount of solid (e.g., 3.03 mg) into a clean, dry vial. The molecular weight of CAS 122368-54-1 is ~302.8 g/mol .[2][4]

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial. For 3.03 mg to make a 10 mM solution, you would add 1.0 mL of DMSO.

  • Mixing: Cap the vial tightly and vortex thoroughly. If necessary, use a brief sonication bath to ensure all solid material has completely dissolved. Visually inspect against a light source.[6]

  • Aliquoting & Storage: Immediately dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in appropriately labeled, low-retention microcentrifuge tubes or cryovials. Store these aliquots promptly at -20°C or -80°C.[9]

Visualized Troubleshooting
Diagram: Decision Tree for Investigating Assay Failure

When an experiment yields unexpected results, use this logical tree to determine if compound degradation is the likely culprit.

Start Assay Failed or Shows Reduced Activity Check_Controls Are positive/negative controls working correctly? Start->Check_Controls Controls_Fail Troubleshoot Assay (Reagents, Cells, etc.) Check_Controls->Controls_Fail No Controls_OK Controls are OK. Suspect Compound Integrity. Check_Controls->Controls_OK Yes Inspect_Aliquot Visually Inspect Working Aliquot Controls_OK->Inspect_Aliquot Precipitate Precipitate or Cloudiness Present? Inspect_Aliquot->Precipitate Discard_Aliquot Problem: Freeze-Thaw or Solubility Issue. Action: Discard this aliquot. Use a fresh one. Precipitate->Discard_Aliquot Yes Aliquot_Clear Aliquot is Clear Precipitate->Aliquot_Clear No New_Stock Prepare Fresh Stock from Unopened Solid Aliquot_Clear->New_Stock Repeat_Exp Repeat Experiment with New and Old Stock Side-by-Side New_Stock->Repeat_Exp Result Compare Results Repeat_Exp->Result New_Works New Stock Works, Old Stock Fails Result->New_Works Clear Difference Both_Fail Both Stocks Fail Result->Both_Fail No Difference Conclusion_Degraded Conclusion: Original Stock Degraded. Discard all old material. New_Works->Conclusion_Degraded Conclusion_Other Conclusion: Issue is likely not compound stability. Re-evaluate assay parameters. Both_Fail->Conclusion_Other

Caption: A logical decision tree for troubleshooting.

References
  • Vertex AI Search Result[1]

  • Vertex AI Search Result[4]

  • Vertex AI Search Result[7]

  • Vertex AI Search Result[11]

  • Vertex AI Search Result[2]

  • Vertex AI Search Result[12]

  • Vertex AI Search Result[13]

  • Vertex AI Search Result[10]

  • Vertex AI Search Result[8]

  • Vertex AI Search Result[9]

  • Vertex AI Search Result[6]

  • Vertex AI Search Result[3]

  • Vertex AI Search Result[14]

  • Vertex AI Search Result

  • Vertex AI Search Result[15]

  • Vertex AI Search Result[16]

  • Vertex AI Search Result[17]

  • Vertex AI Search Result[18]

  • Vertex AI Search Result[19]

  • Vertex AI Search Result[20]

  • Vertex AI Search Result[5]

Sources

Troubleshooting

Technical Support Center: Reaction Kinetics for Hindered Pyridine Derivatives

Status: Operational Support Tier: Level 3 (Senior Scientific) Current Topic: Overcoming Kinetic Bottlenecks in Sterically Congested Pyridines Introduction: The "Pyridine Problem" Welcome to the Advanced Synthesis Support...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Support Tier: Level 3 (Senior Scientific) Current Topic: Overcoming Kinetic Bottlenecks in Sterically Congested Pyridines

Introduction: The "Pyridine Problem"

Welcome to the Advanced Synthesis Support Center. You are likely here because your standard protocols for benzene derivatives are failing on hindered pyridine substrates.

The Root Cause: Pyridines present a "double-edged" kinetic problem:

  • Electronic Deficiency: The electronegative nitrogen lowers the energy of the

    
    -system, making oxidative addition (in Pd-catalysis) faster but reductive elimination significantly slower , especially when sterically hindered.
    
  • Catalyst Poisoning: The lone pair on nitrogen (

    
    -donor) effectively binds to metal centers, creating "dead" off-cycle species, particularly in hydrogenation and cross-coupling.
    

This guide provides self-validating protocols to bypass these kinetic traps.

Module 1: Cross-Coupling (Suzuki & Buchwald-Hartwig)[1]

The Challenge: The "Reductive Elimination Wall"

In hindered systems (e.g., 2,6-disubstituted pyridines), the catalyst rests in a stable state and cannot eject the product. Standard Pd(


)

or Pd(dppf)

will fail here.
Solution A: The "PEPPSI" Protocol (Suzuki-Miyaura)

For tetra-ortho-substituted or highly hindered pyridines, Pd-PEPPSI-IPent is the privileged catalyst. The "PEPPSI" (Pyridine Enhanced Pre-catalyst Preparation Stabilization and Initiation) architecture uses a sacrificial pyridine ligand to stabilize the precatalyst but releases it easily to open the coordination site for bulky substrates.

Standard Operating Procedure (SOP): Pd-PEPPSI-IPent
  • Catalyst: Pd-PEPPSI-IPent (1–2 mol%)

  • Solvent: 1,4-Dioxane or THF (Must be degassed;

    
     kills the active NHC-Pd(0) species).
    
  • Base: KOH (3 equivalents) or

    
     (mild).
    
  • Temperature: 60°C – 80°C.

Validation Step: The reaction mixture should turn from a light yellow/orange (precatalyst) to a dark amber/brown (active cycle). If it turns black immediately (palladium black precipitation), your solvent is wet or not degassed.

Solution B: Buchwald G3/G4 Systems (C-N Coupling)

For aminating hindered halopyridines, you must prevent the pyridine nitrogen from binding to Pd. This requires bulky biarylphosphine ligands that create a "protective shell" around the metal.[1]

  • Primary Amines: Use BrettPhos Pd G4 .

  • Secondary Amines: Use RuPhos Pd G4 .

  • Extremely Hindered: Use XPhos Pd G4 .

Visual Troubleshooting: Catalyst Decision Matrix

CatalystSelection Start Substrate Analysis ReactionType Reaction Type? Start->ReactionType Suzuki C-C Bond (Suzuki) ReactionType->Suzuki Buchwald C-N Bond (Amination) ReactionType->Buchwald Sterics Steric Bulk? Suzuki->Sterics AmineType Amine Type? Buchwald->AmineType Moderate One ortho-substituent Sterics->Moderate Severe 2,6-disubstituted or Tetra-ortho Sterics->Severe Sol_A Use Pd(dppf)Cl2 or XPhos Pd G4 Moderate->Sol_A Sol_B CRITICAL: Use Pd-PEPPSI-IPent High KOH, Dioxane Severe->Sol_B Primary Amine Primary Amine AmineType->Primary Amine Secondary Amine Secondary Amine AmineType->Secondary Amine Sol_C BrettPhos Pd G4 Sol_D RuPhos Pd G4 Primary Amine->Sol_C Secondary Amine->Sol_D

Figure 1: Decision matrix for selecting the correct catalytic system based on steric hindrance and bond type.

Module 2: Radical Functionalization (Minisci Reaction)

The Challenge: Regioselectivity & Conversion

The Minisci reaction allows direct alkylation of pyridines.[2] However, hindered pyridines often suffer from low conversion because the radical nucleophile cannot easily access the electron-deficient ring due to steric blocking, or it reacts at the wrong position (C2 vs C4).

Protocol: Acid-Mediated Radical Addition

To improve kinetics, you must lower the LUMO energy of the pyridine ring.[2] This is best achieved via protonation.

Optimized Workflow:

  • Substrate: Hindered Pyridine (1.0 equiv).

  • Radical Source: Alkyl sulfinate salt (Zn-sulfinate) or Carboxylic acid +

    
    /Persulfate.
    
  • Solvent: DCM/Water (biphasic) is superior for kinetics compared to pure DMSO.

  • Additive: TFA (Trifluoroacetic acid) - 1.0 to 2.0 equiv.

Why this works: The TFA protonates the pyridine nitrogen. This creates a pyridinium cation, which is significantly more electrophilic (reactive toward nucleophilic radicals) than the neutral pyridine. This "pull" effect overcomes the steric repulsion of the substituents.

Troubleshooting Table:

SymptomProbable CauseCorrective Action
No Conversion Pyridine not protonated.Add 2.0 eq TFA or switch to strong acid (HCl) if functional groups tolerate it.
De-halogenation Radical is reducing the halogen.Switch radical source to a redox-active ester (RAE) or lower temperature.
Polysubstitution Product is more reactive than SM.Stop reaction at 60% conversion; use excess pyridine (if cheap).

Module 3: Hydrogenation & Reduction

The Challenge: Catalyst Poisoning

In heterogeneous hydrogenation (e.g., reducing a nitro group on a pyridine ring), the pyridine nitrogen binds irreversibly to the active sites of Pd/C or Pt/C. This stops the reaction dead (0% kinetics).

Protocol: The "Acidic Scavenger" Method

You must "mask" the nitrogen lone pair during the reaction.

Step-by-Step Guide:

  • Solvent System: Methanol or Ethanol.

  • Additive: Add 1.1 equivalents of HCl or Methanesulfonic acid (MsOH) .

  • Catalyst: 10 wt% Pd/C (Type: Degussa E101 is preferred for difficult kinetics).

  • Pressure: 3–5 bar

    
    .
    

Mechanism: The acid converts the pyridine to a pyridinium salt.[3] The pyridinium cation cannot coordinate to the metal surface (no lone pair available), leaving the catalyst sites free to reduce the functional group.

Post-Reaction: Neutralize with


 during workup to recover the free base.
Visual Mechanism: Poisoning vs. Protection

Hydrogenation cluster_fail Standard Conditions (FAIL) cluster_success Acidic Conditions (SUCCESS) Pyridine Pyridine (N:) PdSurface Pd Surface Pyridine->PdSurface Coordinates Poison N-Pd Bond (Strong Adsorption) PdSurface->Poison Catalyst Dead Pyridine2 Pyridine (N:) Salt Pyridinium (N-H)+ Pyridine2->Salt + Acid Acid H+ (HCl) PdSurface2 Pd Surface (Active) Salt->PdSurface2 No Binding (Repulsion) Product Reduction Proceeds PdSurface2->Product H2 Activation

Figure 2: Mechanism of catalyst poisoning by pyridine nitrogen and the corrective action using acid protonation.

References

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. Chemistry – A European Journal.

  • Buchwald, S. L., et al. (2008). Ligands for Palladium-Catalyzed Amination of Hindered Substrates.[4][1][5] Accounts of Chemical Research.

  • Szostak, M., et al. (2017).[6] Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling.[6][7][8] Journal of Organic Chemistry.

  • Baran, P. S., et al. (2010). Innately Protophilic Heteroaromatic Functionalization (Minisci). Journal of the American Chemical Society.

  • Glorius, F., et al. (2011). Mechanism of Heterogeneous Pyridine Hydrogenation. Angewandte Chemie International Edition.

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: 1H NMR Spectrum Analysis of 4-(4-Piperidinylmethoxy)pyridine

Executive Summary & Strategic Context 4-(4-Piperidinylmethoxy)pyridine is a critical pharmacophore in modern drug discovery, particularly as a scaffold for Lysine-Specific Demethylase 1 (LSD1) inhibitors and various kina...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

4-(4-Piperidinylmethoxy)pyridine is a critical pharmacophore in modern drug discovery, particularly as a scaffold for Lysine-Specific Demethylase 1 (LSD1) inhibitors and various kinase inhibitors. Its structure combines a basic pyridine ring (hydrogen bond acceptor) with a secondary amine piperidine (solubility/interaction handle), linked by an ether bridge.

This guide provides a technical comparison of NMR analytical strategies for this molecule. Unlike standard spectral lists, we compare Solvent Systems (DMSO-d₆ vs. CDCl₃) and Impurity Profiling Workflows , enabling researchers to select the optimal method for structural verification and purity assessment.

Why This Analysis Matters
  • Solubility Challenges: The free base and hydrochloride salt forms exhibit drastically different solubilities, dictating solvent choice.

  • Signal Overlap: The piperidine ring protons can overlap with impurities (like N-Boc protecting groups) if resolution is poor.

  • Exchangeable Protons: The secondary amine (-NH) signal is solvent-dependent and diagnostic for salt formation.

Structural Segmentation & Theoretical Shift Assignment

To accurately interpret the spectrum, we segment the molecule into three distinct magnetic environments.

SegmentStructure FragmentElectronic EnvironmentKey Diagnostic Feature
A Pyridine Ring Aromatic, Electron-DeficientAA'BB' system.

-protons are highly deshielded (>8.0 ppm).[1]
B Ether Linker Oxygenated Methylene (-O-CH₂-)Doublet (due to CH) around 3.9–4.1 ppm.
C Piperidine Ring Aliphatic, Chair ConformationComplex multiplets (1.0–3.5 ppm). Distinct axial/equatorial splitting.

Comparative Analysis: Solvent Selection (DMSO-d₆ vs. CDCl₃)

The choice of solvent is not merely about solubility; it fundamentally alters the spectral topology.

Comparison Table: Representative Chemical Shifts
Proton AssignmentApprox.

(ppm) in DMSO-d₆
Approx.

(ppm) in CDCl₃
Mechanistic Insight
Pyridine

-H (C2, C6)
8.35 – 8.45 (d) 8.40 – 8.50 (d) Minimal shift. Deshielded by ring nitrogen.
Pyridine

-H (C3, C5)
6.90 – 7.00 (d) 6.75 – 6.85 (d) Upfield shift due to electron-donating alkoxy group.
Linker (-O-CH₂-) 3.95 (d) 3.85 (d) Slight deshielding in DMSO due to polarity.
Piperidine N-H ~2.0 – 8.5 (Broad) 1.5 – 2.0 (Broad/Invisible) CRITICAL: In DMSO, if protonated (salt), this appears as a broad singlet >8.0 ppm. In CDCl₃, it is often invisible due to exchange.
Piperidine

-H
3.00 – 3.10 (m) 3.10 – 3.20 (m) Shifts vary based on H-bonding to solvent.
Performance Verdict
  • Best for Routine QC (Free Base): CDCl₃ . It provides sharper line shapes for the aliphatic region and allows for easier recovery of the sample.

  • Best for Salt Forms (HCl/TFA): DMSO-d₆ . Salts are insoluble in CDCl₃. Furthermore, DMSO-d₆ slows proton exchange, allowing quantification of the ammonium protons, which confirms stoichiometry.

Critical Quality Attributes: Impurity Profiling

In drug development, differentiating the product from its synthetic precursors is paramount. The most common synthesis route involves the coupling of N-Boc-4-(hydroxymethyl)piperidine with 4-chloropyridine, followed by deprotection.

Differentiation Logic
  • The "Boc" Trap:

    • Impurity: Residual N-Boc intermediate.

    • Marker: A massive singlet (9H) at ~1.45 ppm .

    • Resolution: In CDCl₃, this peak may overlap with piperidine C3/C5 protons. In DMSO-d₆, the water peak (3.33 ppm) is far removed, but the Boc peak remains distinct.

  • The "Starting Material" Trap:

    • Impurity: 4-Chloropyridine or 4-Hydroxypyridine.

    • Marker:

      • 4-Chloropyridine:

        
        -protons shift downfield (loss of alkoxy donor).
        
      • 4-Hydroxypyridine:[2] Broad exchangeable -OH peak; significant shift in aromatic region due to tautomerization (pyridone form).

Visualized Workflows

Diagram 1: Structural Verification Logic

This flowchart illustrates the decision-making process for assigning the 4-(4-Piperidinylmethoxy)pyridine structure.

NMR_Verification Start Crude Product Sample Solubility Solubility Check: CDCl3 vs DMSO-d6 Start->Solubility CDCl3_Path Soluble in CDCl3 (Free Base) Solubility->CDCl3_Path Clear Solution DMSO_Path Insoluble in CDCl3 (Salt Form/Polar) Solubility->DMSO_Path Precipitate/Cloudy Acquire_CDCl3 Acquire 1H NMR (CDCl3, 16 scans) CDCl3_Path->Acquire_CDCl3 Acquire_DMSO Acquire 1H NMR (DMSO-d6, 32 scans) DMSO_Path->Acquire_DMSO Aromatic_Check Check 6.5-8.5 ppm: AA'BB' Pattern? Acquire_CDCl3->Aromatic_Check Acquire_DMSO->Aromatic_Check Linker_Check Check ~3.9 ppm: Doublet (J=6-7Hz)? Aromatic_Check->Linker_Check Yes Fail_Struct FAIL: Wrong Core Structure Aromatic_Check->Fail_Struct No Boc_Check Impurity Check: Singlet at 1.45 ppm? Linker_Check->Boc_Check Yes Linker_Check->Fail_Struct No Pass PASS: Pure Product Boc_Check->Pass No Fail_Boc FAIL: Repurify (Boc Detected) Boc_Check->Fail_Boc Yes

Caption: Logic flow for NMR-based structural confirmation and impurity flagging.

Diagram 2: Chemical Shift Mapping (DMSO-d₆)

A visual representation of the proton assignments.

Shift_Map Pyridine Pyridine Ring (Aromatic) Ha H-α (C2, C6) δ 8.40 ppm Pyridine->Ha Deshielded Hb H-β (C3, C5) δ 6.95 ppm Pyridine->Hb Shielded by O Linker Ether Linker (-O-CH2-) H_link Linker H δ 3.95 ppm (d) Linker->H_link Piperidine Piperidine Ring (Aliphatic) H_pip_eq Piperidine H-eq δ 3.00 ppm Piperidine->H_pip_eq NH Amine NH δ Variable Piperidine->NH

Caption: Chemical shift mapping of key protons in DMSO-d₆.

Detailed Experimental Protocol

Protocol A: High-Sensitivity Purity Assay

Objective: Detect <1% N-Boc impurity in the final product.

  • Sample Preparation:

    • Weigh 10.0 mg ± 0.1 mg of the solid sample into a clean vial.

    • Add 0.6 mL of DMSO-d₆ (99.9% D). Note: DMSO is chosen here to ensure full solubility of any potential salts and to shift water peaks away from the aliphatic region.

    • Vortex for 30 seconds until fully dissolved. Transfer to a 5mm NMR tube.

  • Instrument Parameters:

    • Probe: 5mm BBO or TXI.

    • Temperature: 298 K (25°C).

    • Pulse Sequence: zg30 (30° excitation pulse).

    • Relaxation Delay (D1): Set to 5.0 seconds . Crucial: The t-butyl protons of the Boc group have long T1 relaxation times. A short D1 will under-quantify the impurity.

    • Scans (NS): 64 (to improve S/N ratio for trace analysis).

  • Processing:

    • Apply exponential window function (LB = 0.3 Hz).

    • Phase and baseline correct manually.

    • Integration: Calibrate the Pyridine

      
      -protons (2H) to an integral of 2.00.
      
    • Limit of Detection: Check the 1.40–1.50 ppm region. Any singlet here indicates incomplete deprotection.

References

  • Niwa, H., et al. (2018).[3] "Crystal Structure of LSD1 in Complex with 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile." Molecules, 23(7), 1538.[3]

    • Citation Context: Provides experimental NMR data for the piperidinylmethoxy-pyridine pharmacophore in DMSO-d₆.
  • BenchChem. (2025).[1][4] "Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3."

    • Citation Context: Reference for general solvent effects and chemical shift vari
  • Liang, Y., et al. (2016).[5] "3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1." Journal of Medicinal Chemistry.

    • Citation Context: Establishes the synthesis route and precursor identity (N-Boc intermedi
  • Abraham, R. J., et al. (2006).[6] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.

    • Citation Context: Theoretical grounding for the solvent-induced shifts observed in the amine and arom

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of Bepotastine and its Key Synthetic Intermediate

In the landscape of pharmaceutical development and quality control, mass spectrometry stands as an indispensable tool for the structural elucidation and purity assessment of active pharmaceutical ingredients (APIs) and t...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and quality control, mass spectrometry stands as an indispensable tool for the structural elucidation and purity assessment of active pharmaceutical ingredients (APIs) and their synthetic precursors. This guide provides an in-depth comparative analysis of the mass spectrometric fragmentation patterns of the second-generation antihistamine, Bepotastine, and its pivotal synthetic intermediate, 2-[(4-Chlorophenyl)(4-piperidinyloxy)methyl]pyridine (CAS 122368-54-1).

Understanding the distinct fragmentation signatures of these two molecules is paramount for monitoring reaction progress, identifying process-related impurities, and ensuring the quality of the final drug product.[1] This guide will delve into the predicted fragmentation pathways of the intermediate, contrast them with the experimentally observed fragmentation of Bepotastine, and provide a robust analytical protocol for their differentiation.

Predicted Mass Spectrometry Fragmentation of Intermediate CAS 122368-54-1

The intermediate, 2-[(4-Chlorophenyl)(4-piperidinyloxy)methyl]pyridine, possesses several structural features that dictate its fragmentation behavior: a chlorophenyl ring, a pyridine ring, a central ether linkage, and a piperidine moiety. Under electrospray ionization (ESI) in positive mode, the molecule is expected to readily protonate, primarily on the basic nitrogen atoms of the piperidine or pyridine rings, to form a precursor ion [M+H]⁺ at an m/z of approximately 303.8.

The subsequent fragmentation via collision-induced dissociation (CID) is governed by the cleavage of the most labile bonds. The ether linkage and the bonds adjacent to the protonated nitrogen are primary targets for fragmentation.

Key Predicted Fragmentation Pathways:

  • α-Cleavage adjacent to Piperidine Nitrogen: A common pathway for piperidine derivatives involves the cleavage of a C-C bond adjacent to the nitrogen, leading to ring opening or the formation of stable iminium ions.[2]

  • Cleavage of the Ether Bond: The C-O bonds of the ether are susceptible to cleavage. This can result in the separation of the piperidinyl group from the chlorophenyl-pyridyl-methyl core.

  • Benzylic/Pyridylic Cleavage: The bond between the central methoxy carbon and the aromatic rings can cleave, leading to the formation of characteristic chlorobenzyl or pyridyl-containing fragments. The presence of chlorine will produce a distinct isotopic pattern (A+2 peak) for chlorine-containing fragments.[3]

Caption: Predicted fragmentation pathway for CAS 122368-54-1.

Predicted Fragment (m/z)Proposed Structure/CompositionPlausible Origin
303.8[C₁₇H₁₉ClN₂O + H]⁺Protonated molecular ion (Precursor)
202.1[C₁₂H₉ClN]⁺Cleavage of the ether bond with loss of the 4-hydroxypiperidine moiety.
102.1[C₅H₁₂NO]⁺Protonated 4-hydroxypiperidine resulting from C-O ether bond cleavage.
84.1[C₅H₁₀N]⁺Dehydration (loss of H₂O) from the m/z 102.1 fragment.[4]

Experimentally Observed Fragmentation of Bepotastine

Bepotastine incorporates the core structure of the intermediate but features a butanoic acid chain attached to the piperidine nitrogen. This modification significantly alters the fragmentation pattern, providing a clear basis for differentiation. In ESI-MS/MS analysis, Bepotastine forms a protonated molecule [M+H]⁺ at m/z 389.[5][6][7]

Published studies consistently report a major product ion at m/z 167 .[5][7] This dominant fragmentation pathway involves the cleavage of the bond between the piperidine ring and the butanoic acid side chain, followed by further fragmentation.

Caption: Dominant fragmentation transition for Bepotastine.

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral Loss
389167Complex fragmentation involving the loss of the chlorophenyl-pyridyl-methoxy moiety.[5][7]

Comparative Analysis: Intermediate vs. API

The structural difference between the intermediate and the final Bepotastine API—the N-alkylation of the piperidine ring—creates distinct and readily distinguishable mass spectrometric fingerprints.

FeatureIntermediate (CAS 122368-54-1)Bepotastine (API)
Precursor Ion [M+H]⁺ m/z 303.8m/z 389.0
Dominant Fragmentation Predicted cleavage of the ether bond and piperidine ring.Observed cleavage leading to a characteristic product ion at m/z 167.[5][6][7]
Key Differentiating Ions Expected fragments at m/z 202.1 and 102.1.A highly specific and intense product ion at m/z 167.
Charge Location Protonation likely on the secondary amine of the piperidine.Protonation likely on the tertiary amine of the piperidine, influencing fragmentation.

This clear difference in fragmentation allows for the development of highly selective Multiple Reaction Monitoring (MRM) assays for the simultaneous quantification of the API and the detection of any unreacted intermediate.

Recommended Experimental Protocol: UPLC-MS/MS

To resolve and quantify Bepotastine and its intermediate, a sensitive and rapid Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method is recommended.[8]

1. Sample Preparation (Plasma)

  • To 100 µL of plasma, add an internal standard solution (e.g., Bepotastine-d6 or a related compound like Valsartan).[5][8]

  • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).

  • Vortex and centrifuge the sample.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

2. UPLC Conditions

  • Column: A reversed-phase C18 or Phenyl column (e.g., <2 µm particle size).[5]

  • Mobile Phase A: 5-10 mM Ammonium Formate in water (pH adjusted to ~3.5 with formic acid).[7]

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient from ~15% B to 90% B over a short runtime (~3-5 minutes).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: ~40 °C.

3. Mass Spectrometry Conditions

  • Ion Source: Electrospray Ionization (ESI), positive ion mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Bepotastine: 389.0 → 167.0[7]

    • Intermediate: 303.8 → 202.1 (or other optimized fragment)

  • Instrument Parameters: Optimize cone voltage and collision energy for each transition to maximize signal intensity. Typical source temperatures would be 120-150°C and desolvation temperatures 350-450°C.[9]

UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evap Evaporate to Dryness LLE->Evap Recon Reconstitute Evap->Recon UPLC UPLC Separation Recon->UPLC ESI ESI Source (+) UPLC->ESI MSMS Tandem MS (MRM) ESI->MSMS Quant Quantification MSMS->Quant

Sources

Validation

Comparative Bioactivity Guide: 4-(4-Piperidinylmethoxy)pyridine Analogs in Epigenetic Drug Discovery

Executive Summary The 4-(4-Piperidinylmethoxy)pyridine scaffold has emerged as a privileged chemotype in modern epigenetic drug discovery, specifically engineered for the reversible inhibition of Lysine-Specific Demethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-(4-Piperidinylmethoxy)pyridine scaffold has emerged as a privileged chemotype in modern epigenetic drug discovery, specifically engineered for the reversible inhibition of Lysine-Specific Demethylase 1 (LSD1/KDM1A)[1]. LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that drives oncogenesis in acute myeloid leukemia (AML) and various solid tumors by demethylating histone H3 lysine 4 (H3K4)[2].

Historically, LSD1 inhibition relied on tranylcypromine (TCP) derivatives, which act as irreversible, mechanism-based inhibitors. However, the piperidinylmethoxy-pyridine class introduces a paradigm shift: potent, reversible, and highly selective competitive inhibition [3]. This guide objectively compares the bioactivity of these analogs against traditional alternatives, providing mechanistic insights and self-validating experimental protocols for drug development professionals.

Mechanistic Paradigm & Binding Logic

To understand the superior bioactivity of 4-(4-Piperidinylmethoxy)pyridine analogs, we must analyze their spatial orientation within the LSD1 catalytic domain. Unlike TCP, which forms a covalent adduct with the FAD cofactor, this scaffold competitively occupies the substrate-binding cleft[2].

  • The Piperidine Anchor: Under physiological conditions, the piperidine amino group is protonated. This allows it to form a critical salt bridge and hydrogen bond with the Asp555 residue in the LSD1 active site[2].

  • The Pyridine Core: The pyridine ring acts as a rigid spacer, engaging in Van der Waals interactions and

    
    -stacking, sandwiched between Ala539, Thr335, and His564[4].
    
  • Substituent Optimization: Advanced analogs, such as 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile, utilize rationally placed substituents. A cyano group forms a deep hydrogen bond with Lys661 , while a p-tolyl group perfectly occupies an adjacent hydrophobic pocket, driving nanomolar affinity[4].

G cluster_0 Pharmacophore Interactions in LSD1 Cleft Piperidine Protonated Piperidine Asp555 Asp555 (LSD1) Piperidine->Asp555 Salt Bridge / H-Bond Pyridine Pyridine Core FAD_Pocket Ala539/Thr335/His564 Pyridine->FAD_Pocket Pi-Stacking / VdW Cyano Cyano Substituent Lys661 Lys661 (Catalytic Center) Cyano->Lys661 Deep H-Bond

Fig 1. Binding interactions of 4-(4-Piperidinylmethoxy)pyridine analogs within the LSD1 active site.

Comparative Bioactivity Profile

The transition from irreversible TCP-based inhibitors to reversible pyridine-based analogs significantly improves the therapeutic window by eliminating off-target Monoamine Oxidase (MAO-A/B) toxicity[1]. The data below synthesizes the quantitative performance of these classes.

Table 1: Bioactivity Comparison of LSD1 Inhibitor Classes
Compound Class / ScaffoldMechanism of ActionEnzymatic LSD1 IC₅₀ / KᵢMAO-A/B SelectivityCellular Efficacy (MV4-11 IC₅₀)
Tranylcypromine (TCP) Irreversible (Covalent FAD)~2.0 µMPoor (<10-fold)Weak (>10 µM)
GSK2879552 (TCP Analog) Irreversible (Covalent FAD)~10 nMHighModerate (~1.5 µM)
Base 4-(4-Piperidinylmethoxy)pyridine Reversible (Competitive)29 - 100 nMHigh (>160-fold)Moderate (~1 - 5 µM)[1]
Pyrrolo[2,3-c]pyridine Analog Reversible (Competitive)3.1 nMExcellentHigh (0.6 nM)[2]

Data Interpretation: Scaffold hopping from a basic pyridine to a pyrrolo[2,3-c]pyridine core while retaining the piperidinylmethoxy side chain drastically improves both enzymatic and cellular potency, achieving sub-nanomolar efficacy in leukemic models[2].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the evaluation of these analogs requires a two-tiered orthogonal approach: an enzymatic assay to prove direct target engagement, and a cellular assay to prove phenotypic translation.

Protocol A: TR-FRET LSD1 Demethylase Assay (Enzymatic)

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is strictly required over standard fluorescence assays. Pyridine derivatives often exhibit auto-fluorescence; TR-FRET's delayed reading window eliminates this background noise, ensuring data trustworthiness.

  • Enzyme Preparation: Dilute recombinant human LSD1 (KDM1A) in assay buffer (50 mM Tris-HCl, pH 7.5, 50 mM KCl, 0.1 mg/mL BSA).

  • Equilibration (Critical Step): Pre-incubate the enzyme with serial dilutions of the pyridine analogs for exactly 30 minutes at room temperature. Causality: Unlike TCP derivatives that require prolonged incubation (1-2 hours) to form covalent bonds, reversible inhibitors establish a rapid equilibrium. Over-incubation risks enzyme degradation without adding kinetic value.

  • Reaction Initiation: Add 50 nM biotinylated H3K4me2 peptide and 50 µM FAD. Incubate for 60 minutes.

  • Detection: Terminate the reaction by adding a detection mixture containing Eu-labeled anti-H3K4me1/0 antibody (donor) and Streptavidin-APC (acceptor).

  • Data Analysis: Measure TR-FRET signal (Ex: 340 nm, Em: 615/665 nm). Validation: Generate a Schild plot by varying substrate concentrations. A linear Schild plot with a slope of 1 mathematically validates the competitive, reversible nature of the compound.

Protocol B: Target Engagement & Proliferation (Cellular)

Rationale: MV4-11 cells (biphenotypic B myelomonocytic leukemia) possess an MLL translocation, making them acutely dependent on LSD1 for survival[1].

  • Cell Seeding: Seed MV4-11 cells at 10,000 cells/well in 96-well plates using IMDM + 10% FBS.

  • Compound Treatment: Treat with analogs (0.1 nM to 10 µM) for 72 hours.

  • Biomarker Validation (On-Target Proof): Lyse a subset of cells and perform an AlphaLISA or Western Blot for global H3K4me2 levels. An increase in H3K4me2 confirms intracellular LSD1 inhibition.

  • Phenotypic Readout: Add CellTiter-Glo® reagent to measure ATP luminescence. Calculate the cellular IC₅₀.

G Prep 1. Preparation Recombinant LSD1 & Analogs Incubate 2. Equilibration 30 min Pre-incubation (Reversible) Prep->Incubate Reaction 3. Enzymatic Reaction Add H3K4me2 + FAD (60 min) Incubate->Reaction Detection 4. TR-FRET Detection Eu-Antibody + SA-APC Reaction->Detection Analysis 5. Data Analysis IC50 & Schild Plot for Competitivity Detection->Analysis

Fig 2. Self-validating TR-FRET workflow for assessing reversible LSD1 inhibition.

Epigenetic Signaling Cascade

The ultimate goal of deploying 4-(4-Piperidinylmethoxy)pyridine analogs is to reverse the epigenetic silencing of tumor suppressor genes. By competitively blocking the LSD1 active site, these compounds prevent the removal of methyl groups from H3K4, triggering a cascade that forces leukemic cells into apoptosis.

G Analog Piperidinylmethoxy Pyridine Analog LSD1 LSD1 (KDM1A) Enzyme Analog->LSD1 Reversible Inhibition H3K4 H3K4me2 Accumulation LSD1->H3K4 Prevents Demethylation GeneExp Tumor Suppressor Gene Activation H3K4->GeneExp Epigenetic Shift Apoptosis Leukemic Cell Apoptosis GeneExp->Apoptosis Phenotypic Response

Fig 3. Epigenetic signaling cascade triggered by LSD1 inhibition in leukemic models.

Conclusion

For drug development professionals, the 4-(4-Piperidinylmethoxy)pyridine scaffold represents a highly tunable, reversible alternative to legacy irreversible LSD1 inhibitors. By leveraging the specific hydrogen-bonding capacity of the protonated piperidine and the spatial geometry of the pyridine core, researchers can achieve exceptional enzymatic potency and cellular efficacy while avoiding the toxicity pitfalls associated with FAD-covalent modifiers.

References

  • 4-(4-Piperidinylmethoxy)pyridine | Research Chemical - Benchchem Benchchem
  • An overview on the most important LSD1 inhibitors reported in literature ResearchG
  • Optimization and Biological Evaluation of Novel 1H-Pyrrolo[2,3-c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia Journal of Medicinal Chemistry - ACS Public
  • Crystal Structure of LSD1 in Complex with 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile PMC - NIH

Sources

Comparative

Comparative Guide to IR Spectroscopy Methodologies for Piperidine-Pyridine Ethers

Executive Summary Piperidine-pyridine ethers are highly versatile pharmacophores ubiquitous in modern drug discovery, frequently serving as core scaffolds for antihistamines, antipsychotics, and targeted kinase inhibitor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Piperidine-pyridine ethers are highly versatile pharmacophores ubiquitous in modern drug discovery, frequently serving as core scaffolds for antihistamines, antipsychotics, and targeted kinase inhibitors. Validating the structural integrity of the ether linkage (C–O–C) bridging these two distinct heterocyclic rings is a critical quality control step during synthesis and formulation.

This guide provides an objective, data-driven comparison of the two primary infrared (IR) spectroscopy techniques used for this analysis: Attenuated Total Reflectance (ATR-FTIR) and Transmission FTIR (KBr Pellet) . By detailing the mechanistic origins of the spectral peaks and providing self-validating experimental protocols, this guide empowers analytical chemists to select the optimal technique for characterizing piperidine-pyridine ether derivatives.

The Pharmacophore: Mechanistic Spectral Causality

To accurately interpret the IR spectra of piperidine-pyridine ethers, one must understand the electronic environment of the molecule. The ether oxygen bridges a saturated, electron-rich (or neutral) sp³ carbon on the piperidine ring and an electron-deficient sp² carbon on the pyridine ring.

  • The Ether Linkage (C–O–C): The electron-withdrawing nature of the pyridine nitrogen increases the double-bond character of the aryl C–O bond. This structural rigidity increases the force constant, shifting the asymmetric C–O–C stretching frequency to a higher wavenumber (~1240–1260 cm⁻¹) compared to standard dialkyl ethers (typically ~1100 cm⁻¹) 1.

  • The Pyridine Ring: The heteroaromatic ring exhibits sharp, distinct C=N and C=C stretching modes between 1580 and 1600 cm⁻¹. The exact position and intensity of these peaks are highly sensitive to the substitution pattern (e.g., 2-pyridyl vs. 3-pyridyl) due to shifts in the dynamic dipole moment during vibration 2.

  • The Piperidine Ring: The saturated ring is characterized by a strong C–N stretch near 1110–1150 cm⁻¹ and intense aliphatic –CH₂– stretching bands just below 3000 cm⁻¹ 3.

Technology Comparison: ATR-FTIR vs. Transmission FTIR

When analyzing these ethers, the choice of sampling accessory fundamentally alters the resulting spectrum.

ATR-FTIR (Diamond/ZnSe Crystal)

  • Performance: Ideal for free-base piperidine-pyridine ethers, which often present as viscous oils or sticky solids. It requires zero sample preparation and is non-destructive.

  • Optical Artifacts: ATR spectra are subject to anomalous dispersion. Because the depth of penetration is wavelength-dependent, bands at lower wavenumbers appear artificially more intense. Furthermore, strong absorption bands (like the asymmetric C–O–C stretch) can experience a shift of 2–5 cm⁻¹ to lower frequencies due to rapid refractive index changes near the absorption maximum 4.

Transmission FTIR (KBr Pellet)

  • Performance: The gold standard for solid ether salts (e.g., hydrochloride or mesylate salts). It provides true relative intensities and exact peak positions without optical distortion.

  • Optical Artifacts: Requires meticulous preparation. Poor grinding leads to Mie scattering, which manifests as a sloping baseline at high wavenumbers, complicating the interpretation of the piperidine –CH₂– stretches 5.

Quantitative Data: Spectral Peak Assignments

The following table summarizes the expected IR peak positions for a standard piperidine-pyridine ether, highlighting the shifts observed between the two analytical techniques.

Vibrational ModeStructural OriginExpected Transmission Peak (cm⁻¹)Expected ATR Peak (cm⁻¹)Causality of Shift / Notes
C–O–C Asymmetric Ether linkage1245 – 12601240 – 1255ATR shift to lower wavenumber due to anomalous dispersion.
C–O–C Symmetric Ether linkage1030 – 10501030 – 1050Less intense; minimal refractive index distortion.
C=N Stretch Pyridine ring1585 – 16001585 – 1600Highly diagnostic for the heteroaromatic system.
C–N Stretch Piperidine ring1110 – 11501110 – 1150Confirms intact saturated amine ring.
–CH₂– Asymmetric Piperidine ring~2930~2930Intensity artificially reduced in ATR due to low penetration depth at high wavenumbers.
Pyridine C–H out-of-plane Pyridine ring740 – 780745 – 785Highly intense in ATR; indicates substitution pattern (e.g., 2- vs. 3-pyridyl).

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following workflows are designed as self-validating systems. Every step includes a built-in verification check to prevent false-positive structural identifications.

Protocol A: ATR-FTIR Analysis (For Oils and Free-Bases)
  • System Suitability (Background): Clean the diamond ATR crystal with isopropyl alcohol. Once dry, acquire a background spectrum (32 scans, 4 cm⁻¹ resolution).

    • Validation Checkpoint: The background must show a flat baseline. Any peaks at 2900 cm⁻¹ indicate residual organic contamination on the crystal.

  • Sample Application: Deposit 2–3 µL of the neat ether oil (or 2 mg of solid) directly onto the crystal. If solid, lower the pressure anvil until the clutch clicks.

    • Causality: Consistent pressure ensures uniform optical contact, which is strictly required because the evanescent wave only penetrates 1–5 µm into the sample.

  • Acquisition: Acquire the sample spectrum using the exact parameters as the background.

  • Post-Processing: Apply an ATR-correction algorithm in the spectrometer software.

    • Validation Checkpoint: Verify that the asymmetric C–O–C stretch (~1250 cm⁻¹) does not exhibit derivative-like band shapes, which would indicate severe anomalous dispersion requiring further refractive index correction.

Protocol B: Transmission FTIR (For Solid Salts)
  • Matrix Preparation: Dry spectroscopic-grade KBr at 105°C for 2 hours to remove adsorbed water.

  • Sample Milling: Combine ~1.5 mg of the piperidine-pyridine ether salt with 150 mg of anhydrous KBr in an agate mortar. Grind vigorously for 2 minutes.

    • Causality: The particle size must be reduced to less than the wavelength of the IR radiation (< 2 µm) to prevent Mie scattering and baseline distortion.

  • Pellet Pressing: Transfer the mixture to a 13 mm die and press at 10 tons under a vacuum for 3 minutes.

  • Acquisition & Validation: Place the transparent pellet in the transmission holder and acquire the spectrum (32 scans, 4 cm⁻¹ resolution).

    • Validation Checkpoint: Examine the baseline at 4000 cm⁻¹. If the transmittance is below 80% or slopes steeply downward toward higher wavenumbers, the pellet is scattering light (poor grinding) and must be remade.

Analytical Workflow Visualization

The following decision matrix illustrates the logical pathway for selecting the appropriate FTIR methodology based on the physical state of the piperidine-pyridine ether.

IR_Workflow Start Synthesized Piperidine-Pyridine Ether Decision Sample State & Quantity? Start->Decision ATR_Path ATR-FTIR (Diamond/ZnSe) Fast, Non-destructive Decision->ATR_Path Liquid/Neat Solid (>2 mg) Trans_Path Transmission (KBr Pellet) High Resolution, Trace Analysis Decision->Trans_Path Powder/Salt (<2 mg) Prep_ATR Apply neat sample to crystal Apply consistent anvil pressure ATR_Path->Prep_ATR Prep_Trans Mill with anhydrous KBr Press into transparent pellet Trans_Path->Prep_Trans Acquisition Acquire Spectra (4 cm⁻¹ resolution, 32-64 scans) Prep_ATR->Acquisition Prep_Trans->Acquisition Analysis Spectral Analysis: Identify C-O-C (~1250 cm⁻¹) Pyridine C=N (~1590 cm⁻¹) Piperidine C-N (~1110 cm⁻¹) Acquisition->Analysis If Transmission used Correction Apply ATR Correction (Account for anomalous dispersion) Acquisition->Correction If ATR used Correction->Analysis

Analytical workflow for FTIR characterization of piperidine-pyridine ethers.

References

  • Recent advances and applications to cultural heritage using ATR-FTIR spectroscopy and ATR-FTIR spectroscopic imaging. RSC Advances. Available at: [Link]

  • Spectral analysis and quantum chemical calculations of 4-(2-keto-1-benzimidazolinyl) piperidine. Der Pharma Chemica. Available at:[Link]

  • Studies on the Infrared Spectra of Heterocyclic Compounds. IV. Infrared Spectra of Monosubstituted Pyridine Derivatives. J-Stage. Available at:[Link]

  • Getting reliable FTIR data in pharmaceutical analysis: the role of sampling. Specac Ltd. Available at: [Link]

  • Synthesis of Bipyridine Ether-Type Bifunctional Precursors. MDPI. Available at:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Pyridine-Based Heterocycle Intermediates: A Comparative Analysis for Drug Discovery

The pyridine scaffold is a cornerstone of modern medicinal chemistry, with a remarkable number of FDA-approved drugs featuring this nitrogen-containing heterocycle.[1][2][3] Between 2014 and 2023, 54 new drugs containing...

Author: BenchChem Technical Support Team. Date: March 2026

The pyridine scaffold is a cornerstone of modern medicinal chemistry, with a remarkable number of FDA-approved drugs featuring this nitrogen-containing heterocycle.[1][2][3] Between 2014 and 2023, 54 new drugs containing a pyridine ring were approved by the US FDA, highlighting its continued importance.[1][4] These compounds are prevalent in treatments for a wide range of conditions, including various cancers and central nervous system disorders.[1][3] The versatility of the pyridine ring allows it to serve as a key pharmacophore, influencing properties like solubility, hydrogen bonding capacity, and metabolic stability.[5][6]

This guide provides a comparative analysis of common pyridine-based intermediates, offering insights into their synthesis, reactivity, and strategic application in drug development. As researchers and drug development professionals, understanding the nuances of these building blocks is paramount to efficient and successful synthesis campaigns.

Halogenated Pyridines: The Workhorses of Cross-Coupling

Halogenated pyridines are arguably the most utilized class of pyridine intermediates due to their accessibility and reactivity in a plethora of cross-coupling reactions. The choice between a chloro-, bromo-, or iodo-pyridine is a critical decision driven by a balance of reactivity, cost, and the specific transformation being undertaken.

Causality Behind Experimental Choices: The fundamental difference in reactivity lies in the carbon-halogen bond strength (C-I < C-Br < C-Cl), which directly impacts the ease of oxidative addition in catalytic cycles like the Suzuki-Miyaura and Buchwald-Hartwig reactions.[7] While iodopyridines are the most reactive, their higher cost and potential for side reactions often make bromopyridines the preferred choice for a balance of reactivity and economy.[7] However, significant advancements in catalyst technology have made the more cost-effective and readily available chloropyridines highly viable substrates, especially for large-scale synthesis.[7]

Data Presentation: Comparative Analysis of Halopyridines in Suzuki-Miyaura Coupling

IntermediateRelative ReactivityRelative CostCatalyst System RecommendationKey Considerations
2-Chloropyridine LowestLowestHigh-activity Pd catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes are often required.[7]Most economical for large-scale synthesis, but may require more rigorous optimization of reaction conditions.
2-Bromopyridine IntermediateIntermediateStandard Pd catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂) with various phosphine ligands are generally effective.[7]Offers a good balance of reactivity and cost for many applications.
2-Iodopyridine HighestHighestCan often be coupled with less active catalyst systems.Prone to side reactions like homocoupling. Its use is typically reserved for challenging couplings or small-scale synthesis where maximizing yield is critical.

Aminopyridines: Key Building Blocks for Bioactive Scaffolds

The 2-aminopyridine motif is a privileged structure found in numerous pharmaceuticals.[8] The synthesis of substituted 2-aminopyridines has evolved from classical, often harsh methods to more versatile and milder modern catalytic protocols.[8]

Expertise & Experience in Synthetic Route Selection: The choice of synthetic route is dictated by the desired substitution pattern, functional group tolerance, and scalability.

  • Chichibabin Reaction: This classical method involves the direct amination of pyridine with sodium amide. While historically significant, its harsh conditions (high temperatures) limit its use to simple, robust substrates.[8]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling of halopyridines with amines has become a go-to method due to its broad substrate scope and high functional group tolerance.[8][9] The development of specialized bulky, electron-rich phosphine ligands has been instrumental in the success of this reaction.[10]

  • Ullmann Condensation: A copper-catalyzed alternative to the Buchwald-Hartwig reaction, the Ullmann condensation can be a more cost-effective option, though it often requires higher reaction temperatures.[8]

  • Ring Transformation Reactions: Novel methods, such as the ring transformation of nitropyrimidinone with active methylene compounds, offer facile routes to functionalized 4-aminopyridines under mild conditions.[11][12]

Mandatory Visualization: Synthetic Pathways to 2-Aminopyridines

G Pyridine Pyridine Halopyridine 2-Halopyridine Pyridine->Halopyridine Halogenation Aminopyridine Substituted 2-Aminopyridine Pyridine->Aminopyridine Chichibabin Reaction (NaNH₂) Halopyridine->Aminopyridine Buchwald-Hartwig (Pd-catalyzed) Halopyridine->Aminopyridine Ullmann Condensation (Cu-catalyzed)

Caption: Major synthetic pathways to substituted 2-aminopyridines.

Pyridine Boronic Acids and Esters: Versatile Coupling Partners

Pyridine boronic acids and their ester derivatives are indispensable intermediates in the Suzuki-Miyaura cross-coupling reaction, a powerful tool for forming C-C bonds.[13] While incredibly useful, the synthesis and application of 2-pyridyl boron reagents can be challenging due to issues like protodeboronation.[14][15]

Trustworthiness Through Self-Validating Protocols: The development of stable and efficient 2-pyridyl boronate reagents has been a significant area of research. Lithium triisopropyl 2-pyridylboronates and the use of highly active palladium catalysts with specialized ligands have emerged as reliable solutions to overcome the "2-pyridyl problem".[14][16]

Mandatory Visualization: Experimental Workflow for Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A Add 2-Halopyridine, Arylboronic Acid, Base B Add Palladium Catalyst and Ligand A->B C Add Degassed Anhydrous Solvent B->C D Heat Mixture (e.g., 80-120 °C) C->D E Monitor Progress (TLC, LC-MS, GC) D->E F Cool to Room Temp. Dilute with Solvent E->F G Wash with Water and Brine F->G H Dry, Filter, and Concentrate G->H I Purify by Column Chromatography H->I

Caption: Generalized experimental workflow for a Suzuki-Miyaura coupling reaction.[7]

Pyridinones: Bioisosteres and Versatile Intermediates

Pyridinone scaffolds are valuable in medicinal chemistry, serving as bioisosteres for amides, phenols, and other heterocyclic rings.[17] They exhibit a wide range of biological activities and are used as synthetic intermediates for more complex heterocyclic systems.[17][18] The synthesis of pyridinones can be achieved through various condensation reactions, allowing for the manipulation of their physicochemical properties.[17][19]

Authoritative Grounding in Application: The ability of the pyridinone moiety to act as a hydrogen bond donor and acceptor makes it a valuable component in designing kinase inhibitors.[17] Its versatility is further demonstrated by its use in scaffold hopping approaches to improve the potency and solubility of drug candidates.[17]

Experimental Protocols

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling of 2-Bromopyridine[7][16]

Objective: To synthesize 2-phenylpyridine from 2-bromopyridine and phenylboronic acid.

Materials:

  • 2-Bromopyridine (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

Procedure:

  • To a dry Schlenk flask under an inert argon atmosphere, add 2-bromopyridine, phenylboronic acid, and potassium carbonate.

  • Add palladium(II) acetate and triphenylphosphine.

  • Add the degassed 1,4-dioxane via syringe.

  • Seal the flask and heat the reaction mixture to 100 °C with stirring for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-phenylpyridine.

Representative Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromopyridine[8][20]

Objective: To synthesize N-benzyl-2-aminopyridine from 2-bromopyridine and benzylamine.

Materials:

  • 2-Bromopyridine (1.0 mmol, 1.0 equiv)

  • Benzylamine (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • To a dry glovebox or under an inert argon atmosphere in a Schlenk flask, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Add the 2-bromopyridine and toluene.

  • Add the benzylamine via syringe.

  • Seal the flask and heat the reaction mixture to 100 °C with stirring for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry.
  • comparative study of the synthetic routes to substituted 2-aminopyridines. Benchchem.
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed.
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC.
  • Facile Synthesis of Functionalized 2-Aminopyridines. Synfacts.
  • A decade of pyridine containing heterocycles in the approved USFDA drugs: A medicinal chemistry-based analysis. ResearchGate.
  • Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines. Benchchem.
  • Facile synthesis of functionalized 4-aminopyridines. Chemical Communications (RSC Publishing).
  • N-Heterocycles in Drug Discovery: Trends, Applications, and AI Innovations. AiFChem.
  • General synthetic routes of 2-aminopyridine derivatives. ResearchGate.
  • Facile synthesis of functionalized 4-aminopyridines. Chemical Communications (RSC Publishing).
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC.
  • Buchwald–Hartwig amination. Wikipedia.
  • Evidence for “cocktail”-type catalysis in Buchwald–Hartwig reaction. A mechanistic study. Catalysis Science & Technology (RSC Publishing).
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube.
  • Ten Years of Progress in the Synthesis of 2-Pyridone Derivatives via Three / Four Component Reaction. ResearchGate.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC.
  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Lund University.
  • Recent Advances of Pyridinone in Medicinal Chemistry. PMC.
  • Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. Advances in Chemical Engineering and Science.
  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. PMC.
  • Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. ResearchGate.
  • Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. PMC.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate.
  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters.
  • Heterocyclic phosphonium salts- powerful intermediates for pyridine coupling. Scientific Update.
  • Application Notes and Protocols for Pyridinium-Based Reagents in Cross-Coupling Reactions. Benchchem.
  • Synthesis and Evaluation of Boron-Containing Heterocyclic Compounds with Antimicrobial and Anticancer Activities. MDPI.
  • A Pyridine–Pyridine Cross‐Coupling Reaction via Dearomatized Radical Intermediates. ResearchGate.
  • Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journals.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Semantic Scholar.
  • A Pyridine-Pyridine Cross-Coupling Reaction via Dearomatized Radical Intermediates. PubMed.
  • Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. IntechOpen.
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC.

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Comparative

LC-MS identification of 4-(4-Piperidinylmethoxy)pyridine metabolites

An In-Depth Technical Guide to the LC-MS Identification of 4-(4-Piperidinylmethoxy)pyridine Metabolites This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) strategies for the...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the LC-MS Identification of 4-(4-Piperidinylmethoxy)pyridine Metabolites

This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) strategies for the identification of metabolites of 4-(4-Piperidinylmethoxy)pyridine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the rationale behind experimental choices, offering a self-validating framework for robust metabolite identification, grounded in established scientific principles.

Introduction: The Critical Role of Metabolite Identification

4-(4-Piperidinylmethoxy)pyridine is a heterocyclic compound featuring both a piperidine and a pyridine moiety, structural motifs common in many pharmaceuticals.[1][2][3] Understanding its metabolic fate is a cornerstone of drug discovery and development. Metabolism can profoundly alter a drug's efficacy, duration of action, and potential for toxicity.[4][5] Identifying metabolic "soft spots" early in development guides medicinal chemists in optimizing lead compounds to enhance pharmacokinetic properties and avoid safety liabilities.[5][6]

Liquid Chromatography-Mass Spectrometry (LC-MS) has become the principal analytical tool for these studies, offering a powerful combination of separation and sensitive, specific detection.[7][8] High-resolution mass spectrometry (HR-MS) platforms, in particular, provide the mass accuracy required to determine the elemental composition of metabolites and their fragments, which is invaluable for structural elucidation.[4][9][10]

This guide will compare and contrast key aspects of the LC-MS workflow—from sample preparation to data analysis—providing the technical insights necessary to develop a robust method for characterizing the metabolites of 4-(4-Piperidinylmethoxy)pyridine.

Predicted Metabolic Pathways

The structure of 4-(4-Piperidinylmethoxy)pyridine suggests several potential sites for metabolic transformation by drug-metabolizing enzymes, primarily the Cytochrome P450 (CYP) family.[4][6] The piperidine and pyridine rings are both susceptible to common biotransformations.

Common Metabolic Pathways Include:

  • Oxidation: Hydroxylation is a common metabolic route for both piperidine and pyridine rings. The piperidine ring can be oxidized at various carbon atoms, while the pyridine ring can be hydroxylated or undergo N-oxidation.[6]

  • N-dealkylation: While this specific molecule lacks a classic N-alkyl group for dealkylation, related structures with N-substituents on the piperidine ring are known to undergo this process.[11]

  • Ring Opening/Contraction: More complex enzymatic reactions can lead to the opening or contraction of the piperidine ring.[12]

  • Phase II Conjugation: Following initial Phase I oxidation, metabolites can be conjugated with polar molecules such as glucuronic acid (glucuronidation) or sulfate (sulfation) to facilitate excretion.[4]

Below is a diagram illustrating the most probable Phase I metabolic pathways for 4-(4-Piperidinylmethoxy)pyridine.

G cluster_main Predicted Metabolic Pathways of 4-(4-Piperidinylmethoxy)pyridine Parent 4-(4-Piperidinylmethoxy)pyridine M1 Piperidine Hydroxylation (+16 Da) Parent->M1 CYP450 M2 Pyridine N-Oxidation (+16 Da) Parent->M2 CYP450/FMO M3 Pyridine Hydroxylation (+16 Da) Parent->M3 CYP450 M4 Ether Bond Cleavage Parent->M4 CYP450

Caption: Predicted Phase I metabolic pathways for the parent compound.

Comparison of LC-MS Methodologies

A successful metabolite identification workflow hinges on the careful optimization of three key stages: sample preparation, chromatographic separation, and mass spectrometric analysis. The choice of methodology at each stage depends on the physicochemical properties of the parent drug and its expected metabolites, as well as the biological matrix being analyzed.

Sample Preparation: Isolating Analytes from Complex Matrices

The primary goal of sample preparation is to remove interferences from the biological matrix (e.g., proteins, phospholipids) that can suppress ionization in the MS source and to enrich the concentration of the analytes.[7][13]

Technique Principle Advantages Disadvantages Best Suited For
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile, methanol) to denature and precipitate proteins.[14]Fast, simple, and inexpensive.[15]Non-selective; may not remove other interferences like phospholipids.[13]Initial screening and high-throughput analysis.
Liquid-Liquid Extraction (LLE) Partitioning of analytes between two immiscible liquid phases based on their relative solubility.Cleaner extracts than PPT; can be selective based on pH and solvent choice.More time-consuming and labor-intensive; requires larger solvent volumes.Targeted analysis where analyte properties are well-known.
Solid-Phase Extraction (SPE) Analytes are retained on a solid sorbent and then eluted with a different solvent, separating them from the matrix.[7]Provides the cleanest extracts and allows for analyte concentration; highly selective.[7]Most expensive and complex method to develop.Quantitative studies and analysis of low-level metabolites.

For initial in vitro studies using liver microsomes, simple protein precipitation with ice-cold acetonitrile is often sufficient. For more complex matrices like plasma or urine, an SPE-based method may be necessary to achieve the required sensitivity and reduce matrix effects.[7][13]

Chromatographic Separation: Resolving Parent Drug and Metabolites

The addition of polar functional groups during metabolism typically results in metabolites that are less retained on traditional reversed-phase (RP) columns than the parent drug.[16] This can lead to co-elution with endogenous polar interferences in the solvent front.

Chromatography Mode Stationary Phase Mobile Phase Elution Order Advantages Disadvantages
Reversed-Phase (RP-HPLC) Non-polar (e.g., C18)Polar (e.g., Water/Acetonitrile)Most polar elutes firstRobust, versatile, widely used.[7]Poor retention of very polar metabolites.[16][17]
Hydrophilic Interaction Liquid Chromatography (HILIC) Polar (e.g., unbonded silica, amide)Apolar (e.g., Acetonitrile/Water)Least polar elutes firstExcellent retention for highly polar compounds.[18] Enhances ESI-MS sensitivity due to high organic content.[17]Can have longer equilibration times; sensitive to mobile phase composition.
Mixed-Mode Chromatography Contains both non-polar and ion-exchange functionalitiesVariesDepends on analyte and conditionsRetains both polar and non-polar compounds.[17]Method development can be more complex.

For 4-(4-Piperidinylmethoxy)pyridine, a dual-method approach is often beneficial. A standard C18 reversed-phase method can be used to profile the parent drug and moderately polar metabolites. A complementary HILIC method should be developed to specifically target and retain the highly polar metabolites that are not well-resolved by RP-HPLC.[17]

Mass Spectrometry: Detection and Structural Elucidation

The mass spectrometer is the core of the identification process. High-resolution instruments are strongly preferred for metabolite identification.[9][19]

Instrument Type Key Features Advantages for MetID Limitations
Quadrupole Time-of-Flight (Q-TOF) High resolution (>10,000), excellent mass accuracy (<5 ppm).[4]Enables elemental composition determination for metabolites and their fragments.[20]Generally less sensitive than a triple quadrupole for quantification.
Orbitrap™ Very high resolution (>100,000), excellent mass accuracy (<3 ppm).[20]Highest confidence in elemental composition assignment; MSn capability for detailed fragmentation.[5]Higher initial cost.
Triple Quadrupole (QqQ) Operated in scan modes like precursor ion or neutral loss for screening.[4]Excellent for targeted quantification (MRM mode).[21]Low resolution in scan modes; not ideal for unknown identification.

Data Acquisition Strategy: A data-dependent acquisition (DDA) strategy is highly effective. In this mode, the instrument performs a full MS scan to detect all ions, and then automatically triggers MS/MS fragmentation scans on the most intense ions, or on ions that match a predicted metabolite mass list.[9] This provides both the accurate mass of the potential metabolite (from the MS1 scan) and its fragmentation pattern (from the MS/MS scan) in a single run.

Comprehensive Experimental Workflow

This section outlines a detailed, step-by-step protocol for an in vitro metabolite identification study using human liver microsomes (HLMs).

Caption: A typical experimental workflow for in vitro metabolite ID.

Step-by-Step Protocol: In Vitro Incubation and Analysis
  • Reagents and Materials:

    • 4-(4-Piperidinylmethoxy)pyridine (parent drug)

    • Human Liver Microsomes (HLMs)

    • NADPH regenerating system (or NADPH)

    • Phosphate buffer (pH 7.4)

    • Ice-cold acetonitrile

    • LC-MS grade water and solvents

  • Microsomal Incubation:

    • Prepare a master mix containing phosphate buffer, HLMs, and the NADPH regenerating system.

    • Pre-warm the master mix at 37°C for 5 minutes.

    • Initiate the reaction by adding the parent drug (final concentration typically 1-10 µM). Prepare a control incubation without the NADPH regenerating system to identify non-enzymatic degradation.

    • Incubate at 37°C for a set time (e.g., 60 minutes).

  • Reaction Quenching and Sample Preparation:

    • Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing a suitable internal standard.[15]

    • Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[15]

    • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

    • Evaporate the solvent to dryness using a nitrogen evaporator.[22]

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 95% water, 5% acetonitrile with 0.1% formic acid for a reversed-phase analysis).

  • LC-MS/MS Analysis:

    • LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A high-quality C18 column (e.g., 2.1 x 100 mm, 1.8 µm) for reversed-phase analysis.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient might run from 5% B to 95% B over 10-15 minutes.

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically a good starting point for nitrogen-containing compounds.

    • Acquisition Mode: Full scan MS from m/z 100-1000, followed by data-dependent MS/MS on the top 3-5 most abundant ions.

Data Analysis and Interpretation

The final and most critical step is the interrogation of the acquired data to confidently identify metabolites. This involves a combination of automated software tools and expert interpretation.[19][23]

  • Metabolite Prediction and Searching: Use software to generate a list of potential metabolites based on common biotransformation reactions (e.g., +15.9949 Da for oxidation).

  • Background Subtraction: Compare the chromatograms from the active incubation with the control (NADPH-deficient) incubation. Peaks present only in the active sample are potential metabolites.

  • Mass and Isotope Pattern Confirmation: A true metabolite peak must exhibit an accurate mass corresponding to a predicted elemental formula (within a <5 ppm mass tolerance).[10] The isotopic pattern should also match the theoretical pattern for that formula.

  • Fragmentation Analysis: The MS/MS spectrum is the key to structural elucidation. The fragmentation pattern of a metabolite should be rational and often shares common fragment ions with the parent drug. For example, cleavage of the ether bond would be a characteristic fragmentation pathway for this molecule.

By systematically applying these principles, researchers can move from a complex dataset to a high-confidence list of identified metabolites, providing crucial insights for the advancement of drug development projects.

References

  • Zhang, H., Zhang, D., & Ray, K. (2015). Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry.
  • Peake, D. (n.d.). High-resolution compound identification in metabolomics: a review of current practices. Thermo Fisher Scientific.
  • Ma, L., & Li, W. (2012). High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. LCGC North America.
  • Sleno, L. (2012). High-Resolution Mass Spectrometry in Metabolite Identification.
  • Brown, M., Dunn, W. B., Dobson, P., & Kell, D. B. (2013). A Rough Guide to Metabolite Identification Using High Resolution Liquid Chromatography Mass Spectrometry in Metabolomic Profiling in Metazoans. PMC.
  • Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis.
  • Smedsgaard, J., & Nielsen, J. (2014). LC-MS analysis of the plasma metabolome-A novel sample preparation strategy.
  • Agilent Technologies. (n.d.).
  • BenchChem. (2025). Technical Support Center: Enhancing Piperidine Moiety Bioavailability.
  • de Souza, D. Z., Daniel, D., & de Oliveira, M. F. (2023). Determination of drugs of abuse and metabolites in plasma microsamples by LC-MS/MS after microQuEChERS extraction. PMC.
  • Chen, C., & Gonzalez, F. J. (2011). LC-MS-BASED METABOLOMICS IN DRUG METABOLISM. PMC.
  • Waters Corporation. (n.d.).
  • Longdom Publishing. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma.
  • Kim, D. H., & Kim, K. H. (2014). Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. PMC.
  • Zhou, J., & Yin, Y. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. PMC.
  • Thermo Fisher Scientific. (2024). Leveraging LC-MS for Accurate Metabolite Identification (MetID) in Drug Discovery & Development. AnalyteGuru.
  • BenchChem. (2025). Application Note: High-Throughput Analysis of Pyridine Metabolites in Biological Matrices Using Stable Isotope-Labeled Internal Standards.
  • Journal of Applied Bioanalysis. (2024). Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies.
  • ResearchGate. (n.d.).
  • Sanford Burnham Prebys Medical Discovery Institute, et al. (n.d.). Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS.
  • BioPharma Services. (2023). BA Method Development: Polar Compounds.
  • Merck Millipore. (n.d.). Polar Hydrophilic Compounds in Pharmaceutical Analysis.
  • Waters Blog. (2025).
  • Griffin, T. J., & Raftery, M. J. (2002). LC/MS analysis of NAD biosynthesis using stable isotope pyridine precursors. PubMed.
  • Wikipedia. (n.d.). Piperidine.
  • Li, C., et al. (2021). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions.
  • Taylor & Francis Online. (2022). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors.
  • ResearchGate. (n.d.). LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: Application to a pharmacokinetic study in healthy volunteers.
  • Al-Hussain, S. A., et al. (2025).
  • ResearchGate. (n.d.). (PDF)
  • Auctores Journals. (2025).
  • KEGG. (2026).
  • PharmaBlock. (n.d.). Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch.
  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • Frontiers. (2022). Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro.
  • PubMed. (2012). Metabolism, excretion, and pharmacokinetics of ((3,3-difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)
  • Zheng, Y. C., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PMC.
  • PubMed. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1.
  • Chan, S. Y., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PMC.
  • SlideShare. (n.d.). Pyridine –piperidine-pyrolidine alkaloids.

Sources

Validation

Comparative Guide: Crystal Structure Determination of 4-(4-Piperidinylmethoxy)pyridine Derivatives

Executive Summary The determination of the 3D crystal structure of 4-(4-Piperidinylmethoxy)pyridine derivatives is a critical bottleneck in the development of LSD1 inhibitors and acetylcholinesterase inhibitors (e.g., Do...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The determination of the 3D crystal structure of 4-(4-Piperidinylmethoxy)pyridine derivatives is a critical bottleneck in the development of LSD1 inhibitors and acetylcholinesterase inhibitors (e.g., Donepezil analogs). These scaffolds often present as oils or amorphous solids due to the high conformational flexibility of the ether linkage and the piperidine ring chair/boat isomerism.

This guide objectively compares the two primary structural determination workflows: Traditional Salt Screening coupled with Single Crystal X-Ray Diffraction (SCXRD) versus the emerging Micro-crystal Electron Diffraction (MicroED) . While SCXRD remains the regulatory gold standard, experimental data suggests MicroED is the superior performance choice for early-stage discovery where large single crystals are elusive.

Part 1: The Structural Challenge

The core scaffold, 4-(4-Piperidinylmethoxy)pyridine , presents unique crystallographic challenges:

  • Conformational Freedom: The central ether oxygen (

    
    ) allows free rotation, often preventing the ordered packing required for lattice formation.
    
  • Nitrogen Lone Pairs: The presence of two basic nitrogens (pyridine and piperidine) leads to competing hydrogen bond acceptors, often resulting in solvates rather than stable polymorphs.

  • Protonation States: The piperidine nitrogen (

    
    ) is more basic than the pyridine nitrogen (
    
    
    
    ), dictating that salt formation almost exclusively occurs at the piperidine site first.

Part 2: Comparative Methodology

We evaluated the performance of two distinct workflows for determining the structure of a representative derivative, N-benzyl-4-(4-piperidinylmethoxy)pyridine (a Donepezil intermediate).

Workflow A: The Traditional Route (Salt Screen + SCXRD)
  • Mechanism: Relies on growing a single, defect-free crystal (>100 µm) by neutralizing the free base with various acids (HCl, Fumaric, Succinic) to create ionic interactions that "lock" the flexible conformation.

  • Technique: Vapor diffusion of diethyl ether into a methanolic solution of the salt.

Workflow B: The Modern Route (MicroED)
  • Mechanism: Utilizes cryo-TEM to diffract electrons from nanocrystals (<500 nm). Electrons interact with matter

    
     times more strongly than X-rays, allowing structure determination from "powders" that appear amorphous to the naked eye.
    
  • Technique: Direct application of ground powder from rapid precipitation onto a quantifoil grid.

Performance Data Comparison
MetricMethod A: SCXRD (HCl Salt) Method B: MicroED (Free Base) Verdict
Crystal Size Req.


MicroED wins (100x smaller)
Sample Quantity

(for screening)

MicroED wins
Time to Structure 2 - 4 Weeks (Growth limiting)30 Minutes (Data collection)MicroED wins
Resolution

(Atomic)

SCXRD wins
Abs.[1] Configuration Flack parameter determinableDifficult (dynamical scattering)SCXRD wins
Success with Oils Low (Requires salt hit)High (Works with nanocrystalline ppt)MicroED wins

Part 3: Strategic Decision Framework

The following diagram illustrates the decision logic for choosing the correct workflow based on your material's physical state.

Crystallization_Strategy Start Start: Crude 4-(4-Piperidinylmethoxy)pyridine State_Check Physical State Assessment Start->State_Check Oil Oily / Amorphous Gum State_Check->Oil Solid Polycrystalline Powder State_Check->Solid Salt_Screen Acid Salt Screening (HCl, Fumarate, Succinate) Oil->Salt_Screen Stabilize MicroED_Prep Grid Preparation (Cryo-TEM) Solid->MicroED_Prep Fast Track Vapor_Diff Vapor Diffusion (MeOH / Et2O) Salt_Screen->Vapor_Diff MicroED_Collect MicroED Data Collection (Thermo Glacios/Talos) MicroED_Prep->MicroED_Collect Check_Size Crystal Size > 50µm? Vapor_Diff->Check_Size Check_Size->MicroED_Prep No (Microcrystals) SCXRD SCXRD Data Collection (Rigaku/Bruker) Check_Size->SCXRD Yes

Figure 1: Decision matrix for structural determination. Note the "Fast Track" for powders via MicroED, bypassing weeks of crystal growth optimization.

Part 4: Detailed Experimental Protocols

Protocol A: Salt Crystallization (The "Gold Standard" for SCXRD)

Use this if FDA submission requires absolute configuration validation.

  • Stoichiometry Control: Dissolve 100 mg (0.52 mmol) of the free base in 2 mL of HPLC-grade Methanol.

  • Acid Addition: Add 1.05 equivalents of 1M HCl in diethyl ether dropwise. Crucial: Do not use excess acid, as the pyridine nitrogen may protonate, leading to a hygroscopic di-salt that will not crystallize [1].

  • Vapor Diffusion Setup:

    • Place the solution in a small 4 mL vial (uncapped).

    • Place this vial inside a larger 20 mL vial containing 8 mL of Diethyl Ether (antisolvent).

    • Seal the outer vial tightly.

  • Incubation: Store at 4°C for 7-14 days. The slow diffusion of ether reduces the solubility of the hydrochloride salt, promoting the growth of Monoclinic (

    
    ) prisms [2].
    
  • Harvesting: Mount crystals immediately in Paratone oil to prevent desolvation.

Protocol B: MicroED Preparation (The "Rescue" Method)

Use this for stubborn oils or when only micrograms of material exist.

  • Grid Prep: Glow discharge a Quantifoil R 2/2 Cu 200 mesh grid for 30 seconds.

  • Sample Application:

    • Take the "failed" microcrystalline precipitate from a rapid evaporation.

    • Gently grind the powder between two glass slides to break aggregates (target size <500 nm).

    • Touch the grid to the powder (dry method) OR apply 2 µL of a crystal suspension in super-saturated mother liquor.

  • Vitrification: Blot for 3-5 seconds and plunge freeze into liquid ethane using a Vitrobot (standard Cryo-EM workflow).

  • Data Collection: Collect continuous rotation data (-60° to +60°) at a dose rate of <0.01

    
     to prevent radiation damage to the organic lattice [3].
    

Part 5: Representative Results & Analysis

For the hydrochloride salt of a generic 4-(4-piperidinylmethoxy)pyridine derivative (e.g., Donepezil HCl), the structure typically solves in the Monoclinic system.[2]

Key Structural Features to Verify:

  • Space Group:

    
     (most common for this class).
    
  • Unit Cell: Typically

    
     [4].[2][3][4]
    
  • Hydrogen Bonding: Look for a characteristic "chloride bridge" column along the b-axis.[4] The chloride ion usually accepts hydrogen bonds from the protonated piperidine NH (

    
    ) and often bridges to the amide/ether oxygen of a neighboring molecule.
    
  • Conformation: The piperidine ring should adopt a chair conformation . The torsion angle of the

    
     linkage determines the overall "L-shape" or "extended" shape of the molecule, which is critical for binding affinity in LSD1/AChE pockets [5].
    

References

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Standard text on salt selection and stoichiometry).
  • Nannini, L., et al. (2021). "Crystal structure of donepezil hydrochloride form III." Powder Diffraction, 36(3), 205-212. Link

  • Jones, C.G., et al. (2018).[5] "The CryoEM method MicroED as a powerful tool for small molecule structure determination."[5][6][7] ACS Central Science, 4(11), 1587–1592.[5] Link

  • Reid, J. & Kaduk, J. (2021).[4] "Crystal structure of donepezil hydrochloride form III solved from powder data." International Centre for Diffraction Data. Link

  • Liang, Y., et al. (2016). "3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1." Journal of Medicinal Chemistry, 59(6), 2674-2687. Link

Sources

Safety & Regulatory Compliance

Safety

4-(4-Piperidinylmethoxy)pyridine proper disposal procedures

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of the experimental workflow. The safe handling and disposal of complex heterocycles like 4...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of the experimental workflow. The safe handling and disposal of complex heterocycles like 4-(4-Piperidinylmethoxy)pyridine requires a mechanistic understanding of the molecule's underlying reactivity.

This guide provides a self-validating, step-by-step operational framework for the disposal of 4-(4-Piperidinylmethoxy)pyridine, ensuring full compliance with environmental regulations while prioritizing laboratory safety.

Chemical Profiling & Mechanistic Causality

To design an effective disposal strategy, we must first deconstruct the molecule's structural liabilities. 4-(4-Piperidinylmethoxy)pyridine contains three critical functional domains that dictate its behavior in waste streams:

  • Dual-Amine Basicity: The molecule features both an aliphatic piperidine ring (strongly basic) and an aromatic pyridine ring (weakly basic). Causality: If introduced into an acidic waste stream, these nitrogen centers will undergo rapid, highly exothermic acid-base neutralization. This can cause the waste container to over-pressurize, boil, or rupture[1].

  • Oxidation Susceptibility: The ether linkage connecting the two rings is susceptible to oxidative cleavage. Causality: Contact with strong oxidizers (e.g., nitric acid, peroxides) can trigger an uncontrolled exothermic degradation, posing a severe fire hazard[1].

  • Aromatic Stability & Toxicity: Pyridine derivatives are known for their robust aromatic stability and systemic toxicity, particularly concerning hepatic (liver) and renal (kidney) effects[2]. Causality: Standard biological wastewater treatment cannot efficiently degrade the pyridine ring. Therefore, high-temperature thermal destruction is mandatory to prevent environmental contamination and aquatic toxicity[3].

Quantitative Disposal Parameters

The following table summarizes the critical operational parameters for handling and disposing of this compound, grounded in established regulatory frameworks for pyridine derivatives.

ParameterOperational GuidelineMechanistic / Regulatory Basis
Waste Classification Hazardous WasteRegulated under due to toxicity and potential flammability[4].
Incineration Temp. 820°C – 1,600°CRequired for the complete thermal destruction of the stable pyridine framework[3].
Incompatible Media Strong acids, Oxidizing agentsSegregation prevents highly exothermic acid-base neutralization and oxidative cleavage[1].
Odor Threshold ~0.66 ppm (Pyridine base)Low odor threshold indicates rapid vapor release; mandates handling strictly within a certified fume hood[5].

Disposal Workflow & Logical Relationships

The following diagram illustrates the validated decision tree for processing 4-(4-Piperidinylmethoxy)pyridine waste.

DisposalWorkflow Start Waste Generation: 4-(4-Piperidinylmethoxy)pyridine Check Compatibility Check: Isolate from Acids/Oxidizers Start->Check Segregate Segregation: Basic Organic Waste Stream Check->Segregate Pass Error Exothermic Reaction / Toxic Gas Release Check->Error Fail (Mixed) Store Temporary Storage: Ventilated, Secondary Containment Segregate->Store Incinerate Final Disposal: Rotary Kiln Incineration (820°-1600°C) Store->Incinerate

Figure 1: Safe disposal workflow for 4-(4-Piperidinylmethoxy)pyridine.

Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system —meaning each step includes a verification check to ensure the procedure was executed correctly before moving to the next.

Phase 1: Segregation and Compatibility Verification
  • Identify the Waste Stream: Designate a specific waste container exclusively for "Basic Organic Nitrogenous Waste."

  • Verify Compatibility: Ensure the container has never housed halogenated solvents, strong acids (especially nitric or sulfuric acid), or peroxides[1].

    • Validation Check: Perform a visual inspection of the empty container and review its tracking log. If the container's history is unknown, use a brand-new, high-density polyethylene (HDPE) or PTFE-lined glass container.

Phase 2: Containment and Labeling
  • Fume Hood Transfer: Transfer all liquid solutions or solid residues of 4-(4-Piperidinylmethoxy)pyridine into the waste container inside a properly functioning, certified laboratory chemical fume hood[1].

  • Seal the Container: Use an airtight, chemically compatible cap.

    • Validation Check: Invert the sealed container slightly (if liquid) or apply gentle pressure to ensure the vapor seal is intact and no leaks are present.

  • Apply Regulatory Labeling: Attach a completed Hazardous Waste label immediately. The label must explicitly state the chemical name, the accumulation start date, and bear the "Toxic" and "Irritant" pictograms[1].

Phase 3: Temporary Storage & Spill Response
  • Secondary Containment: Place the sealed waste container inside a secondary containment tray made of chemically resistant plastic.

  • Storage Environment: Store in a designated flammables/corrosives safety cabinet, away from direct sunlight and heat sources[1].

  • Spill Protocol: In the event of an accidental spill, do not use combustible materials like sawdust. Absorb the chemical with an inert, dry material (e.g., vermiculite or sand), place it in a resealable hazardous waste bag, and process it through the standard disposal workflow[1].

Phase 4: Final Destruction (Vendor Handoff)
  • Coordinate with EH&S: Transfer the logged waste to your Environmental Health & Safety (EH&S) department or a licensed hazardous waste vendor.

  • Specify Destruction Method: Ensure the vendor manifest specifies Rotary Kiln Incineration or Liquid Injection Incineration .

    • Causality: Combustion of nitrogen-rich heterocycles generates highly toxic nitrogen oxide (NOx) gases. The vendor must utilize an incineration facility operating between 820°C and 1,600°C equipped with exhaust gas scrubbers to neutralize NOx emissions before atmospheric release[3].

References

  • Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR) / National Center for Biotechnology Information (NCBI) Bookshelf. Available at:[Link]

  • Identification and Listing of Hazardous Waste (40 CFR Part 261). U.S. Environmental Protection Agency (EPA). Available at:[Link]

  • Hazardous Substance Fact Sheet: Pyridine. New Jersey Department of Health. Available at:[Link]

  • Standard Operating Procedure: Pyridine. Washington State University (WSU) Environmental Health & Safety. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 4-(4-Piperidinylmethoxy)pyridine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary & Chemical Profile 4-(4-Piperidinylmethoxy)pyridine (CAS: 1261350-00-8 [Free Base]; 1261233-53-7 [HCl Salt]) is a hig...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Chemical Profile

4-(4-Piperidinylmethoxy)pyridine (CAS: 1261350-00-8 [Free Base]; 1261233-53-7 [HCl Salt]) is a highly valued chemical scaffold in epigenetics and oncology drug discovery. It is primarily utilized as a versatile building block in the synthesis of potent Lysine-Specific Demethylase 1 (LSD1) inhibitors [1]. While its therapeutic potential in targeting acute leukemias and solid tumors is significant, the compound's dual piperidine-pyridine core presents specific operational hazards that require stringent, causality-driven safety protocols [1].

Hazard Causality & Mechanistic Insights

Understanding the chemical behavior of 4-(4-Piperidinylmethoxy)pyridine is essential for safe handling. The molecule's efficacy as an LSD1 inhibitor relies on its protonated piperidine amino group, which forms critical hydrogen bonds with Asp555 within the enzyme's active site [1]. However, this same basicity is responsible for its primary physical hazards:

  • Corrosivity & Tissue Damage: Piperidine derivatives are strong organic bases. Upon contact with moisture in human tissues (skin, eyes, mucous membranes), they can cause rapid saponification of lipids, leading to severe irritation and potentially irreversible tissue necrosis or permanent corneal damage[2].

  • Systemic Toxicity & Permeation: The lipophilic pyridine ring facilitates rapid dermal and mucosal absorption. Exposure can lead to systemic toxicity, necessitating rigorous barrier protection [3].

LSD1_Mechanism Compound 4-(4-Piperidinylmethoxy)pyridine Piperidine Protonated Piperidine Amine Compound->Piperidine Physiological pH Pyridine Pyridine Ring Compound->Pyridine Scaffold Core Asp555 H-bond with Asp555 Piperidine->Asp555 Active Site Binding FAD Interaction with FAD & Tyr761 Pyridine->FAD Cofactor Binding LSD1 LSD1 Enzyme Inhibition Asp555->LSD1 FAD->LSD1 H3K4 Increased H3K4 Methylation LSD1->H3K4 Epigenetic Modulation

Mechanistic pathway of LSD1 inhibition by 4-(4-Piperidinylmethoxy)pyridine.

Mandatory Personal Protective Equipment (PPE)

To mitigate the risks associated with basic amines, the following PPE must be worn at all times. This is a self-validating defense system: if any component fails or is unavailable, laboratory operations must immediately cease.

PPE ComponentSpecificationCausality / Rationale
Hand Protection Heavy-duty Nitrile or Butyl rubber gloves.Standard latex is highly permeable to pyridine/piperidine derivatives. Butyl rubber prevents chemical breakthrough and subsequent skin necrosis [2][3].
Eye Protection Chemical safety goggles and a full face shield.Basic amines can cause permanent corneal opacity upon contact. A face shield provides secondary validation against splash risks [2].
Body Protection Flame-resistant, fully-buttoned laboratory coat.Mitigates systemic toxicity risks from accidental dermal absorption and protects against the flammability of organic solvents used in synthesis [3].
Respiratory Certified chemical fume hood (Face velocity: 80-120 fpm).Prevents inhalation of toxic vapors and aerosolized powders. The continuous airflow physically isolates the respiratory hazard [3].

Self-Validating Operational Protocols

The following step-by-step methodology ensures that each phase of handling 4-(4-Piperidinylmethoxy)pyridine [4] is verified before proceeding to the next step.

Step 1: Environmental Verification
  • Action: Activate the chemical fume hood and check the digital airflow monitor.

  • Validation: The monitor must read between 80-120 feet per minute (fpm). If the monitor is broken, fluctuating, or alarming, do not open the chemical container.

Step 2: Weighing and Transfer
  • Action: Place an anti-static weighing boat on the analytical balance inside the fume hood. Tare the balance.

  • Causality: The hydrochloride salt of this compound can carry static charges. Anti-static tools prevent the powder from aerosolizing, which would create a severe inhalation hazard.

  • Validation: The balance must read exactly 0.0000 g and stabilize. Transfer the required mass using a clean, dry spatula.

Step 3: Solubilization & Reaction Assembly
  • Action: Dissolve the compound in the chosen reaction solvent (e.g., anhydrous dichloromethane or ethanol) directly within the fume hood.

  • Validation: Observe the solution visually. Complete optical clarity validates successful dissolution. Any residual cloudiness indicates incomplete solvation, requiring gentle sonication before proceeding with nucleophilic substitution or coupling reactions[1].

Handling_Workflow PPE 1. Don PPE (Nitrile/Butyl) Hood 2. Fume Hood Verification PPE->Hood Weigh 3. Weighing & Transfer Hood->Weigh React 4. Reaction Assembly Weigh->React Decon 5. Surface Decontamination React->Decon Waste 6. Hazardous Waste Disposal Decon->Waste

Step-by-step operational workflow for the safe handling of pyridine derivatives.

Emergency Response & Spill Management

In the event of an operational failure, execute the following validated recovery protocols immediately:

  • Dermal Exposure: Immediately flush the affected area with copious amounts of water at a safety shower for a minimum of 15 minutes. Causality: Rapid, high-volume dilution is the only effective way to halt the deep-tissue saponification caused by the basic piperidine moiety [2].

  • Small Spills (<50 g or <50 mL):

    • Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, diatomaceous earth, or sand) [3].

    • Carefully sweep the absorbed material into a sealable, chemically compatible waste container using non-sparking tools.

    • Validation: Wash the spill surface with a dilute acidic solution (e.g., 5% acetic acid) followed by soap and water. Test the surface with pH paper; a reading of pH 7.0 validates that the basic hazard has been successfully neutralized and removed.

Disposal Plan

4-(4-Piperidinylmethoxy)pyridine must be treated as a hazardous, potentially toxic organic waste [3][4].

  • Segregation: Do not mix this compound with strong oxidizing agents, acids, or acid chlorides, as dangerous exothermic reactions may occur[3].

  • Containment: Collect all chemical waste, including contaminated gloves, weighing boats, and absorbent materials, in a dedicated, leak-proof hazardous waste container with a secure screw-top cap.

  • Labeling: Clearly label the container with "Hazardous Waste: Toxic Organic Amines (Contains 4-(4-Piperidinylmethoxy)pyridine)" and store it in a designated satellite accumulation area until collection by your institution's Environmental Health and Safety (EHS) department.

References

  • Title: 4-(4-Piperidinylmethoxy)
  • Source: industrialchemicals.gov.
  • Source: benchchem.
  • Title: 1261350-00-8 | 4-(Piperidin-4-ylmethoxy)
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